molecular formula C97H131N23O26S4 B15560020 Siamycin I

Siamycin I

货号: B15560020
分子量: 2163.5 g/mol
InChI 键: TXYRKTDGDMHVHR-RGIAQYITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siamycin I is a cyclic peptide.
N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-D-Val-Cys(3)-Phe-Trp-OH has been reported in Streptomyces with data available.
isolated from Streptomyces

属性

分子式

C97H131N23O26S4

分子量

2163.5 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28R,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79+,80-/m0/s1

InChI 键

TXYRKTDGDMHVHR-RGIAQYITSA-N

产品来源

United States

Foundational & Exploratory

Siamycin I: A Technical Deep Dive into Lasso Peptide Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a potent 21-amino acid tricyclic lasso peptide antibiotic, originally isolated from Streptomyces sp.. As a member of the lasso peptide family, this compound possesses a unique and highly constrained three-dimensional structure, which is responsible for its remarkable stability and biological activity. This technical guide provides an in-depth analysis of the structure and conformation of this compound, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing its structural organization and the workflow for its analysis.

Primary and Secondary Structure

This compound is classified as a class I lasso peptide, characterized by the presence of two disulfide bonds that provide additional stability to its intricate fold. The defining feature of its structure is a macolactam ring formed by an isopeptide bond between the N-terminal Glycine (Gly1) and the side chain of an Aspartate (Asp9) residue. The C-terminal tail of the peptide is threaded through this ring and is held in place by steric hindrance from bulky amino acid residues, creating a mechanically interlocked topology.

The amino acid sequence of this compound is presented in Table 1. It is noteworthy that this compound is closely related to Siamycin II, differing only by a single amino acid at position 4, where a Valine in this compound is replaced by an Isoleucine in Siamycin II.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid
1Cysteine
2Leucine
3Glycine
4Valine
5Glycine
6Serine
7Cysteine
8Asparagine
9Aspartate
10Phenylalanine
11Alanine
12Glycine
13Cysteine
14Glycine
15Tyrosine
16Alanine
17Isoleucine
18Valine
19Cysteine
20Phenylalanine
21Tryptophan

The connectivity of this compound is further defined by two disulfide bridges: one between Cys1 and Cys13, and another between Cys7 and Cys19. This extensive cross-linking contributes significantly to the conformational rigidity of the molecule.

cluster_ring Macrolactam Ring cluster_tail C-terminal Tail G1 G1 D9 D9 G1->D9 Isopeptide Bond C13 C13 G1->C13 S-S L2 L2 G1->L2 N8 N8 N8->D9 F10 F10 D9->F10 A11 A11 F10->A11 G12 G12 A11->G12 G12->C13 G14 G14 C13->G14 Y15 Y15 G14->Y15 A16 A16 Y15->A16 I17 I17 A16->I17 V18 V18 I17->V18 C19 C19 V18->C19 F20 F20 C19->F20 W21 W21 F20->W21 G3 G3 L2->G3 V4 V4 G3->V4 G5 G5 V4->G5 S6 S6 G5->S6 C7 C7 S6->C7 C7->N8 C7->C19 S-S

Schematic of this compound Connectivity.

Three-Dimensional Conformation

The three-dimensional structure of this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy. While a specific Protein Data Bank (PDB) entry for this compound is not available, the high-resolution solution structure of the closely related Siamycin II has been elucidated, and it is reported that the structure of this compound is "essentially identical" based on chemical shift and NOE data.

The conformation of this compound is characterized as a compact, wedge-shaped molecule with a distinct amphipathic nature. One face of the peptide is predominantly hydrophobic, while the other is more hydrophilic. This amphipathicity is believed to be crucial for its biological activity, particularly its interaction with cell membranes and membrane-bound targets.

Quantitative Structural Data

The determination of the Siamycin II structure, which serves as a proxy for this compound, was based on a set of experimentally derived constraints. A summary of these constraints is provided in Table 2. It is important to note that the detailed list of individual NOE distances and dihedral angle constraints is not publicly available.

Table 2: Summary of NMR Structural Constraints for Siamycin II

Constraint TypeNumber of Constraints
NOE Distance Constraints335
Dihedral Angle Constraints13

The resulting ensemble of 30 calculated structures for Siamycin II showed a high degree of convergence, with an average root-mean-square deviation (RMSD) of 0.24 Å for the backbone atoms and 0.52 Å for all heavy atoms, indicating a well-defined and stable conformation in solution.

Experimental Protocols

The structural elucidation of this compound and its analogs relies heavily on high-resolution NMR spectroscopy. Below is a generalized protocol for such an analysis, based on the methodologies reported for Siamycin II and other peptides.

Sample Preparation
  • Purification: this compound is purified from the fermentation broth of Streptomyces sp. using a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity.

  • Solvent Preparation: For NMR analysis, the purified peptide is dissolved in a suitable solvent system. For Siamycin II, a 50:50 mixture of dimethyl sulfoxide (B87167) (DMSO-d6) and water (H2O) was used. The use of a mixed solvent system helps to ensure solubility and obtain high-quality NMR spectra.

  • Concentration: The peptide concentration for NMR experiments is typically in the millimolar range to ensure an adequate signal-to-noise ratio.

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are performed to obtain the necessary structural information. These experiments are typically carried out on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: To assess the overall folding and purity of the sample.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing the crucial distance constraints for structure calculation.

  • 2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons, which aids in the assignment of spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.

  • ¹H-¹⁵N HSQC: To assign the chemical shifts of nitrogen atoms, particularly useful for backbone amide groups.

Structure Calculation and Refinement
  • Resonance Assignment: The first step in data analysis is the sequential assignment of all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.

  • Constraint Generation:

    • Distance Constraints: The cross-peak intensities in the NOESY spectra are converted into upper-limit distance constraints between pairs of protons.

    • Dihedral Angle Constraints: Scalar coupling constants (e.g., ³J(HN,Hα)) are measured and used to derive constraints on the backbone dihedral angles (φ).

  • Structure Calculation: The collected constraints are used as input for structure calculation programs (e.g., X-PLOR, CYANA, or AMBER) that employ molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures consistent with the experimental data.

  • Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental constraints and for its stereochemical quality using programs like PROCHECK-NMR.

cluster_experiment Experimental Workflow cluster_analysis Structural Analysis This compound Purification This compound Purification Sample Preparation (DMSO/H2O) Sample Preparation (DMSO/H2O) This compound Purification->Sample Preparation (DMSO/H2O) NMR Data Acquisition NMR Data Acquisition Sample Preparation (DMSO/H2O)->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing 1D ¹H 1D ¹H NMR Data Acquisition->1D ¹H 2D TOCSY 2D TOCSY NMR Data Acquisition->2D TOCSY 2D NOESY 2D NOESY NMR Data Acquisition->2D NOESY Resonance Assignment Resonance Assignment Data Processing->Resonance Assignment Constraint Generation Constraint Generation Resonance Assignment->Constraint Generation Structure Calculation Structure Calculation Constraint Generation->Structure Calculation NOE Distances NOE Distances Constraint Generation->NOE Distances Dihedral Angles Dihedral Angles Constraint Generation->Dihedral Angles Structure Validation Structure Validation Structure Calculation->Structure Validation

NMR-based Structure Determination Workflow.

Biological Significance of the Structure

The rigid, conformationally constrained structure of this compound is directly linked to its biological activity. Its primary antimicrobial mechanism of action involves binding to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This interaction disrupts the cell wall synthesis process, leading to bacterial cell death.

This compound This compound Lipid II Lipid II This compound->Lipid II binds to Cell Wall Biosynthesis Cell Wall Biosynthesis This compound->Cell Wall Biosynthesis inhibits Lipid II->Cell Wall Biosynthesis is a precursor for Cell Lysis Cell Lysis Cell Wall Biosynthesis->Cell Lysis inhibition leads to

This compound Mechanism of Action.

The unique lasso topology of this compound makes it highly resistant to proteolytic degradation and thermal denaturation, properties that are highly desirable for therapeutic agents. The detailed understanding of its three-dimensional structure is therefore essential for the rational design of novel and more potent antimicrobial drugs based on the lasso peptide scaffold.

Conclusion

This compound represents a fascinating example of a structurally complex and biologically active natural product. Its unique lasso-fold, stabilized by an isopeptide bond and disulfide bridges, results in a rigid and amphipathic conformation that is key to its antimicrobial activity. While detailed quantitative structural data remains limited in the public domain, the close similarity to Siamycin II provides a robust model for its three-dimensional architecture. Further research into the structure-activity relationships of this compound and other lasso peptides holds significant promise for the development of next-generation antibiotics.

Physicochemical Properties of Siamycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Siamycin I is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family. Isolated from Streptomyces sp., it is a 21-residue tricyclic peptide characterized by a unique knotted structure where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring. This distinct topology confers significant stability against thermal and proteolytic degradation. This compound has garnered considerable interest within the scientific community due to its dual biological activities: it exhibits potent antiviral activity against the Human Immunodeficiency Virus (HIV) and antibacterial activity against Gram-positive bacteria. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanisms of action.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReferences
Molecular Formula C₉₇H₁₃₁N₂₃O₂₆S₄
Molecular Weight 2163.49 g/mol
Appearance White solid / Powder
Melting Point 255°C (with decomposition)
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
Purity Commercially available at ≥85% or ≥98% (by HPLC).
Storage (Powder) -20°C (up to 3 years); 4°C (up to 2 years).
Storage (in Solvent) -80°C (up to 3 months); -20°C (up to 2 weeks).

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound from Streptomyces sp.

The following protocol outlines a general procedure for the fermentation, extraction, and purification of this compound.

a. Fermentation:

  • Prepare a spore stock of the this compound-producing Streptomyces strain (~10⁸ spores/mL).

  • Inoculate a suitable seed culture medium (e.g., Tryptic Soy Broth) with the spore stock and incubate at 28°C with shaking (200 rpm) for 48 hours.

  • Transfer the seed culture (5% v/v) to a large-scale production medium (e.g., Actinomycetes Isolation Agar medium) in a fermenter.

  • Conduct the fermentation for 7-10 days at 28-30°C.

b. Extraction:

  • Separate the biomass from the culture broth by centrifugation (e.g., 8,000-13,000 rpm for 15 minutes).

  • Extract the cell-free supernatant (filtrate) twice with an equal volume of ethyl acetate (B1210297) by vigorous shaking in a separatory funnel.

  • Collect the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.

c. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the dissolved extract to purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Collect fractions corresponding to the this compound peak and confirm identity via mass spectrometry.

  • Lyophilize the purified fractions to obtain this compound as a solid powder.

G Workflow for this compound Isolation and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. B Seed Culture Growth (48h, 28°C) A->B C Production Fermentation (7-10 days) B->C D Centrifugation to separate biomass C->D Culture Broth E Solvent Extraction (Ethyl Acetate) D->E F Concentration (Rotary Evaporation) E->F G RP-HPLC Separation F->G Crude Extract H Fraction Collection G->H I Lyophilization H->I J J I->J Purified this compound

Caption: Workflow for this compound Isolation and Purification.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of peptide samples.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 15-20 minutes).

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Analysis: Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area in the chromatogram.

Molecular Weight Determination by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for determining the molecular weight of peptides.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard of known mass to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an LC system.

  • Data Acquisition: Acquire the mass spectrum. For this compound, this will likely show multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The doubly charged ion [M+2H]²⁺ has been reported at m/z = 1082.44.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic molecular weight of the peptide.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve purified this compound to a concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., 50:50 DMSO-d₆:H₂O).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and folding.

    • Acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).

  • Resonance Assignment: Assign all proton resonances to specific amino acids in the this compound sequence.

  • Structural Calculation: Use the distance constraints derived from NOESY cross-peaks, along with dihedral angle constraints from coupling constants, to calculate an ensemble of 3D structures that are consistent with the NMR data.

Biological Activity and Mechanisms of Action

This compound exhibits distinct mechanisms of action for its antibacterial and antiviral activities.

Antibacterial Activity: Inhibition of Cell Wall Synthesis

This compound's antibacterial activity is directed against Gram-positive bacteria and functions by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

The key steps in this process are:

  • Target Binding: this compound binds to Lipid II, the lipid-linked precursor of peptidoglycan, on the outer surface of the bacterial cell membrane.

  • Inhibition of Peptidoglycan Synthesis: This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby halting cell wall synthesis.

  • Induction of Stress Response: The disruption of cell wall synthesis triggers the LiaI stress response pathway.

  • Resistance Mechanism: Bacteria can develop resistance to this compound through mutations in the WalKR two-component system, which is a master regulator of cell wall homeostasis. Activation of this system can lead to a thickened cell wall, reducing the peptide's effectiveness.

G Antibacterial Mechanism of this compound cluster_cytoplasm Cytoplasm Siamycin This compound LipidII Lipid II Siamycin->LipidII PG_Synth Peptidoglycan Synthesis LipidII->PG_Synth Blocked WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates Resistance Cell Wall Thickening (Resistance) WalR->Resistance Mutations Activate Stress LiaI Stress Response PG_Synth->Stress Disruption Induces

Caption: this compound antibacterial mechanism of action.

Antiviral Activity: HIV Fusion Inhibition

This compound was initially identified as a potent inhibitor of HIV. Its mechanism involves the disruption of the viral entry process.

  • Target Interaction: this compound directly interacts with the HIV envelope glycoprotein (B1211001) gp160, which is a precursor that is cleaved into gp120 and gp41.

  • Inhibition of Fusion: This interaction prevents the conformational changes in gp41 that are necessary for the fusion of the viral envelope with the host cell membrane.

  • Entry Blockade: By blocking membrane fusion, this compound effectively prevents the entry of the viral capsid into the host cell, thus halting the infection at an early stage.

  • Specificity: The action of this compound is specific to HIV-induced cell fusion and does not affect other types of viral fusion or cell-cell fusion events.

G Anti-HIV Mechanism of this compound cluster_virus HIV Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Mediates CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Unfolds Siamycin This compound Siamycin->gp41 Interacts & Inhibits Refolding NoFusion Fusion Blocked

Caption: this compound anti-HIV mechanism of action.

Conclusion

This compound is a structurally unique and biologically active lasso peptide with significant potential in both antibacterial and antiviral research. Its well-defined physicochemical properties, combined with its dual mechanisms of action targeting fundamental biological processes—bacterial cell wall synthesis and viral-host cell fusion—make it a compelling subject for further investigation in drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic applications of this compound and other related lasso peptides.

Siamycin I: A Technical Guide to its Mechanism of Action Against HIV Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siamycin I, a naturally occurring tricyclic peptide, has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV) by disrupting the viral fusion process. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular interactions and experimental workflows. This compound targets the HIV envelope glycoprotein (B1211001) gp160, specifically the gp41 subunit, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This document serves as a resource for researchers engaged in the development of novel anti-retroviral therapies, offering in-depth insights into a promising class of HIV fusion inhibitors.

Introduction

The entry of HIV into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. Co-receptor binding induces further conformational changes, leading to the exposure and insertion of the fusion peptide of the transmembrane glycoprotein gp41 into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and driving membrane fusion.

This compound is a 21-residue tricyclic peptide antibiotic that has been identified as a potent inhibitor of this fusion process for both HIV-1 and HIV-2. Its unique mechanism of action, which targets a late stage of viral entry, makes it a valuable lead compound for the development of new antiretroviral drugs, particularly for combating drug-resistant HIV strains.

Mechanism of Action

This compound exerts its anti-HIV effect by directly interacting with the viral envelope glycoprotein gp160, which is a precursor protein that is cleaved into gp120 and gp41. Experimental evidence has pinpointed the interaction to the gp41 subunit, the component responsible for mediating membrane fusion.

Target Specificity

Crucially, this compound does not inhibit the initial attachment of the virus to the host cell. Studies have shown that it does not block the binding of gp120 to the CD4 receptor. This indicates that this compound acts at a post-attachment step in the HIV entry process.

Inhibition of gp41-Mediated Fusion

The primary mechanism of this compound is the inhibition of the conformational changes in gp41 that are essential for the formation of the six-helix bundle. This bundle is formed by the zipping together of the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41. The formation of this stable structure is the driving force for membrane fusion. While the precise binding site of this compound on gp41 has not been definitively elucidated in the available literature, it is hypothesized to interfere with the association of the NHR and CHR regions, thereby preventing the formation of the fusogenic six-helix bundle. The inhibition of HIV-induced cell fusion by this compound is a reversible process, suggesting a non-covalent mode of binding to its target.

Resistance

HIV-1 variants resistant to this compound have been generated in vitro through serial passage in the presence of the compound. Genetic analysis of these resistant variants revealed that resistance maps to the gp160 gene. Specifically, a total of six amino acid changes were identified in the envelope genes of the resistant virus compared to the parental strain. While the precise locations of these six mutations are not specified in the available literature, their presence within gp160 confirms that it is the direct target of this compound.

Quantitative Data

Parameter Virus/Cell Line Value (µM) Reference
ED50 (Acute Infection) HIV-10.05 - 5.7
HIV-20.05 - 5.7
ED50 (Cell-Cell Fusion) C8166 cells and chronically infected CEM-SS cells0.08
CC50 (Cell Viability) CEM-SS cells150

ED50: 50% effective dose; CC50: 50% cytotoxic concentration.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the anti-HIV activity of this compound.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV envelope glycoprotein with cells expressing CD4 and a co-receptor.

Principle: Chronically HIV-infected cells (e.g., CEM-SS) expressing gp160 on their surface are co-cultured with uninfected CD4+ target cells (e.g., C8166). Fusion between these cells results in the formation of multinucleated giant cells called syncytia. The inhibitory effect of this compound is quantified by the reduction in the number or size of syncytia.

Protocol Outline:

  • Cell Preparation:

    • Culture chronically HIV-infected CEM-SS cells and uninfected C8166 cells to the desired density.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium.

  • Co-cultivation:

    • In a 96-well plate, mix CEM-SS and C8166 cells at a defined ratio.

    • Add the prepared dilutions of this compound to the cell mixture. Include a no-drug control and a solvent control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 24 hours) to allow for syncytia formation.

  • Quantification:

    • Visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing a certain minimum number of nuclei).

    • Alternatively, a reporter gene assay can be used where one cell line expresses a viral protein (e.g., Tat) and the other contains a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter. Fusion leads to the expression of the reporter gene, which can be quantified.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

    • Determine the 50% effective dose (ED50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Virus-Cell Fusion Assay (BlaM Assay)

This assay provides a more direct measure of the fusion of individual viral particles with target cells.

Principle: This assay utilizes virions containing a β-lactamase-Vpr (BlaM-Vpr) chimeric protein. Target cells are loaded with a fluorescent substrate (e.g., CCF2-AM) that contains a β-lactam ring linking two fluorophores, resulting in Förster resonance energy transfer (FRET) and green fluorescence. Upon viral fusion, the BlaM-Vpr is released into the cytoplasm of the target cell, where it cleaves the β-lactam ring of the substrate. This cleavage disrupts FRET, leading to a shift in fluorescence emission to blue. The ratio of blue to green fluorescence is a quantitative measure of viral fusion.

Protocol Outline:

  • Virus Production:

    • Co-transfect producer cells (e.g., 293T) with an HIV proviral plasmid (env-deficient) and a plasmid encoding the desired HIV envelope glycoprotein, along with a plasmid encoding the BlaM-Vpr fusion protein.

    • Harvest the virus-containing supernatant and quantify the virus (e.g., by p24 ELISA).

  • Target Cell Preparation:

    • Load target cells (e.g., TZM-bl) with the CCF2-AM substrate according to the manufacturer's instructions.

  • Inhibition Assay:

    • Pre-incubate the BlaM-Vpr containing virions with serial dilutions of this compound for a defined period.

    • Add the virus-inhibitor mixture to the loaded target cells.

  • Fusion Reaction:

    • Incubate the plate at 37°C for a few hours to allow for viral fusion.

  • Signal Detection:

    • Measure the blue and green fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis:

    • Calculate the blue-to-green fluorescence ratio for each well.

    • Determine the percentage of fusion inhibition for each this compound concentration relative to the no-drug control.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of HIV Fusion and this compound Inhibition

HIV_Fusion_Siamycin_Inhibition cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 CoReceptor Co-receptor (CCR5/CXCR4) gp120->CoReceptor 2. Co-receptor Binding PreHairpin Pre-hairpin Intermediate gp41->PreHairpin 4. Forms CD4->gp120 CoReceptor->gp41 3. gp41 Unfolding & Fusion Peptide Insertion CellMembrane Host Cell Membrane SixHelix Six-Helix Bundle Formation PreHairpin->SixHelix 5. Refolding Fusion Membrane Fusion SixHelix->Fusion 6. Drives Siamycin This compound Siamycin->PreHairpin Inhibits Siamycin_Workflow cluster_cell_fusion Cell-Cell Fusion Assay cluster_virus_fusion Virus-Cell Fusion Assay (BlaM) start Start: Hypothesis This compound inhibits HIV fusion prep Prepare this compound Stock Solutions (Serial Dilutions) start->prep coculture Co-culture HIV-infected cells and target cells with this compound prep->coculture prepare_virus Produce BlaM-Vpr pseudotyped virus prep->prepare_virus syncytia Incubate and Observe Syncytia Formation coculture->syncytia quantify_syncytia Quantify Syncytia and Calculate ED50 syncytia->quantify_syncytia end_node Conclusion: This compound is a potent HIV fusion inhibitor quantify_syncytia->end_node infect Infect cells with virus in presence of this compound prepare_virus->infect load_cells Load target cells with CCF2-AM load_cells->infect measure_fret Measure FRET signal (Blue/Green Fluorescence) infect->measure_fret calculate_ic50 Calculate % Inhibition and IC50 measure_fret->calculate_ic50 calculate_ic50->end_node

Siamycin I: A Technical Guide to Its Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Siamycin I, a potent lasso peptide with significant promise as an inhibitor of bacterial cell wall synthesis. We will delve into its mechanism of action, the basis of bacterial resistance, and present key quantitative data and experimental methodologies.

Introduction: The Promise of a Lasso Peptide

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by its unique lariat (B8276320) knot-like structure, which confers remarkable stability. Initially identified for its anti-HIV activity, recent research has illuminated its potent antibacterial properties, specifically against Gram-positive bacteria. This guide focuses on its primary antibacterial mechanism: the targeted inhibition of peptidoglycan synthesis, a cornerstone of the bacterial cell wall.

Mechanism of Action: Targeting the Cornerstone of the Cell Wall

This compound exerts its bactericidal effects by directly interfering with the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall.

The primary molecular target of this compound is Lipid II , the central precursor molecule in peptidoglycan assembly. By binding to Lipid II on the outer surface of the bacterial cell membrane, this compound effectively sequesters this crucial building block, preventing its incorporation into the growing peptidoglycan chain by penicillin-binding proteins (PBPs). This disruption of cell wall synthesis leads to a loss of cellular integrity and ultimately, cell death.

A key consequence of this inhibition is the induction of the LiaI stress response in bacteria such as Bacillus subtilis. The LiaI promoter is activated in response to cell envelope stress, particularly when the membrane-anchored steps of cell wall biosynthesis are disrupted. The activation of this stress response serves as a reliable indicator of this compound's on-target activity.

Figure 1: Mechanism of Action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound has been quantified against several Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Bacterial StrainMIC (µM)Reference
Enterococcus faecalis5
Enterococcus faecium5
Staphylococcus aureus (wild-type)Not explicitly stated, but resistance studies show mutations in walKR confer resistance.
Staphylococcus aureus (walR mutant)Resistant (Higher than wild-type)

Bacterial Resistance: The WalKR Two-Component System

Resistance to this compound in Staphylococcus aureus has been linked to mutations in the WalKR two-component system . This system is essential for bacterial viability and plays a critical role in regulating cell wall metabolism.

The WalK protein is a sensor histidine kinase that detects cell wall stress, while WalR is the cognate response regulator. Upon activation, WalR modulates the expression of genes involved in cell wall turnover and synthesis. Mutations in either walK or walR can lead to a phenotype characterized by a thickened cell wall, which is thought to impede this compound's access to its Lipid II target.

cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates WalK_mut Mutated WalK WalK_mut->WalR Altered Phosphorylation Gene_Exp Altered Gene Expression WalR->Gene_Exp Regulates WalR_mut Mutated WalR WalR_mut->Gene_Exp Altered Regulation Thick_CW Thickened Cell Wall Gene_Exp->Thick_CW Leads to cluster_fsr Fsr Quorum Sensing Pathway cluster_van Vancomycin Resistance Pathway Siamycin_I This compound FsrC FsrC (Histidine Kinase) Siamycin_I->FsrC Inhibits Autophosphorylation VanS VanS (Histidine Kinase) Siamycin_I->VanS Inhibits Autophosphorylation FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates Virulence Virulence Gene Expression FsrA->Virulence Activates VanR VanR (Response Regulator) VanS->VanR Phosphorylates Van_Genes Vancomycin Resistance Genes VanR->Van_Genes Activates Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

The Biological Activity Spectrum of Siamycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siamycin I, a tricyclic 21-residue lasso peptide originally isolated from Streptomyces sp., has emerged as a molecule of significant interest due to its dual-action biological profile. It exhibits potent antimicrobial activity against Gram-positive bacteria and notable antiviral activity, specifically as an inhibitor of Human Immunodeficiency Virus (HIV) fusion. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique lariat-protoknot structure, which confers significant conformational stability. This structural rigidity is crucial for its biological activities. Initially identified as an anti-HIV agent, subsequent research has unveiled its potent antibacterial properties, making it a compelling candidate for further drug development in an era of growing antimicrobial resistance.

Antimicrobial Activity

This compound demonstrates a targeted antibacterial effect primarily against Gram-positive bacteria. Its mechanism of action is centered on the disruption of cell wall biosynthesis, a pathway essential for bacterial viability.

Mechanism of Action: Targeting Lipid II

The primary molecular target of this compound in bacteria is Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan. Peptidoglycan is the major structural component of the bacterial cell wall, providing mechanical strength and protection against osmotic lysis. This compound binds to Lipid II on the outer surface of the bacterial cell membrane, thereby sequestering it and preventing its incorporation into the growing peptidoglycan chain. This inhibition of cell wall synthesis ultimately leads to cell death.

Signaling Pathway Involvement: The WalKR Two-Component System

Bacteria have evolved intricate signaling systems to respond to cell wall stress. The WalKR (or YycFG) two-component system is an essential signal transduction pathway in many Gram-positive bacteria, including Staphylococcus aureus, that plays a critical role in regulating cell wall metabolism and homeostasis. Resistance to this compound has been linked to mutations in the walKR genes. These mutations can lead to a thickening of the cell wall, suggesting that the WalKR system is involved in the cellular response to this compound-induced cell wall stress.

WalKR_Signaling_Pathway Siamycin_I This compound Lipid_II Lipid II Siamycin_I->Lipid_II Inhibits Cell_Wall_Stress Cell Wall Stress Lipid_II->Cell_Wall_Stress Depletion leads to WalK WalK (Histidine Kinase) Cell_Wall_Stress->WalK Activates WalR WalR (Response Regulator) WalK->WalR Phosphorylates Cell_Wall_Metabolism_Genes Cell Wall Metabolism Genes (e.g., autolysins) WalR->Cell_Wall_Metabolism_Genes Regulates Transcription

Caption: this compound-induced inhibition of Lipid II leading to WalKR pathway activation.
Quorum Sensing Inhibition: The FsrC-FsrA System

In Enterococcus faecalis, this compound has been shown to inhibit the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling pathway, which is governed by the FsrC-FsrA two-component regulatory system. This system is a form of quorum sensing, allowing the bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence factors. This compound acts as a noncompetitive inhibitor of this system, suppressing the expression of key transcripts.

FsrC_FsrA_Signaling_Pathway Siamycin_I This compound FsrC FsrC (Histidine Kinase) Siamycin_I->FsrC Inhibits (Non-competitive) GBAP GBAP (Pheromone) GBAP->FsrC Binds and Activates FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates Virulence_Genes Virulence Genes (e.g., gelatinase, serine protease) FsrA->Virulence_Genes Activates Transcription

Caption: Inhibition of the FsrC-FsrA quorum sensing system by this compound.
Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Bacterial Species MIC (µM) Reference
Enterococcus faecalis5

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Antiviral Activity: HIV Fusion Inhibition

This compound was initially discovered for its ability to inhibit the replication of HIV-1 and HIV-2. Its primary antiviral mechanism is the inhibition of viral entry into host cells.

Mechanism of Action: Targeting HIV Envelope Glycoprotein

This compound acts as an HIV fusion inhibitor by interacting with the viral envelope glycoprotein, gp160, which is composed of the subunits gp120 and gp41. This interaction prevents the conformational changes in gp160 that are necessary for the fusion of the viral and host cell membranes. Importantly, this compound does not interfere with the binding of gp120 to the primary host cell receptor, CD4. Resistance to this compound has been mapped to the gp160 gene, further confirming it as the viral target.

HIV_Fusion_Inhibition cluster_virus HIV Virion cluster_host Host Cell gp160 gp160 (gp120/gp41) CD4 CD4 Receptor gp160->CD4 Binding Coreceptor Co-receptor (CXCR4/CCR5) gp160->Coreceptor Binding Fusion Membrane Fusion gp160->Fusion Conformational change leads to Coreceptor->Fusion Conformational change leads to Siamycin_I This compound Siamycin_I->gp160 Interacts with Siamycin_I->Fusion Inhibits

Caption: this compound inhibits HIV entry by targeting the gp160 envelope protein.
Quantitative Antiviral Data

The anti-HIV activity of this compound is measured by its 50% effective dose (ED50) or 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication or fusion by 50%. The cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

Assay Cell Line Virus Strain IC50 / ED50 (µM) CC50 (µM) Reference
Acute HIV-1 InfectionCEM-SSVarious0.05 - 5.7150
Acute HIV-2 InfectionCEM-SSVarious0.05 - 5.7150
Cell-Cell FusionC8166 & CEM-SS (HIV-infected)-0.08>150

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

MIC_Assay_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare 2-fold serial dilutions of this compound in a 96-well plate Start->Serial_Dilution Inoculation Inoculate each well with standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Determine MIC: Lowest concentration with no visible bacterial growth Incubation->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture of the test organism

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of a 2X working stock of this compound to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well of the dilution series.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

HIV-1 Envelope-Mediated Cell Fusion Assay

This assay is based on the co-cultivation of cells expressing the HIV envelope protein with CD4+ target cells.

Materials:

  • HeLa-CD4+ cells (target cells)

  • BSC-1 cells expressing HIV envelope gp160 (effector cells)

  • This compound

  • 96-well culture plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Microscope

Procedure:

  • Cell Seeding:

    • Seed HeLa-CD4+ cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the HeLa-CD4+ cells and add the medium containing the different concentrations of this compound.

  • Co-cultivation:

    • Add the BSC-1 cells expressing gp160 to the wells containing the HeLa-CD4+ cells and this compound.

  • Incubation:

    • Incubate the co-culture for a defined period (e.g., 6-8 hours) at 37°C in a CO2 incubator.

  • Analysis:

    • Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.

    • Quantify the number and size of syncytia in each well.

    • The IC50 is the concentration of this compound that inhibits syncytia formation by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to host cells.

Materials:

  • CEM-SS cells

  • This compound

  • 96-well culture plates

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed CEM-SS cells in a 96-well plate at a predetermined density.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-6 days) at 37°C.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation of CC50:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Conclusion

This compound presents a fascinating and promising scaffold for the development of novel therapeutics. Its dual-action capability, targeting both bacterial cell wall synthesis and HIV-mediated cell fusion, underscores its potential in addressing critical unmet medical needs. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols are crucial for advancing this compound and its analogues through the drug discovery and development pipeline. Further research should focus on optimizing its pharmacokinetic properties and evaluating its in vivo efficacy and safety in relevant disease models.

Siamycin I: A Dual-Acting Agent Against HIV and Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I, a tricyclic peptide belonging to the lasso peptide family, has emerged as a molecule of significant interest due to its potent dual activity against both the Human Immunodeficiency Virus (HIV) and various Gram-positive bacteria, including drug-resistant strains. Initially identified as an HIV fusion inhibitor, subsequent research has unveiled its potent antibacterial properties, making it a compelling candidate for further therapeutic development. This technical guide provides a comprehensive overview of the anti-HIV and antibacterial mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-HIV Activity of this compound

This compound exhibits its anti-HIV effect by inhibiting the fusion of the virus with host cells. This crucial step in the viral lifecycle is mediated by the viral envelope glycoprotein, gp160, which is composed of gp120 and gp41 subunits.

Mechanism of Action: HIV Fusion Inhibition

This compound directly interacts with the HIV envelope protein gp160, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This inhibition effectively blocks the entry of the viral capsid into the host cell, thus halting the replication cycle at a very early stage. Studies have shown that resistance to this compound maps to the gp160 gene, further confirming its direct interaction with the viral envelope protein.

Quantitative Data: Anti-HIV Potency and Cytotoxicity

The antiviral efficacy of this compound has been quantified against various laboratory and clinical isolates of HIV-1 and HIV-2. The 50% effective dose (ED₅₀), which represents the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, are summarized below.

HIV Strain Cell Line ED₅₀ (µM) CC₅₀ (µM) Therapeutic Index (CC₅₀/ED₅₀)
HIV-1 (Laboratory Strains)
RFCEM-SS0.05>150>3000
IIIBCEM-SS0.45>150>333
MNCEM-SS0.15>150>1000
HIV-1 (Clinical Isolates)
APBMC0.89 - 5.7Not ReportedNot Reported
HIV-2
CBL-20CEM-SS0.45>150>333

Data compiled from Lin et al., 1996.

Antibacterial Activity of this compound

This compound demonstrates potent bactericidal activity against a range of Gram-positive bacteria. Its mechanism of action is distinct from its anti-HIV activity and involves the inhibition of a fundamental cellular process: cell wall biosynthesis.

Mechanism of Action: Targeting Lipid II and Inhibiting Cell Wall Synthesis

The primary antibacterial target of this compound is Lipid II , an essential precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. By binding to Lipid II on the outer surface of the bacterial cell membrane, this compound sequesters this crucial building block, thereby preventing its incorporation into the growing peptidoglycan layer. This disruption of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death. This mode of action is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.

Induction of Cell Wall Stress Response

The inhibition of cell wall synthesis by this compound triggers a specific cellular stress response in bacteria. In Bacillus subtilis, this is characterized by the induction of the LiaI promoter , which is part of the LiaFRS two-component system that senses and responds to cell envelope stress.

Anti-Virulence and Restoration of Antibiotic Susceptibility

Beyond its direct bactericidal activity, this compound also exhibits anti-virulence properties. In Enterococcus faecalis, it inhibits the FsrC-FsrA quorum-sensing system , a key regulator of virulence factor production. Specifically, this compound directly inhibits the autophosphorylation of the sensor kinase FsrC.

Furthermore, this compound has been shown to restore the effectiveness of vancomycin (B549263) against vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). This is achieved through the inhibition of the histidine kinases FsrC and VanS , which are crucial components of the resistance mechanisms in these bacteria.

Resistance Mechanisms

Resistance to this compound in Staphylococcus aureus has been linked to mutations in the WalKR two-component system . This system is a master regulator of cell wall metabolism, and mutations within the walK or walR genes can lead to a thickened cell wall, which may impede the access of this compound to its target, Lipid II.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial potency of this compound is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Bacterial Strain MIC (µg/mL)
Bacillus subtilis1.6
Micrococcus luteus3.1
Staphylococcus aureus6.3

Data compiled from Cayman Chemical, referencing Tsunakawa et al., 1995.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Anti-HIV Assays

This assay determines the concentration of this compound required to inhibit acute viral infection in cell culture.

  • Materials:

    • CEM-SS cells (a human T-lymphoblastoid cell line)

    • HIV-1 or HIV-2 viral stocks

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

    • This compound stock solution

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., acidified isopropanol)

  • Procedure:

    • Seed CEM-SS cells at a density of 5 x 10⁴ cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the wells containing the cells.

    • Infect the cells with a predetermined amount of HIV-1 or HIV-2 (e.g., 100 TCID₅₀ - 50% tissue culture infective dose).

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 6 days.

    • On day 6, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the ED₅₀ by determining the concentration of this compound that results in a 50% reduction in the cytopathic effect of the virus, as measured by the increase in cell viability (MTT signal) compared to virus-infected, untreated controls.

    • To determine the CC₅₀, perform the same assay without the addition of the virus.

This assay was instrumental in the initial discovery of this compound as an HIV fusion inhibitor.

  • Materials:

    • HeLa-CD4⁺ cells (HeLa cells expressing the human CD4 receptor)

    • BSC-1 cells (monkey kidney cells) expressing the HIV envelope protein gp160

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • 24-well plates

    • Microscope

  • Procedure:

    • Seed HeLa-CD4⁺ cells in a 24-well plate and allow them to adhere overnight.

    • On the day of the assay, add serial dilutions of this compound to the HeLa-CD4⁺ cells and incubate for a short period (e.g., 1 hour).

    • Overlay the BSC-1 cells expressing gp160 onto the HeLa-CD4⁺ cell monolayer.

    • Incubate the co-culture for a defined period (e.g., 24 hours) at 37°C.

    • Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.

    • Quantify the inhibition of fusion by counting the number of syncytia in treated wells compared to untreated controls. The ED₅₀ is the concentration of this compound that inhibits syncytia formation by 50%.

This protocol is used to generate and characterize viral resistance to this compound.

  • Materials:

    • HIV-1 viral stock (e.g., NL4-3)

    • CEM-SS cells

    • This compound stock solution

    • Culture medium and plates

    • Equipment for viral RNA extraction, reverse transcription, PCR, and DNA sequencing

  • Procedure:

    • Initiate a culture of HIV-1 in CEM-SS cells in the presence of a sub-inhibitory concentration of this compound (e.g., at the ED₅₀).

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

    • When viral replication is evident, harvest the cell-free supernatant containing the virus.

    • Use this virus to infect fresh CEM-SS cells in the presence of a slightly higher concentration of this compound (e.g., a 2-fold increase).

    • Repeat this process of serial passage with gradually increasing concentrations of this compound.

    • Once a viral strain is able to replicate at a significantly higher concentration of this compound compared to the starting concentration, isolate the viral RNA.

    • Perform reverse transcription and PCR to amplify the gp160 gene.

    • Sequence the amplified DNA to identify mutations that may confer resistance.

Antibacterial Assays

This is a standard method to quantify the antibacterial activity of a compound.

  • Materials:

    • Bacterial strains (e.g., S. aureus, B. subtilis)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in MHB directly in the wells of a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This assay utilizes a genetically engineered strain of B. subtilis to specifically detect compounds that induce cell envelope stress.

  • Materials:

    • Luria-Bertani (LB) medium

    • This compound stock solution

    • 96-well white, clear-bottom plates

    • Luminometer

  • Procedure:

    • Dilute the culture and add it to the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 37°C with shaking.

    • Measure luminescence at regular intervals using a luminometer.

    • An increase in luminescence in the presence of this compound indicates the induction of the liaI promoter and thus, cell wall stress.

This protocol is used to identify the genetic basis of resistance to this compound in S. aureus.

  • Materials:

    • S. aureus strain (e.g., Newman)

    • Tryptic Soy Broth (TSB) and Agar (TSA)

    • This compound stock solution

    • Equipment for genomic DNA extraction, PCR, and DNA sequencing

  • Procedure:

    • Perform serial passage of S. aureus in TSB containing sub-lethal and gradually increasing concentrations of this compound, similar to the protocol for HIV resistance selection.

    • Once a resistant mutant is isolated (able to grow at a significantly higher MIC of this compound), streak for single colonies on TSA plates containing this compound.

    • Isolate genomic DNA from the resistant mutant and the parental (sensitive) strain.

    • Amplify the walKR operon using PCR.

    • Sequence the PCR products to identify any mutations in the walK or walR genes of the resistant strain compared to the parental strain.

This biochemical assay directly measures the inhibitory effect of this compound on the FsrC histidine kinase.

  • Materials:

    • Purified FsrC protein

    • [γ-³²P]ATP (radiolabeled ATP)

    • Gelatinase Biosynthesis-Activating Pheromone (GBAP)

    • This compound stock solution

    • Reaction buffer

    • SDS-PAGE gels and autoradiography equipment

  • Procedure:

    • Pre-incubate purified FsrC with or without GBAP (to stimulate autophosphorylation) in the reaction buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the autophosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate for a specific time at an optimal temperature.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Expose the gel to an autoradiography film to visualize the radiolabeled (phosphorylated) FsrC.

    • Quantify the band intensity to determine the extent of inhibition of FsrC autophosphorylation by this compound. A reduction in the intensity of the phosphorylated FsrC band in the presence of this compound indicates inhibition.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

HIV-1 Entry and Fusion Inhibition by this compound

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Fusion Membrane Fusion gp41->Fusion 4. Fusion Pore Formation CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Exposure & Insertion Siamycin_I This compound Siamycin_I->gp41 Inhibits

Caption: this compound inhibits HIV-1 entry by targeting the gp41 subunit of the viral envelope protein.

Bacterial Cell Wall Synthesis and its Inhibition by this compound

Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Exterior UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY UDP_GlcNAc UDP-GlcNAc Lipid_II Lipid II UDP_GlcNAc->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Transglycosylase Transglycosylase Flippase->Transglycosylase Lipid II flipped Peptidoglycan Growing Peptidoglycan Transglycosylase->Peptidoglycan Incorporation Siamycin_I This compound Siamycin_I->Lipid_II Binds & Sequesters

Caption: this compound disrupts bacterial cell wall synthesis by binding to the precursor Lipid II.

WalKR Two-Component System and Resistance to this compound

WalKR_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates WalR_P WalR-P DNA DNA WalR_P->DNA Binds to Promoter Autolysins Autolysin Genes (Cell Wall Metabolism) DNA->Autolysins Regulates Transcription Thickened_Wall Thickened Cell Wall Autolysins->Thickened_Wall Siamycin_I_Stress Cell Wall Stress (e.g., from this compound) Siamycin_I_Stress->WalK Activates Resistance_Mutation Mutation in walK or walR Resistance_Mutation->WalK Resistance_Mutation->WalR Thickened_Wall->Siamycin_I_Stress Confers Resistance

Caption: Mutations in the WalKR system can lead to this compound resistance in S. aureus.

Fsr Quorum-Sensing System Inhibition by this compound

Fsr_System cluster_exterior Exterior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GBAP GBAP (Autoinducer) FsrC FsrC (Histidine Kinase) GBAP->FsrC Binds & Activates FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates FsrA_P FsrA-P DNA DNA FsrA_P->DNA Binds to Promoter Virulence_Genes Virulence Genes (e.g., gelatinase) DNA->Virulence_Genes Activates Transcription Siamycin_I This compound Siamycin_I->FsrC Inhibits Autophosphorylation

Caption: this compound inhibits virulence in E. faecalis by blocking the FsrC sensor kinase.

Conclusion

This compound stands out as a promising natural product with a unique dual-action profile. Its ability to inhibit HIV fusion and simultaneously combat Gram-positive bacteria, including highly resistant strains, through distinct mechanisms makes it a valuable lead compound for the development of novel therapeutics. The detailed understanding of its molecular targets and the pathways it modulates, as outlined in this guide, provides a solid foundation for further research into its optimization and potential clinical applications. The provided experimental protocols and pathway diagrams serve as a resource for scientists aiming to explore the multifaceted activities of this intriguing lasso peptide.

References

Siamycin I: A Potent Inhibitor of Enterococcus faecalis Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enterococcus faecalis is a Gram-positive bacterium that transitions from a commensal organism to a significant opportunistic pathogen, largely due to its sophisticated cell-to-cell communication system known as quorum sensing (QS). The Fsr quorum sensing system in E. faecalis regulates the expression of key virulence factors, including gelatinase (GelE) and serine protease (SprE), which are crucial for biofilm formation and pathogenesis. This document provides a comprehensive technical overview of the inhibitory effects of Siamycin I, a tricyclic peptide antibiotic, on the E. faecalis Fsr quorum sensing system. We present collated quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating novel anti-virulence strategies against E. faecalis.

The Enterococcus faecalis Fsr Quorum Sensing System

The fsr (fecal streptococci regulator) locus in E. faecalis governs a density-dependent communication network that orchestrates the collective behavior of the bacterial population. This system is integral to the expression of virulence factors that contribute to the pathogenicity of E. faecalis in various infections, including endocarditis and urinary tract infections.

The core of the Fsr system is encoded by the fsr gene cluster, which typically includes fsrA, fsrB, fsrC, and fsrD. This system regulates the expression of the downstream gelE and sprE genes, which encode for gelatinase and serine protease, respectively.

The signaling cascade is initiated by the processing of the FsrD precursor peptide into a mature autoinducing peptide known as gelatinase biosynthesis-activating pheromone (GBAP). As the bacterial population density increases, GBAP accumulates in the extracellular environment. Upon reaching a threshold concentration, GBAP is detected by the membrane-bound histidine kinase sensor, FsrC. This binding event triggers the autophosphorylation of FsrC, which then transfers the phosphate (B84403) group to the cytoplasmic response regulator, FsrA. Phosphorylated FsrA acts as a transcriptional activator, binding to the promoter regions of the fsrBDC and gelE-sprE operons. This creates a positive feedback loop, amplifying the QS signal, and leading to the robust production of gelatinase and serine protease.

Fsr_Quorum_Sensing cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GBAP GBAP FsrC FsrC (Sensor Kinase) GBAP->FsrC Binds FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates pFsrA P-FsrA fsrBDC_operon fsrBDC operon pFsrA->fsrBDC_operon Activates gelE_sprE_operon gelE-sprE operon pFsrA->gelE_sprE_operon Activates FsrD_precursor FsrD precursor fsrBDC_operon->FsrD_precursor Transcribes & Translates GelE_SprE Gelatinase (GelE) & Serine Protease (SprE) gelE_sprE_operon->GelE_SprE Transcribes & Translates FsrD_precursor->GBAP Processed & Secreted

Figure 1: The Fsr Quorum Sensing Pathway in E. faecalis.

This compound: Mechanism of Action

This compound is a known peptide antibiotic that has been identified as a potent inhibitor of the Fsr quorum sensing system in E. faecalis. Its inhibitory action occurs at sublethal concentrations, suggesting a specific targeting of the signaling cascade rather than general toxicity.

Siamycin_Inhibition Siamycin This compound FsrC FsrC (Sensor Kinase) Siamycin->FsrC Inhibits Autophosphorylation GBAP GBAP GBAP->FsrC Binds & Activates FsrA FsrA FsrC->FsrA Phosphorylation FsrC->FsrA pFsrA P-FsrA Virulence Virulence Gene Expression pFsrA->Virulence Activates pFsrA->Virulence

Figure 2: Inhibitory Mechanism of this compound on the Fsr Pathway.

Quantitative Data on this compound's Effects

The efficacy of this compound in attenuating the Fsr quorum sensing system has been quantified through various assays. The following tables summarize the key findings.

Table 1: Effect of this compound on E. faecalis Growth and Gelatinase Production

This compound ConcentrationE. faecalis Growth (% of control at 5h)Gelatinase Production (% of control)
10 nM~100%Slightly inhibited
100 nM (IC₅₀)~100%~50%
1 µM~80%Strongly inhibited
5 µM0% (complete inhibition at 12h)Not applicable
Data sourced from Nakayama et al., 2007.

Table 2: Effect of this compound on GBAP Production

This compound ConcentrationGBAP Production
10 nMSlightly inhibited
1 µMEliminated
Data sourced from Nakayama et al., 2007.

Table 3: Effect of this compound on E. faecalis Biofilm Formation

This compound ConcentrationBiofilm Formation (OD₅₇₀)% Inhibition (approx.)
0 µM (Control)~0.80%
0.25 µM~0.712.5%
0.5 µM~0.450%
1.0 µM~0.275%
Data sourced and interpreted from Nakayama et al., 2007.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on E. faecalis quorum sensing.

Gelatinase Activity Assay

This assay is used to detect and quantify the production of gelatinase, a key virulence factor regulated by the Fsr system.

4.1.1 Qualitative Plate Assay

  • Medium Preparation: Prepare Todd-Hewitt (TH) agar (B569324) plates supplemented with 3% (w/v) gelatin.

  • Inoculation: Streak or spot-inoculate E. faecalis strains onto the surface of the gelatin-TH agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: Gelatinase-positive colonies will be surrounded by an opaque halo, indicating the hydrolysis of gelatin in the medium.

4.1.2 Quantitative Supernatant Assay (Azocoll-based)

  • Culture Preparation: Grow E. faecalis in a suitable broth medium (e.g., Todd-Hewitt Broth) with and without various concentrations of this compound at 37°C for a specified period (e.g., 5-7 hours).

  • Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

  • Substrate Preparation: Prepare a suspension of Azocoll (a dye-impregnated collagen) at 5 mg/mL in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM CaCl₂).

  • Reaction: Mix a volume of the bacterial supernatant with the Azocoll suspension.

  • Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 1-4 hours).

  • Measurement: Stop the reaction by centrifugation to pellet the remaining Azocoll. Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of dye released, which corresponds to the gelatinase activity.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of E. faecalis to form biofilms on an abiotic surface.

  • Culture Preparation: Grow E. faecalis overnight in a suitable medium such as Tryptic Soy Broth (TSB).

  • Inoculation: Dilute the overnight culture 1:100 in fresh TSB supplemented with 0.25% glucose. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom polystyrene microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Washing: Carefully discard the culture medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or deionized water to remove planktonic cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 30 minutes to fix the biofilm.

  • Staining: Discard the methanol and add 200 µL of 1% crystal violet solution to each well. Incubate at room temperature for 30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.

RNA Extraction and RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the transcript levels of fsrB and gelE to assess the molecular effect of this compound.

RT_qPCR_Workflow start Start: E. faecalis culture (+/- this compound) rna_extraction 1. Total RNA Extraction (e.g., RNeasy Kit with lysozyme) start->rna_extraction dnase_treatment 2. DNase Treatment rna_extraction->dnase_treatment rna_qc 3. RNA Quality & Quantity Check (e.g., NanoDrop, Gel Electrophoresis) dnase_treatment->rna_qc cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qPCR 5. Quantitative PCR (qPCR) - Target genes (fsrB, gelE) - Housekeeping gene (16S rRNA) cdna_synthesis->qPCR data_analysis 6. Data Analysis (ΔΔCt Method) qPCR->data_analysis end End: Relative Gene Expression data_analysis->end

Figure 3: Experimental Workflow for RT-qPCR Analysis.

1. RNA Extraction:

  • Grow E. faecalis cultures to the desired growth phase with and without this compound.

  • Harvest cells by centrifugation.

  • Lyse the bacterial cells using an appropriate method, such as enzymatic lysis with lysozyme, followed by mechanical disruption if necessary.

  • Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) or a standard phenol-chloroform extraction protocol.

2. DNase Treatment:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate gene expression analysis.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

4. Quantitative PCR (qPCR):

  • Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (fsrB, gelE) and a housekeeping gene (e.g., 16S rRNA), and the cDNA template.

  • Primer Sequences:

    • gelE Forward: 5'-GCTACTTGGTTTGGATGA-3'

    • gelE Reverse: 5'-CAATGACTTGTTTTGATT-3'

    • fsrB Forward: 5'-GCTGGATTTAGATGGGAAT-3'

    • fsrB Reverse: 5'-GCTTCTGCCTTTGATTCTT-3'

    • 16S rRNA (Housekeeping) Forward: 5'-CCGAATGGGGAAACCCAG-3'

    • 16S rRNA (Housekeeping) Reverse: 5'-TCCGACGGGCGGTGTGTA-3'

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

5. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of anti-virulence therapies targeting Enterococcus faecalis. By specifically inhibiting the FsrC sensor kinase, it effectively disrupts the Fsr quorum sensing system at sub-inhibitory concentrations. This leads to a marked reduction in the production of key virulence factors and a significant impairment of biofilm formation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound and other Fsr-targeting inhibitors. Such strategies, which aim to disarm pathogens rather than kill them, represent a promising approach to combatting antibiotic-resistant infections.

Siamycin I: A Dual-Targeting Antiviral and Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Characterization of Siamycin I's Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of this compound, a lasso peptide with potent antiviral and antibacterial activities. It details the quantitative data from key studies, outlines the experimental protocols used, and visualizes the molecular mechanisms and experimental workflows.

Executive Summary

This compound is a 21-residue tricyclic lasso peptide originally identified as a human immunodeficiency virus (HIV) fusion inhibitor. Subsequent research has revealed a second distinct mechanism of action: the inhibition of bacterial cell wall synthesis through binding to lipid II. This dual-targeting capability makes this compound a molecule of significant interest in the development of new anti-infective therapies. This document synthesizes the foundational data on its antiviral and antibacterial properties to serve as a detailed resource for the scientific community.

Antiviral Properties of this compound

This compound has demonstrated notable efficacy against both HIV-1 and HIV-2 by preventing the fusion of the virus with host cells.

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified through various in vitro assays, with the 50% effective dose (ED50) serving as a key metric.

Virus Strain(s)Cell LineED50 (µM)Citation
HIV-1 & HIV-2 (acute infections)CEM-SS0.05 - 5.7
HIV (chronically infected)C8166 & CEM-SS0.08

Note: The concentration of this compound resulting in a 50% decrease in cell viability in the absence of viral infection was found to be 150 µM in CEM-SS cells, indicating a favorable therapeutic index.

Mechanism of Antiviral Action: HIV Fusion Inhibition

This compound's anti-HIV activity stems from its ability to inhibit the fusion between the viral envelope and the host cell membrane. This is achieved through a direct, noncovalent interaction with the HIV envelope glycoprotein (B1211001) gp160. Studies with resistant HIV-1 variants have shown that resistance maps to the gp160 gene, further confirming it as the molecular target. Importantly, this compound does not inhibit the binding of the gp120 subunit to the host cell's CD4 receptor.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp160 gp120/gp41 (gp160) CD4 CD4 Receptor gp160->CD4 Binding Fusion_Inhibition Membrane Fusion Blocked gp160->Fusion_Inhibition Prevents Conformational Change Siamycin_I This compound Siamycin_I->gp160 Interaction

Figure 1. Mechanism of HIV Fusion Inhibition by this compound.
Experimental Protocol: HIV Fusion Inhibition Assay

The following protocol is a summary of the cell fusion assay used to characterize this compound's activity.

  • Cell Culture: Co-cultivate HeLa-CD4+ cells with monkey kidney (BSC-1) cells that express the HIV envelope glycoprotein gp160.

  • Compound Addition: Add varying concentrations of this compound to the co-culture.

  • Incubation: Incubate the cells to allow for fusion (syncytium formation).

  • Quantification: Measure the extent of syncytium formation, often through microscopy or a reporter gene assay.

  • Data Analysis: Calculate the ED50, the concentration of this compound that inhibits syncytium formation by 50%.

Antibacterial Properties of this compound

More recent investigations have unveiled this compound's potent antibacterial activity against Gram-positive bacteria.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

Bacterial StrainMIC (µM)Citation
Enterococcus faecalis5
Enterococcus faecium5

Note: Sub-inhibitory concentrations of this compound have also been shown to attenuate virulence in Enterococcus faecalis.

Mechanism of Antibacterial Action: Lipid II Sequestration

This compound exerts its antibacterial effect by targeting lipid II, an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to lipid II on the outer surface of the cell membrane, this compound prevents its utilization in cell wall construction, leading to compromised cell integrity and ultimately, cell death. This mode of action is distinct from its antiviral mechanism.

Bacterial_Cell_Wall_Inhibition cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Substrate for Transglycosylation & Transpeptidation Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Siamycin_I This compound Siamycin_I->Lipid_II Binding/ Sequestration Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Figure 2. Mechanism of Bacterial Cell Wall Synthesis Inhibition by this compound.
Experimental Protocol: Lipid II Binding Assay

The interaction between this compound and lipid II can be assessed using various biophysical and microbiological methods. A common approach involves a competitive binding or functional assay.

  • Preparation of Reagents: Synthesize or isolate lipid II. A fluorescently labeled version of this compound or a known lipid II-binding antibiotic (e.g., vancomycin) can be used.

  • Assay Setup: In a microplate format, combine the fluorescent probe with lipid II in the presence of varying concentrations of this compound.

  • Incubation: Allow the components to reach binding equilibrium.

  • Measurement: Measure the fluorescence signal. A decrease in signal (e.g., through fluorescence polarization or quenching) with increasing this compound concentration indicates competitive binding.

  • Data Analysis: Determine the binding affinity or inhibitory concentration.

Experimental Workflows

The characterization of a dual-activity molecule like this compound involves a multi-step workflow.

Experimental_Workflow Isolation Isolation of this compound from Streptomyces sp. Initial_Screening Initial Bioactivity Screening Isolation->Initial_Screening Antiviral_Assays Antiviral Characterization (HIV Fusion Assays) Initial_Screening->Antiviral_Assays Antiviral Hit Antibacterial_Assays Antibacterial Characterization (MIC Determination) Initial_Screening->Antibacterial_Assays Antibacterial Hit Mechanism_Antiviral Antiviral Mechanism of Action (gp160 Interaction) Antiviral_Assays->Mechanism_Antiviral Mechanism_Antibacterial Antibacterial Mechanism of Action (Lipid II Binding) Antibacterial_Assays->Mechanism_Antibacterial Data_Analysis Data Analysis & Structure-Activity Relationship Mechanism_Antiviral->Data_Analysis Mechanism_Antibacterial->Data_Analysis

Figure 3. General Experimental Workflow for Characterizing this compound.

Conclusion

The initial characterization of this compound reveals a promising therapeutic candidate with two distinct and valuable bioactivities. Its ability to inhibit HIV fusion and bacterial cell wall synthesis through different mechanisms highlights the potential of lasso peptides as a source for novel drug leads. Further research, including in vivo efficacy studies and medicinal chemistry efforts to optimize its properties, is warranted to fully explore the therapeutic potential of this compound.

Methodological & Application

Application Notes & Protocols for the Purification of Siamycin I from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide class. Produced by species of the genus Streptomyces, these molecules are characterized by an N-terminal macrolactam ring threaded by the C-terminal tail, forming a unique lariat-like structure. This compound has garnered interest for its biological activity; it targets Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall, making it a potent agent against Gram-positive bacteria. The effective isolation and purification of this compound from Streptomyces fermentation broth is a critical step for its study and potential therapeutic development. This document provides detailed protocols and application notes for the purification of this compound, synthesized from established methods for secondary metabolite extraction from Streptomyces.

Section 1: Cultivation of Streptomyces for this compound Production

The production of secondary metabolites like this compound is highly dependent on the specific culture conditions. Optimizing parameters such as media composition, pH, temperature, and incubation time is crucial for maximizing yield.

Protocol 1: Shake Flask Fermentation of Streptomyces spp.
  • Seed Culture Preparation:

    • Aseptically inoculate a single, pure colony of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptone Yeast Extract Broth, ISP1).

    • Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture Inoculation:

    • Transfer a portion of the seed culture (typically 2-5% v/v) into 1 L Erlenmeyer flasks, each containing 200 mL of a production medium designed to enhance secondary metabolite production (e.g., Glucose-Soybean Meal Broth or Starch Casein Broth).

    • Incubate the production cultures under the optimized conditions identified for the specific strain. This typically involves incubation for 7 to 10 days at 28-30°C with continuous shaking (200 rpm).

  • Monitoring Production:

    • Periodically and aseptically withdraw small aliquots of the culture broth to monitor growth (e.g., by measuring mycelial dry weight) and antimicrobial activity (e.g., using an agar (B569324) well diffusion assay against a sensitive indicator strain like Bacillus subtilis). Production of antimicrobial metabolites often begins after an initial growth phase (48-72 hours) and peaks in the late stationary phase.

Data Presentation: Optimized Culture Conditions

The optimal conditions for growth and secondary metabolite production can vary significantly between different Streptomyces species. The following table summarizes typical optimized parameters reported in the literature.

ParameterOptimized RangeRationale & Notes
pH 7.0 - 8.0Near-neutral to slightly alkaline pH is generally optimal for antibiotic production in most Streptomyces species.
Temperature 28 - 32°CMost Streptomyces are mesophilic, with optimal production temperatures around 30°C.
Incubation Period 7 - 10 daysSecondary metabolite production typically maximizes during the stationary phase of growth.
Carbon Source Glucose, StarchThe choice of carbon source can significantly influence the type and quantity of metabolites produced.
Nitrogen Source Soybean Meal, Yeast Extract, PeptoneComplex nitrogen sources often support robust growth and secondary metabolism.
Aeration 200 - 250 rpmAdequate aeration is critical for the growth of these aerobic bacteria.

Section 2: Extraction and Purification Workflow

The overall process for isolating this compound involves separating the biomass from the culture broth, extracting the active compounds using an organic solvent, and then purifying the target molecule through a series of chromatographic steps.

Visualization: this compound Purification Workflow

PurificationWorkflow Fermentation 1. Streptomyces Fermentation Centrifugation 2. Biomass Separation (Centrifugation) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Liquid Phase Biomass Mycelial Biomass (Discarded) Centrifugation->Biomass Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Evaporation 4. Concentration (Rotary Evaporation) Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChrom 5. Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Bioactive Fractions ColumnChrom->Fractions Stepwise Gradient HPLC 6. RP-HPLC Purification Fractions->HPLC PureSiamycin Purified this compound HPLC->PureSiamycin Analysis 7. Purity Analysis & Characterization PureSiamycin->Analysis

Caption: A generalized workflow for the purification of this compound.

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of secondary metabolites from the cell-free supernatant.

  • Biomass Separation: After the incubation period, harvest the culture broth and centrifuge at 8,000-10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Carefully decant the supernatant.

    • Transfer the supernatant to a separating funnel and add an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297) or n-butanol.

    • Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

    • Collect the organic phase. Repeat the extraction process on the aqueous phase at least twice to maximize recovery.

  • Concentration:

    • Pool the organic fractions.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

    • Dry the resulting crude solid or semi-solid residue and store at 4°C for further purification.

Section 3: Chromatographic Purification

Chromatography is essential for separating the target compound from the complex mixture of metabolites in the crude extract. A multi-step approach, typically involving silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC), is effective.

Protocol 3: Silica Gel Column Chromatography

This step serves as an initial fractionation to separate compounds based on polarity.

  • Column Packing: Prepare a slurry of silica gel (e.g., mesh size 230–400) in a non-polar solvent like chloroform (B151607) or hexane. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and mix it with a small amount of silica gel to create a dry slurry. Carefully load this onto the top of the packed column.

  • Elution: Elute the column using a stepwise gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient. Start with 100% chloroform and gradually increase the percentage of methanol.

  • Fraction Collection: Collect the eluate in separate fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (visualized by UV light or staining, and compared against a crude extract spot).

  • Bioactivity Testing: Test the collected fractions for antimicrobial activity to identify the bioactive fractions containing this compound. Pool the active fractions and concentrate them using a rotary evaporator.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used for the final purification of peptides based on their hydrophobicity.

  • Sample Preparation: Dissolve the concentrated bioactive fraction from the silica gel step in a suitable solvent compatible with the HPLC mobile phase (e.g., 50% acetonitrile (B52724)/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for peptide separation.

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).

    • Elution: Run a linear gradient, for example, from 5% to 95% Solvent B over 30-40 minutes.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 280 nm, where peptide bonds and aromatic residues absorb, respectively.

  • Fraction Collection: Collect the peaks corresponding to the purified this compound.

  • Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to confirm its purity, which should appear as a single, sharp peak. The purity of the final product can be very high, often exceeding 99%.

ParameterExample Setting
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 30 min
Detection UV at 220 nm & 280 nm

Section 4: Mechanism of Action

Understanding the mechanism of action of this compound is relevant for its development as a therapeutic agent. This compound inhibits the growth of Gram-positive bacteria by interfering with cell wall synthesis.

Visualization: this compound Mechanism of Action

MoA cluster_cell Bacterial Cell Surface LipidII Lipid II (Cell Wall Precursor) PG_Synth Peptidoglycan Synthesis LipidII->PG_Synth Required for CellWall Cell Wall PG_Synth->CellWall Builds WalKR WalKR Two-Component System PG_Synth->WalKR Inhibition Triggers StressResponse Cell Wall Stress Response Activated WalKR->StressResponse Activates Siamycin This compound Siamycin->LipidII Binds & Sequesters Siamycin->PG_Synth Inhibits

Caption: this compound binds to Lipid II, inhibiting peptidoglycan synthesis.

This compound exerts its antibacterial effect by binding directly to Lipid II, the essential building block for the peptidoglycan cell wall. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby compromising cell wall integrity. This disruption of cell wall biosynthesis triggers a stress response in the bacterium, which can be mediated by systems such as the WalKR two-component system.

Unraveling the Intricacies of Siamycin I: Application Notes and Protocols for NMR-Based Structure Elucidaion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the elucidation of the three-dimensional structure of Siamycin I, a 21-residue tricyclic peptide antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. Given that the NMR data for this compound and Siamycin II are virtually identical, this document leverages published data for Siamycin II as a close surrogate for detailing the structural analysis of this compound.

Introduction to this compound and the Role of NMR

This compound is a potent antibiotic with a complex, constrained cyclic structure. Understanding its three-dimensional conformation is paramount for elucidating its mechanism of action and for guiding further drug development efforts. NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure and dynamics of molecules in solution, making it an ideal tool for characterizing peptides like this compound.

The structure elucidation process via NMR involves a series of experiments to assign the chemical shifts of all protons (¹H) and carbons (¹³C) in the molecule, followed by the identification of through-bond and through-space correlations to determine the peptide's backbone and side-chain conformations.

Quantitative NMR Data for this compound (from Siamycin II)

The following tables summarize the ¹H and ¹³C chemical shifts for Siamycin II, which are considered representative for this compound. This data is foundational for the resonance assignment process.

Table 1: ¹H Chemical Shifts (ppm) for Siamycin II in 50:50 DMSO-d₆/H₂O

ResidueNHαHβHOther Protons
Cys¹8.504.653.10, 2.90
Leu²8.214.351.65γH: 1.55; δH: 0.90, 0.85
Gly³8.333.90, 3.75
Val⁴8.154.102.10γH: 0.95, 0.92
Gly⁵8.283.85, 3.70
Ser⁶8.404.403.80
Cys⁷8.604.703.15, 2.95
Asn⁸8.754.752.80, 2.70δNH₂: 7.60, 6.90
Asp⁹8.304.802.75, 2.65
Phe¹⁰8.104.603.20, 3.05Ring: 7.30-7.20
Ala¹¹8.254.301.35
Gly¹²8.353.95, 3.80
Cys¹³8.554.553.05, 2.85
Gly¹⁴8.453.92, 3.78
Tyr¹⁵7.904.503.00, 2.90Ring: 7.10, 6.80
Ala¹⁶8.184.251.30
Ile¹⁷8.054.151.90γCH₂: 1.50, 1.20; γCH₃: 0.88; δH: 0.82
Val¹⁸8.004.052.05γH: 0.93, 0.90
Cys¹⁹8.654.723.18, 2.98
Phe²⁰7.804.683.25, 3.10Ring: 7.35-7.25
Trp²¹8.204.703.30Ring NH: 10.1; Ring: 7.6-7.1

Note: This table is a representation of typical chemical shifts for the amino acids in Siamycin II and serves as a guide for the assignment of this compound spectra.

Table 2: ¹³C Chemical Shifts (ppm) for Siamycin II in 50:50 DMSO-d₆/H₂O

ResidueC=OOther Carbons
Cys¹55.228.5172.1
Leu²53.140.3173.5γC: 24.5; δC: 22.0, 23.0
Gly³43.5171.8
Val⁴60.130.8173.0γC: 19.0, 19.5
Gly⁵43.6172.0
Ser⁶56.561.7171.5
Cys⁷55.428.7172.3
Asn⁸51.536.8172.8γC=O: 175.1
Asp⁹52.039.5173.2γC=O: 176.5
Phe¹⁰55.838.0172.5Ring: 136.0, 129.0, 128.5, 126.8
Ala¹¹50.517.0174.0
Gly¹²43.7171.9
Cys¹³55.328.6172.2
Gly¹⁴43.8171.7
Tyr¹⁵55.637.5172.4Ring: 155.8, 130.5, 115.5
Ala¹⁶50.617.1174.1
Ile¹⁷58.736.9173.3γC: 25.5, 15.5; δC: 11.5
Val¹⁸60.230.9173.1γC: 19.1, 19.6
Cys¹⁹55.528.8172.4
Phe²⁰55.938.1172.6Ring: 136.1, 129.1, 128.6, 126.9
Trp²¹55.027.5173.0Ring: 136.0, 127.5, 124.0, 121.0, 118.5, 111.5, 109.0

Note: This table is a representation of typical chemical shifts for the amino acids in Siamycin II and serves as a guide for the assignment of this compound spectra.

Experimental Protocols

Sample Preparation
  • Purification: this compound should be purified to >95% purity using High-Performance Liquid Chromatography (HPLC).

  • Sample Concentration: Dissolve the purified peptide in a 50:50 (v/v) mixture of dimethyl sulfoxide-d₆ (DMSO-d₆) and H₂O to a final concentration of 1-5 mM.

  • pH Adjustment: Adjust the pH of the sample to a range of 4.0-5.0 to minimize the exchange rate of amide protons with the solvent.

  • Internal Standard: Add a small amount of 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or a similar standard for chemical shift referencing (0 ppm for ¹H).

  • Filtration: Filter the final sample into a high-quality NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Purpose: To assess sample quality, concentration, and to determine the spectral width for 2D experiments.

  • Typical Parameters:

    • Pulse Program: zgpr (or similar with water suppression)

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64

    • Temperature: 298 K

  • Purpose: To identify coupled proton spin systems within each amino acid residue.

  • Typical Parameters:

    • Pulse Program: mlevphpr (or similar phase-sensitive TOCSY with water suppression)

    • Spectral Width (SW): 12 ppm in both dimensions

    • Number of Points (TD): 2048 (F2) x 512 (F1)

    • Number of Scans (NS): 8-16

    • Mixing Time: 60-80 ms

  • Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure and for sequential assignment.

  • Typical Parameters:

    • Pulse Program: noesyesgpph (or similar phase-sensitive NOESY with water suppression)

    • Spectral Width (SW): 12 ppm in both dimensions

    • Number of Points (TD): 2048 (F2) x 512 (F1)

    • Number of Scans (NS): 16-64

    • Mixing Time: 150-250 ms

  • Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • Typical Parameters:

    • Pulse Program: hsqcetgpsi (or similar sensitivity-enhanced, phase-sensitive HSQC)

    • ¹H Spectral Width (SW F2): 12 ppm

    • ¹³C Spectral Width (SW F1): 100-150 ppm

    • Number of Points (TD): 1024 (F2) x 256 (F1)

    • Number of Scans (NS): 32-128

Data Processing and Structure Elucidation Workflow

The acquired NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova. The general workflow for structure elucidation is as follows:

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis acq_1d 1D ¹H proc Fourier Transform, Phasing, Baseline Correction acq_1d->proc acq_tocsy 2D TOCSY acq_tocsy->proc acq_noesy 2D NOESY acq_noesy->proc acq_hsqc 2D ¹H-¹³C HSQC acq_hsqc->proc assign_spin Spin System Assignment (TOCSY) acq_hsqc->assign_spin proc->assign_spin seq_assign Sequential Assignment (NOESY) proc->seq_assign assign_spin->seq_assign noe_constraints NOE Constraint Generation seq_assign->noe_constraints dihedral_constraints Dihedral Angle Constraints seq_assign->dihedral_constraints structure_calc Structure Calculation (e.g., Simulated Annealing) noe_constraints->structure_calc dihedral_constraints->structure_calc refinement Structure Refinement structure_calc->refinement

NMR Structure Elucidation Workflow for this compound

Key 2D NMR Correlation Pathways

The following diagram illustrates the key correlations observed in 2D NMR spectra that are essential for the sequential assignment of this compound.

sequential_assignment cluster_residue_i Residue i cluster_residue_i_plus_1 Residue i+1 Ni N(i)H Cai Cα(i)H Ni->Cai TOCSY Cbi Cβ(i)H Ni->Cbi TOCSY Ni1 N(i+1)H Ni->Ni1 dNN(i, i+1) Cai->Cbi TOCSY Cai->Ni1 dαN(i, i+1) Cbi->Ni1 dβN(i, i+1) Cai1 Cα(i+1)H Ni1->Cai1 TOCSY

Key 2D NMR Correlations for Sequential Assignment

Signaling Pathways and Mechanism of Action

While NMR primarily elucidates structure, this structural information provides critical insights into the mechanism of action. This compound is known to inhibit the entry of HIV into host cells. The amphipathic nature of its structure, revealed by NMR, suggests that it may interact with the viral envelope glycoproteins or the host cell membrane.

mechanism_of_action siamycin This compound (Amphipathic Structure) inhibition Inhibition siamycin->inhibition gp41 HIV gp41 fusion Viral-Cell Fusion gp41->fusion cell_membrane Host Cell Membrane cell_membrane->fusion inhibition->fusion

Proposed Mechanism of Action of this compound

By providing a detailed three-dimensional structure, NMR spectroscopy is an indispensable tool in the study of complex natural products like this compound, paving the way for a deeper understanding of their biological function and facilitating the design of new therapeutic agents.

Application Notes and Protocols for Mass Spectrometry Analysis of Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a 21-residue tricyclic peptide antibiotic that belongs to the lasso peptide family. It exhibits significant biological activities, including antiviral (anti-HIV) and antibacterial properties. The unique and constrained structure of this compound, characterized by a macrolactam ring threaded by its C-terminal tail and further constrained by disulfide bridges, presents a unique challenge and opportunity for mass spectrometry analysis. This document provides detailed application notes and protocols for the comprehensive mass spectrometric analysis of this compound, intended to aid researchers in its identification, characterization, and quantification.

This compound has a molecular formula of C₉₇H₁₃₁N₂₃O₂₆S₄ and an exact mass of 2161.8518 Da. Its amino acid sequence is cyclo(CLGVGSCND)FAGCGYAIVCFW, with disulfide bridges between Cys1-Cys13 and Cys7-Cys19.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol (B129727) or DMSO, in which it is soluble. For mass spectrometry analysis, the stock solution should be diluted to the desired concentration (typically in the low micromolar to nanomolar range) using a solvent compatible with the chosen ionization method. A common solvent system for electrospray ionization (ESI) is 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µM in 50% acetonitrile/50% water (v/v) containing 0.1% formic acid.

  • Vortex the final solution briefly to ensure homogeneity.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any particulates before injection.

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred method for analyzing this compound due to its ability to generate multiply charged ions from large, non-volatile molecules in solution, which extends the mass-to-charge (m/z) range of the mass spectrometer.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurements and detailed fragmentation analysis.

Table 1: Suggested ESI-MS Instrument Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Temperature 250 - 350 °C
Nebulizer Gas (N₂) Flow 0.5 - 1.5 L/min
Drying Gas (N₂) Flow 8 - 12 L/min
Mass Range (Full Scan) 500 - 2500 m/z
Collision Gas Argon
Collision Energy (for MS/MS) 20 - 50 eV (ramped)

Note: These parameters are a starting point and should be optimized for the specific instrument being used.

Data Acquisition and Analysis

Acquire data in both full scan MS mode to determine the m/z of the precursor ions and in tandem MS (MS/MS) mode to obtain fragmentation information for structural elucidation. Collision-Induced Dissociation (CID) is a common fragmentation technique for peptides.

Data Presentation

The expected protonated molecular ions ([M+H]⁺, [M+2H]²⁺, [M+3H]³⁺, etc.) of this compound should be observed in the full scan mass spectrum. Given the molecular weight of 2163.49 Da, the expected m/z values for these ions are presented in Table 2.

Table 2: Theoretical m/z Values for Protonated this compound

IonCalculated m/z
[M+H]⁺2164.49
[M+2H]²⁺1082.75
[M+3H]³⁺721.83
[M+4H]⁴⁺541.62

Note: The monoisotopic mass of this compound is 2161.8518 Da; therefore, high-resolution mass spectrometry should aim to detect [M+H]⁺ at m/z 2162.8591.

Visualizations

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

This compound MS Analysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis siamycin This compound Powder stock Stock Solution (Methanol/DMSO) siamycin->stock Dissolve working Working Solution (ACN/H2O/FA) stock->working Dilute esi Electrospray Ionization (ESI) working->esi ms Full Scan MS esi->ms Ion Generation msms Tandem MS (CID) ms->msms Precursor Selection frag_analysis Fragmentation Analysis msms->frag_analysis mz_id Precursor m/z ID mz_id->frag_analysis structure Structural Confirmation frag_analysis->structure

Figure 1: Experimental workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway

Due to the complex, interlocked structure of lasso peptides, their fragmentation in CID experiments can be intricate. Fragmentation of the macrolactam ring is required to generate significant sequence information. A proposed simplified fragmentation pathway for this compound is shown below, highlighting the initial ring-opening and subsequent generation of b and y ions.

This compound Fragmentation Pathway siamycin This compound [M+nH]ⁿ⁺ linearized Linearized Intermediate siamycin->linearized Ring Opening (CID) b_ions b-type ions linearized->b_ions Amide Bond Cleavage y_ions y-type ions linearized->y_ions Amide Bond Cleavage internal Internal Fragments linearized->internal Multiple Cleavages

Figure 2: Proposed general fragmentation pathway for this compound under CID conditions.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound. The unique lasso structure of this compound requires careful optimization of experimental parameters, but with high-resolution instrumentation, detailed structural characterization is achievable. The provided workflows and theoretical data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and analytical sciences who are investigating this important class of peptides.

Application Notes and Protocols for Measuring Siamycin I Anti-HIV Activity Using Cell Fusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) entry into host cells is a critical first step in its replication cycle and presents a key target for antiviral drug development. This process is mediated by the viral envelope glycoprotein (B1211001) (gp160), which is composed of the gp120 and gp41 subunits. The fusion of the viral and cellular membranes is a complex process that can be inhibited by various compounds. Siamycin I, a 21-residue tricyclic peptide derived from Streptomyces, has been identified as a potent inhibitor of HIV-1 and HIV-2 fusion. This application note provides detailed protocols for cell fusion assays to quantify the anti-HIV activity of this compound, summarizes its inhibitory activity, and illustrates the underlying mechanisms.

Mechanism of Action of this compound

This compound exerts its anti-HIV effect by inhibiting the fusion process between the viral envelope and the target cell membrane. Unlike some other entry inhibitors, this compound does not block the initial binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. Instead, evidence suggests that this compound interacts with the transmembrane glycoprotein gp41, a key component of the fusion machinery. Resistance to this compound has been mapped to the gp160 gene, further supporting its interaction with the viral envelope protein. By interfering with gp41-mediated conformational changes necessary for membrane fusion, this compound effectively halts viral entry into the host cell.

cluster_0 HIV Fusion and Inhibition by this compound HIV_gp120 HIV gp120 CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor 1. Binding Coreceptor Chemokine Co-receptor (CXCR4/CCR5) CD4_Receptor->Coreceptor 2. Conformational Change & Co-receptor Binding gp41_prefusion gp41 (pre-fusion conformation) Coreceptor->gp41_prefusion 3. gp41 Unfolds gp41_fusion gp41 Six-Helix Bundle (fusion-active) gp41_prefusion->gp41_fusion 4. Refolding into Six-Helix Bundle Membrane_Fusion Membrane Fusion & Viral Entry gp41_fusion->Membrane_Fusion Siamycin_I This compound Siamycin_I->gp41_prefusion Inhibits Conformational Change

Figure 1: Simplified signaling pathway of HIV fusion and the inhibitory action of this compound.

Quantitative Data on this compound Anti-HIV Activity

The inhibitory activity of this compound has been evaluated in various cell-based assays. The 50% effective dose (ED50) for inhibiting acute HIV-1 and HIV-2 infections typically ranges from 0.05 to 5.7 µM. In a cell-cell fusion assay using chronically infected CEM-SS cells and uninfected C8166 cells, this compound demonstrated an ED50 of 0.08 µM. The concentration of this compound that results in a 50% decrease in cell viability (CC50) in CEM-SS cells is 150 µM, indicating a favorable therapeutic index.

Parameter Virus/Cells Value Reference
ED50 (Acute Infection) HIV-1 and HIV-20.05 - 5.7 µM
ED50 (Cell-Cell Fusion) C8166 and CEM-SS (chronically infected)0.08 µM
CC50 (Cytotoxicity) CEM-SS cells150 µM

Experimental Protocols

Several cell fusion assays can be employed to measure the anti-HIV activity of this compound. These assays typically involve two cell populations: effector cells that express the HIV envelope glycoprotein (gp160) and target cells that express the CD4 receptor and appropriate co-receptors (CXCR4 or CCR5). Fusion between these cells can be quantified by observing the formation of multinucleated giant cells (syncytia) or through the activation of a reporter gene.

cluster_1 General Workflow for Cell Fusion Assay Prepare_Effector Prepare Effector Cells (expressing HIV Env) Co_culture Co-culture Effector and Target Cells Prepare_Effector->Co_culture Prepare_Target Prepare Target Cells (expressing CD4/co-receptors) Prepare_Target->Co_culture Add_Siamycin Add this compound (or other inhibitors) Add_Siamycin->Co_culture Incubate Incubate to allow fusion Co_culture->Incubate Quantify Quantify Cell Fusion Incubate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze

Application Notes and Protocols for Assessing Siamycin I's Effect on Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to assess the efficacy of Siamycin I, a lasso peptide with known antimicrobial properties, as an anti-biofilm agent. The protocols cover methods for quantifying biofilm biomass, assessing cell viability within biofilms, and visualizing biofilm architecture.

Introduction to this compound and Biofilm Formation

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure that confers significant stability. Its primary antimicrobial mechanism of action against Gram-positive bacteria is the inhibition of cell wall biosynthesis by targeting lipid II, an essential precursor for peptidoglycan synthesis. Recent findings suggest a dual mode of action, where this compound also exhibits anti-virulence activity by inhibiting histidine kinases such as FsrC and VanS in Staphylococcus aureus and Enterococcus species, respectively. These signaling proteins can play a role in regulating virulence and biofilm formation.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics. The ability to inhibit or eradicate biofilms is a critical aspect of developing new antimicrobial therapies. The following protocols are designed to evaluate the potential of this compound to interfere with biofilm formation.

Key Experimental Protocols

Three key experimental approaches are detailed below to provide a comprehensive assessment of this compound's anti-biofilm activity:

  • Crystal Violet Staining: To quantify the total biofilm biomass.

  • MTT Assay: To determine the metabolic activity and viability of cells within the biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): To visualize the three-dimensional structure of the biofilm and assess cell viability in situ.

Protocol 1: Quantification of Biofilm Inhibition by Crystal Violet Staining

This protocol is a high-throughput method to assess the ability of this compound to prevent or reduce biofilm formation.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or sterile water)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for staphylococci)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1 (approximately 1 x 10⁷ CFU/mL).

  • Treatment Application:

    • In a 96-well plate, add 180 µL of the diluted bacterial suspension to each well.

    • Add 20 µL of this compound at various concentrations (a 10x stock is recommended to achieve the final desired concentration). A typical starting range for antimicrobial peptides is 1 µM to 128 µM. Include a vehicle control (solvent only) and a positive control (bacteria without this compound). A negative control (medium only) should also be included.

  • Incubation:

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully aspirate the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS or until the wash water is clear.

  • Solubilization and Quantification:

    • Air dry the plate for at least 15 minutes.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of positive control well)] x 100

This compound Concentration (µM)Mean OD₅₇₀ ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.150%
11.10 ± 0.1212%
100.65 ± 0.0848%
500.20 ± 0.0584%
1000.10 ± 0.0392%
Protocol 2: Assessment of Biofilm Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in a 96-well plate as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 M HCl

  • PBS

  • Microplate reader

Procedure:

  • Prepare Biofilms:

    • Grow biofilms in a 96-well plate with and without this compound as described in Protocol 1, steps 1-3.

  • Washing:

    • Carefully remove the planktonic culture and wash the wells twice with 200 µL of PBS.

  • MTT Addition:

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with shaking to ensure complete solubilization.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The percentage of viability reduction can be calculated as follows:

% Viability Reduction = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of positive control well)] x 100

This compound Concentration (µM)Mean OD₅₇₀ ± SD% Viability Reduction
0 (Control)0.95 ± 0.100%
10.88 ± 0.097%
100.45 ± 0.0653%
500.15 ± 0.0484%
1000.08 ± 0.0292%
Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture and the differentiation of live and dead cells.

Materials:

  • Biofilms grown on sterile glass coverslips or in glass-bottom dishes

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)

  • PBS

  • Confocal microscope

Procedure:

  • Biofilm Formation:

    • Place sterile glass coverslips in a 6-well or 24-well plate.

    • Add 2 mL (for 6-well) or 1 mL (for 24-well) of diluted bacterial suspension (OD₆₀₀ ≈ 0.05-0.1).

    • Add this compound at the desired concentrations. Include a no-treatment control.

    • Incubate statically at 37°C for 24-48 hours.

  • Washing:

    • Carefully remove the medium and gently wash the coverslips twice with PBS.

  • Staining:

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a 1:1 mixture of SYTO 9 and propidium iodide).

    • Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Gently wash the coverslips once with PBS to remove excess stain.

    • Mount the coverslips on a microscope slide with a drop of mounting medium or PBS.

    • Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture. SYTO 9 (live cells) is typically excited at 488 nm and emits at ~500 nm (green), while propidium iodide (dead cells) is excited at ~535 nm and emits at ~617 nm (red).

Data Presentation:

CLSM images can be qualitatively assessed for changes in biofilm thickness, cell density, and the ratio of live to dead cells. Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to determine parameters such as biovolume, average thickness, and surface area coverage.

TreatmentBiofilm Thickness (µm)Live Cell Biovolume (µm³)Dead Cell Biovolume (µm³)
Control25 ± 41.5 x 10⁶0.1 x 10⁶
This compound (50 µM)8 ± 20.2 x 10⁶0.8 x 10⁶

Visualizations of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assays cluster_analysis Data Analysis prep1 Overnight Bacterial Culture prep2 Dilute Culture to OD600 0.05-0.1 prep1->prep2 treat1 Dispense Culture into 96-well Plate prep2->treat1 treat2 Add this compound (Various Concentrations) treat1->treat2 treat3 Incubate 24-48h at 37°C treat2->treat3 assay1 Crystal Violet Assay (Biomass) treat3->assay1 assay2 MTT Assay (Viability) treat3->assay2 assay3 CLSM (Structure & Viability) treat3->assay3 analysis1 Quantify Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 analysis3 Image Analysis (Biovolume, etc.) assay3->analysis3 analysis2 Calculate % Inhibition/ Viability Reduction analysis1->analysis2

Caption: Experimental workflow for assessing this compound's anti-biofilm effects.

siamycin_moa cluster_cell_wall Cell Wall Synthesis cluster_signaling Virulence Signaling siamycin This compound lipidII Lipid II siamycin->lipidII Inhibits fsrC_vanS Histidine Kinases (e.g., FsrC, VanS) siamycin->fsrC_vanS Inhibits peptidoglycan Peptidoglycan Synthesis lipidII->peptidoglycan Precursor biofilm_formation Biofilm Formation peptidoglycan->biofilm_formation Contributes to virulence_genes Virulence & Biofilm Gene Expression fsrC_vanS->virulence_genes Activates virulence_genes->biofilm_formation Promotes

Application Notes and Protocols for the Synthesis of Siamycin I Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Siamycin I is a 21-residue tricyclic peptide natural product with a unique "lasso" structure. It exhibits potent biological activity, including inhibition of HIV fusion and antimicrobial action against Gram-positive bacteria. Its antimicrobial mechanism involves binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway, thereby preventing the formation of peptidoglycan. The complex structure and significant biological activity of this compound make its derivatives attractive targets for the development of novel therapeutics. These notes provide an overview of the synthetic strategies and detailed protocols for the synthesis of this compound and its derivatives, primarily focusing on solid-phase peptide synthesis (SPPS) and subsequent cyclization techniques.

Overview of Synthetic Strategies

The total chemical synthesis of lasso peptides like this compound is a formidable challenge due to the difficulty of forming the threaded topology of the C-terminal tail through the macrolactam ring. To date, the successful total chemical synthesis of a native lasso peptide has been elusive, with most approaches resulting in unthreaded isomers or requiring complex, multi-linker support systems.

A more accessible and increasingly utilized approach is a chemoenzymatic strategy . This involves the chemical synthesis of a linear precursor peptide, which is then subjected to enzymatic cyclization and maturation to achieve the correct lasso fold.

This document will focus on the chemical synthesis of the linear peptide precursor and the formation of the macrolactam ring, which are the foundational steps for producing both cyclic analogues and precursors for enzymatic lasso formation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor

This protocol outlines the Fmoc-based solid-phase synthesis of the linear 21-amino acid precursor of this compound.

Materials and Reagents:

Reagent/MaterialSupplierGrade
Rink Amide MBHA resinSigma-Aldrich100-200 mesh
Fmoc-protected amino acidsVariousSynthesis grade
HBTU (HBTU)VariousSynthesis grade
HOBt (HOBt)VariousSynthesis grade
DIEASigma-AldrichReagent grade
Piperidine (B6355638)Sigma-AldrichReagent grade
DMFVariousAnhydrous
DCMVariousAnhydrous
Acetonitrile (ACN)VariousHPLC grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-AldrichReagent grade
Diethyl etherVariousAnhydrous

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Side-Chain to N-Terminus Cyclization

This protocol describes the formation of the macrolactam ring between the N-terminal amine and the side chain of an acidic residue (e.g., Asp or Glu), a key feature of this compound's structure. This is a head-to-side-chain cyclization.

Procedure:

  • Selective Deprotection: If the side chain of the acidic amino acid is protected with an orthogonal protecting group (e.g., Alloc, ivDde), selectively remove it according to established procedures.

  • On-Resin Cyclization:

    • To the deprotected, resin-bound linear peptide, add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Allow the cyclization reaction to proceed for 12-24 hours with gentle agitation.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage from Resin and Purification

This protocol details the final cleavage of the cyclic peptide from the solid support and its subsequent purification.

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether twice.

    • Air-dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm the identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation: Synthesis and Activity of this compound Derivatives

The following table provides an illustrative example of how to present quantitative data for a series of synthesized this compound derivatives. The data presented here is hypothetical and serves as a template for reporting experimental results.

Derivative IDModificationYield (%)Purity (%)MIC vs. S. aureus (µg/mL)
This compound (Wild-Type)->980.5
SA-1 Ala substitution at position 512>952.0
SA-2 D-Val to L-Val at position 1815>971.0
SA-3 Phe to Tyr at position 1011>954.0
SA-4 Truncated (1-18)18>96>32
SA-5 Linear precursor25>98>32

Visualizations

Signaling Pathway and Mechanism of Action

The primary antimicrobial mechanism of this compound involves the inhibition of bacterial cell wall synthesis through its interaction with Lipid II.

Siamycin_LipidII_Pathway cluster_membrane Bacterial Cell Membrane cluster_cellwall Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Complex This compound - Lipid II Complex Lipid_II->Complex Peptidoglycan Peptidoglycan Elongation Lipid_II->Peptidoglycan Incorporation Siamycin This compound Siamycin->Complex Binds to Inhibition Inhibition Complex->Inhibition Leads to Transglycosylase Transglycosylase Transglycosylase->Peptidoglycan Catalyzes Inhibition->Peptidoglycan

Caption: Mechanism of this compound action via Lipid II sequestration.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a cyclic this compound derivative.

SPPS_Workflow Start Start: Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF, DCM) Amino_Acid_Coupling->Wash Repeat Repeat for all 21 Amino Acids Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cyclization On-Resin Cyclization (PyBOP/DIEA) Repeat->Cyclization Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Final_Product Pure Cyclic Peptide Analysis->Final_Product

Caption: Workflow for Solid-Phase Synthesis of Cyclic this compound Derivatives.

Application Notes and Protocols for In Vitro Efficacy Testing of Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a 21-residue tricyclic lasso peptide originally isolated from Streptomyces sp. that has garnered significant interest due to its dual biological activities. It exhibits potent inhibitory effects against Human Immunodeficiency Virus (HIV) by acting as a fusion inhibitor and demonstrates antibacterial activity, primarily against Gram-positive bacteria, by targeting cell wall synthesis. More recently, the broader class of lasso peptides is being explored for other therapeutic applications, including anticancer activity.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its anti-HIV, antibacterial, and potential anticancer properties.

Anti-HIV Efficacy Testing

This compound inhibits HIV entry into host cells by interfering with the viral fusion process. The following in vitro models are recommended to quantify its anti-HIV efficacy.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (gp160) with CD4-positive target cells. A common method involves co-culturing HeLa cells expressing CD4 and an LTR-driven reporter gene (e.g., β-galactosidase) with cells expressing the HIV-1 envelope protein.

Experimental Protocol:

  • Cell Culture:

    • Maintain HeLa-CD4-LTR-β-gal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain BSC-1 cells (or another suitable cell line) expressing HIV-1 gp160 in similar media.

  • Assay Procedure:

    • Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the wells containing the HeLa-CD4-LTR-β-gal cells.

    • Add the gp160-expressing cells to the wells at a 1:1 ratio with the target cells.

    • Co-culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Fusion (β-galactosidase Activity):

    • Lyse the cells using a suitable lysis buffer.

    • Add a β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

    • Measure the absorbance at 420 nm using a microplate reader.

    • Calculate the 50% effective dose (ED₅₀), which is the concentration of this compound that inhibits cell fusion by 50%.

Logical Workflow for Cell-Cell Fusion Assay

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Seed HeLa-CD4-LTR-β-gal cells a1 Add this compound to cells p1->a1 p2 Prepare this compound dilutions p2->a1 a2 Add gp160-expressing cells a1->a2 a3 Co-culture for 18-24h a2->a3 q1 Lyse cells a3->q1 q2 Add β-gal substrate q1->q2 q3 Measure absorbance q2->q3 q4 Calculate ED₅₀ q3->q4

Caption: Workflow for the HIV-1 Cell-Cell Fusion Assay.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.

Experimental Protocol:

  • Cell Infection:

    • Seed susceptible target cells (e.g., CEM-SS or C8166) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the infected cells for 3-7 days.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant at the end of the incubation period.

    • Inactivate the virus in the supernatant by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen.

    • Add the lysed supernatant samples and p24 standards to the wells and incubate.

    • Wash the plate to remove unbound material.

    • Add a biotinylated detector antibody, followed by streptavidin-horseradish peroxidase (HRP).

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Generate a standard curve to determine the p24 concentration in the samples.

Cell Viability (MTT) Assay for Cytotoxicity

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed uninfected target cells (e.g., CEM-SS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment (if adherent).

    • Add serial dilutions of this compound to the wells.

    • Incubate for the same duration as the antiviral assays (e.g., 3-7 days).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of this compound that reduces cell viability by 50%.

Data Presentation: Anti-HIV Efficacy of this compound

AssayCell LineParameterReported Value (µM)Reference
HIV-1 FusionCEM-SS & C8166ED₅₀0.08
Acute HIV-1 InfectionCEM-SSED₅₀0.05 - 5.7
CytotoxicityCEM-SSCC₅₀150

Antibacterial Efficacy Testing

This compound exhibits antibacterial activity against Gram-positive bacteria by binding to lipid II, a crucial precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Experimental Protocol:

  • Preparation of Inoculum:

    • Culture a Gram-positive bacterial strain (e.g., Staphylococcus aureus or Bacillus subtilis) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution:

    • Prepare a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.

In Vitro Lipid II Binding Assay

This assay can be adapted to demonstrate the direct interaction of this compound with its molecular target, lipid II. A common method involves using a lipid strip or a similar solid-phase support coated with various lipids, including lipid II.

Experimental Protocol (Adapted):

  • Blocking:

    • Incubate a membrane strip coated with various lipids (including lipid II) in a blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.

  • Binding:

    • Incubate the blocked strip with a solution of this compound (with a detectable tag, e.g., biotin (B1667282) or a fluorescent label, if available) in an incubation buffer overnight at 4°C.

  • Detection:

    • Wash the strip extensively with wash buffer (e.g., TBST).

    • If a tagged this compound is used, proceed with the appropriate detection method (e.g., streptavidin-HRP for biotin tags, followed by chemiluminescence, or direct fluorescence measurement).

    • A positive signal in the spot corresponding to lipid II indicates binding.

Signaling Pathway: this compound Inhibition of Bacterial Cell Wall Synthesis

cluster_synthesis Cell Wall Precursor Synthesis cluster_translocation Translocation & Polymerization UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-peptide UDP_NAG->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase WalKR WalKR Two-Component System Activation Lipid_II->WalKR Stress Signal PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Peptidoglycan Peptidoglycan PBP->Peptidoglycan PBP->Peptidoglycan Inhibited Siamycin_I This compound Siamycin_I->Lipid_II Binds to

Caption: this compound binds to Lipid II, inhibiting peptidoglycan synthesis and activating the WalKR stress response.

Potential Anticancer Efficacy Testing

While specific data on this compound's anticancer activity is limited, other lasso peptides have shown inhibitory effects on cancer cell migration and invasion. The following are general in vitro models that can be employed to screen for potential anticancer properties of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if a compound induces programmed cell death (apoptosis) in cancer cells.

Experimental Protocol:

  • Cell Treatment:

    • Seed cancer cell lines (e.g., breast cancer lines MCF-7 or MDA-MB-231) in a 6-well plate.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on the ability of cancer cells to migrate and close a "wound" created in a cell monolayer.

Experimental Protocol:

  • Monolayer and Wound Creation:

    • Grow a confluent monolayer of cancer cells (e.g., MDA-MB-231) in a 6-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment and Imaging:

    • Wash the wells to remove detached cells.

    • Add fresh medium containing different concentrations of this compound.

    • Image the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.

  • Analysis:

    • Measure the width of the wound at each time point.

    • Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Data Presentation: Hypothetical Anticancer Efficacy of this compound

AssayCell LineParameterExpected Outcome with Active Compound
ApoptosisMCF-7% Apoptotic CellsIncreased
Cell MigrationMDA-MB-231% Wound ClosureDecreased
CytotoxicityMCF-7IC₅₀To be determined
CytotoxicityMDA-MB-231IC₅₀To be determined

Experimental Workflow for Anticancer Screening

cluster_start Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis s1 Select Cancer Cell Lines s2 MTT Cytotoxicity Assay s1->s2 s3 Determine IC₅₀ s2->s3 m1 Apoptosis Assay (Annexin V/PI) s3->m1 m2 Cell Migration Assay (Wound Healing) s3->m2 a1 Quantify Apoptosis m1->a1 a2 Measure Migration Inhibition m2->a2

Caption: A general workflow for in vitro screening of anticancer activity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy as an anti-HIV, antibacterial, and potential anticancer agent. By employing these standardized assays, researchers can obtain reliable and comparable data to further elucidate the therapeutic potential of this promising natural product.

Application Notes and Protocols: High-Throughput Screening for Novel Activities of Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a 21-residue tricyclic lasso peptide originally identified as a secondary metabolite from Streptomyces sp. This unique structural motif confers significant stability and biological activity. Primarily known for its potent anti-HIV and antibacterial properties, this compound presents a compelling scaffold for the discovery of novel therapeutic applications. Its mechanism of action is multifaceted, involving inhibition of HIV-mediated cell fusion and disruption of bacterial cell wall synthesis. These established activities, coupled with the inherent amenability of peptide-based molecules to high-throughput screening (HTS), make this compound an excellent candidate for exploring new pharmacological activities, including potential anticancer properties.

This document provides detailed protocols for high-throughput screening assays to characterize the known and novel activities of this compound. It is intended to guide researchers in the systematic evaluation of this promising natural product.

Known Biological Activities of this compound

This compound has demonstrated significant in vitro efficacy against both viral and bacterial pathogens. The primary mechanisms of action are summarized below.

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize the reported quantitative data for the primary biological activities of this compound.

Table 1: Antibacterial Activity of this compound

Target OrganismAssay TypeActivity MetricValue (µM)Reference
Enterococcus faecalisGrowth InhibitionMIC5
Enterococcus faecalisGelatinase Production InhibitionIC50~0.1
Enterococcus faecalisGBAP Production InhibitionIC50<1
Enterococcus faecalisBiofilm FormationInhibitory Concentration>0.5

Table 2: Anti-HIV Activity of this compound

TargetCell LineActivity MetricValue (µM)Reference
HIV-1 & HIV-2 (acute infection)VariousED500.05 - 5.7
HIV-induced cell fusionC8166 and CEM-SSED500.08
CytotoxicityCEM-SSCC50150

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism: Inhibition of Cell Wall Synthesis and Quorum Sensing

This compound exerts its antibacterial effect on Gram-positive bacteria primarily by targeting Lipid II, an essential precursor in peptidoglycan synthesis. This interaction disrupts the bacterial cell wall integrity. Additionally, this compound has been shown to interfere with the FsrC-FsrA two-component quorum-sensing system in Enterococcus faecalis, leading to the downregulation of virulence factors. Resistance to this compound has been linked to mutations in the WalKR two-component system, which is involved in cell wall metabolism.

bacterial_signaling cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Siamycin_I This compound Lipid_II Lipid II Siamycin_I->Lipid_II Inhibits FsrC FsrC (Histidine Kinase) Siamycin_I->FsrC Inhibits Autophosphorylation Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Precursor for FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates Virulence_factors Virulence Factors FsrA->Virulence_factors Upregulates Cell_wall_metabolism Cell Wall Metabolism WalR->Cell_wall_metabolism Regulates hiv_fusion cluster_virus HIV Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 Binds gp41 gp41 Membrane_fusion Membrane Fusion gp41->Membrane_fusion Mediates CD4->CCR5_CXCR4 Conformational Change CCR5_CXCR4->gp41 Activates Siamycin_I This compound Siamycin_I->gp41 Inhibits antibacterial_workflow prep Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Measure optical density (OD600) or add a viability indicator (e.g., resazurin) incubate->read analyze Determine MIC (lowest concentration with no visible growth) read->analyze anticancer_workflow seed_cells Seed various cancer cell lines in 96-well plates add_compound Add serial dilutions of This compound to the cells seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate viability_assay Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) incubate->viability_assay analyze Measure absorbance or luminescence and calculate IC50 values viability_assay->analyze

Siamycin I: A Potent Tool for Investigating Lipid II Function in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Siamycin I is a lasso peptide antibiotic that has been identified as a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action involves a specific interaction with Lipid II, the essential precursor for peptidoglycan biosynthesis. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell death. The high specificity of this compound for Lipid II makes it an invaluable tool for probing the function of this critical molecule in bacterial physiology and for screening for novel antibacterial agents. These application notes provide detailed protocols for utilizing this compound to investigate Lipid II function.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-positive Bacteria

Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Enterococcus faecalis OG1RF~10.9~5
Staphylococcus aureus ATCC 2921332~14.7
Staphylococcus aureus HG00132~14.7
Bacillus subtilis 168Not explicitly stated, but active-

Table 2: Inhibitory Concentrations of this compound in Functional Assays

AssayTarget/SystemIC50 / Effective ConcentrationReference
Gelatinase Production InhibitionEnterococcus faecalis Fsr quorum sensing~100 nM (IC50)
Growth InhibitionEnterococcus faecalis1 µM (partial), 5 µM (complete)

Experimental Protocols

Preparation and Handling of this compound

Objective: To prepare this compound stock solutions for use in various biological assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution by dissolving the this compound powder in 100% anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound (MW ≈ 2165 g/mol ) in DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle sonication can be used to aid dissolution if necessary.

  • Preparation of Working Solutions:

    • For most in vitro assays, the DMSO stock solution can be serially diluted in the appropriate assay buffer or culture medium to the desired final concentration.

    • Important: Due to the hydrophobic nature of this compound, it is recommended to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Storage:

    • Store the anhydrous DMSO stock solution in small aliquots at -20°C or -80°C to minimize degradation.

    • Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare the highest concentration of this compound to be tested in well 1 by adding the appropriate amount of stock solution to CAMHB.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (bacterial growth without antibiotic) and contains 100 µL of CAMHB.

    • Well 12 serves as a negative control (sterility control) and contains 100 µL of CAMHB.

  • Inoculation:

    • Add the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Cell Wall Stress Reporter Assay

Objective: To confirm that this compound induces cell wall stress in a model Gram-positive bacterium like Bacillus subtilis.

Materials:

  • Bacillus subtilis reporter strain (e.g., harboring a promoter fusion of a cell wall stress-inducible gene like liaI or ywaC to a reporter gene such as lux or lacZ).

  • This compound stock solution.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • 96-well microtiter plate (black plates for luminescence assays).

  • Plate reader capable of measuring luminescence or β-galactosidase activity.

  • Positive control (e.g., vancomycin, bacitracin).

  • Negative control (e.g., DMSO vehicle).

Protocol:

  • Culture Preparation:

    • Inoculate an overnight culture of the B. subtilis reporter strain in LB broth with the appropriate antibiotic for plasmid maintenance, if necessary.

    • The next day, dilute the overnight culture into fresh medium and grow to an early- to mid-logarithmic phase (OD600 ≈ 0.4-0.5).

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of this compound in the growth medium.

    • Include wells with the positive and negative controls.

    • Add the log-phase reporter strain culture to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the reporter signal (luminescence or absorbance for β-galactosidase assay) and optical density (OD600) at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (e.g., luminescence/OD600).

    • Plot the normalized reporter activity against the concentration of this compound. An increase in reporter activity indicates the induction of cell wall stress.

In Vitro this compound-Lipid II Binding Assay (Fluorescence Anisotropy)

Objective: To quantitatively measure the binding affinity of this compound to Lipid II.

Materials:

  • This compound

  • Fluorescently labeled Lipid II (e.g., NBD-Lipid II)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of fluorescently labeled Lipid II in a suitable solvent (e.g., DMSO or a chloroform/methanol mixture).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of fluorescently labeled Lipid II to each well of the 384-well plate. The final concentration should be in the low nanomolar range and optimized for a stable fluorescence signal.

    • Add increasing concentrations of this compound to the wells.

    • Include control wells with fluorescent Lipid II only (no this compound) and buffer only (blank).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence anisotropy using a plate reader. Excite and collect emission at the appropriate wavelengths for the fluorophore used (e.g., NBD).

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the this compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Siamycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall Synthesis Site UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP-MurNAc-pentapeptide->Lipid_I MraY UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Complex This compound-Lipid II Complex Lipid_II->Complex PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Lipid II translocation PG Peptidoglycan PBP->PG Glycosyltransfer Transpeptidation Siamycin This compound Siamycin->Complex Complex->PBP Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination.

Reporter_Assay_Workflow start Start culture_reporter Culture B. subtilis Reporter Strain to Log Phase start->culture_reporter add_cells Add Reporter Cells to Each Well culture_reporter->add_cells prepare_plate Prepare Serial Dilutions of this compound in 96-well Plate prepare_plate->add_cells incubate_measure Incubate and Measure Luminescence/OD600 Periodically add_cells->incubate_measure analyze Normalize Reporter Signal to Cell Density incubate_measure->analyze end Determine Cell Wall Stress Induction analyze->end

Caption: Cell wall stress reporter assay workflow.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for handling Siamycin I, focusing on strategies to overcome its inherent solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound not dissolving in aqueous buffers like PBS or Tris?

A1: this compound is a 21-residue tricyclic peptide with a significant number of hydrophobic amino acids, making it poorly soluble in neutral aqueous solutions. Peptides with a high hydrophobic content tend to aggregate in water to minimize the exposure of their nonpolar side chains to the aqueous environment. Direct dissolution in aqueous buffers is often unsuccessful for such peptides. The recommended approach is to first dissolve this compound in a small amount of an organic solvent.

Q2: What is the best initial solvent to use for this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for dissolving hydrophobic peptides like this compound due to its strong solubilizing properties and general compatibility with many biological assays. Alternatives include dimethylformamide (DMF), methanol, or ethanol.

Caution: If your this compound sample contains free cysteine or methionine residues, be aware that DMSO can cause oxidation. In such cases, DMF is a preferable alternative.

Q3: My this compound dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?

A3: This indicates that the peptide has reached its solubility limit in the final aqueous-organic mixture. Here are several troubleshooting steps:

  • Slow Dilution: Add the concentrated this compound-organic solvent stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide that can trigger immediate precipitation.

  • Adjust Final Concentration: The final concentration of this compound in your working solution may be too high. Try preparing a more dilute solution.

  • Increase Co-solvent Percentage: If your experimental setup allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be detrimental in cell-based assays.

Q4: Can adjusting the pH of the buffer help improve this compound solubility?

A4: Yes, adjusting the pH can significantly improve the solubility of peptides. The goal is to use a buffer with a pH that is at least one unit away from the peptide's isoelectric point (pI), which is the pH at which the peptide has a net zero charge and is least soluble. By moving the pH away from the pI, the peptide acquires a net positive or negative charge, which increases its interaction with water and reduces aggregation. The amino acid sequence for this compound is N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-D-Val-Cys(3)-Phe-Trp-OH. Based on this sequence, the theoretical pI can be calculated to guide the choice of buffer pH.

Q5: What are more advanced strategies if co-solvents and pH adjustments are insufficient or incompatible with my experiment?

A5: For challenging applications, advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex that is more soluble in water.

  • Nanoparticle Encapsulation: Loading this compound into lipid-based or polymeric nanoparticles can significantly improve its aqueous dispersibility and stability. This is a common strategy for the delivery of antimicrobial peptides.

Troubleshooting Guides

Issue 1: Lyophilized this compound powder is difficult to dissolve.
Possible Cause Troubleshooting Step Rationale
High Hydrophobicity Dissolve in a minimal amount of 100% DMSO or DMF before diluting with aqueous buffer.Organic solvents disrupt hydrophobic interactions that lead to aggregation.
Aggregation After initial dissolution in an organic solvent, sonicate the solution briefly in a water bath.Sonication provides energy to break up peptide aggregates.
Incorrect pH Calculate the theoretical pI of this compound and choose a buffer with a pH at least 1-2 units above or below the pI.Maximizing the net charge on the peptide increases its solubility in aqueous solutions.
Issue 2: this compound precipitates out of solution during storage.
Possible Cause Troubleshooting Step Rationale
Solution Instability Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.Freeze-thaw cycles can promote peptide aggregation and degradation.
Concentration Too High Store as a concentrated stock in an appropriate organic solvent at -20°C or -80°C and dilute just before use.Peptides are often more stable at higher concentrations in organic solvents.
Bacterial Contamination Use sterile buffers and handle solutions under aseptic conditions.Microbial growth can degrade the peptide.

Data Presentation

Recommended Solvents for this compound
Solvent Type Examples Use Case Considerations
Organic Solvents DMSO, DMF, Methanol, EthanolPrimary choice for creating a concentrated stock solution.Check for compatibility with your specific assay. Use DMF instead of DMSO for peptides with Cys or Met to avoid oxidation.
Aqueous Buffers (with co-solvent) PBS, Tris-HClFor preparing working dilutions from an organic stock.The final concentration of the organic solvent should be minimized.
Acidic Buffers 10% Acetic AcidFor basic peptides (if applicable after pI calculation).May alter peptide conformation and activity.
Basic Buffers 0.1M Ammonium BicarbonateFor acidic peptides (if applicable after pI calculation).Can promote disulfide bond formation in peptides with free cysteines.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound
  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-5 mM).

  • Vortex gently or sonicate for a few minutes until the peptide is fully dissolved.

  • For the working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.

  • If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded.

Protocol 2: Solubilization using Cyclodextrin (B1172386)
  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer. The concentration will need to be optimized.

  • Add the lyophilized this compound powder directly to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved peptide.

  • Determine the concentration of the solubilized this compound using a suitable analytical method like HPLC.

Mandatory Visualizations

Logical Workflow for Solubilizing this compound

G cluster_0 Solubilization Troubleshooting Workflow start Start with Lyophilized this compound dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso dilute Slowly dilute into aqueous buffer with stirring dissolve_dmso->dilute check_sol Is the solution clear? dilute->check_sol success Solution ready for use check_sol->success Yes adjust_ph Adjust Buffer pH (away from pI) check_sol->adjust_ph No adjust_ph->dilute use_cyclo Use Advanced Formulation (e.g., Cyclodextrin) adjust_ph->use_cyclo use_cyclo->success

A troubleshooting workflow for dissolving this compound.

Signaling Pathway of this compound Action

G cluster_1 This compound Mechanism of Action in Gram-Positive Bacteria siamycin This compound lipid_ii Lipid II (Peptidoglycan Precursor) siamycin->lipid_ii Binds to inhibition Inhibition siamycin->inhibition cell_wall_synthesis Cell Wall Biosynthesis lipid_ii->cell_wall_synthesis stress_response Cell Wall Stress cell_wall_synthesis->stress_response Disruption leads to inhibition->cell_wall_synthesis walkr WalKR Two-Component System stress_response->walkr Activates gene_expression Altered Gene Expression (e.g., Cell Wall Thickening) walkr->gene_expression Regulates

This compound inhibits cell wall synthesis, triggering a stress response.

Strategies to prevent Siamycin I aggregation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siamycin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in vitro aggregation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

A1: Cloudiness or precipitation in your this compound solution is a likely indicator of aggregation. This compound, being a peptide, can be prone to aggregation under certain conditions. This can be influenced by factors such as concentration, pH, temperature, and the solvent used.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) or methanol (B129727). It is advisable to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.

Q3: At what concentration does this compound typically start to aggregate?

A3: While specific aggregation concentration thresholds for this compound are not extensively documented, peptide aggregation is generally a concentration-dependent process. Higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation. We recommend preparing and using the lowest effective concentration for your experiments.

Q4: Can the pH of my buffer influence this compound aggregation?

A4: Yes, pH is a critical factor in peptide stability. The net charge of this compound will change with pH, which can affect its solubility and propensity to aggregate. It is recommended to empirically determine the optimal pH for your specific experimental conditions, starting with a physiological pH of 7.4.

Q5: How should I store my this compound solutions to minimize aggregation?

A5: For short-term storage, keep this compound solutions at 4°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution into Aqueous Buffer

Possible Cause: The rapid change in solvent polarity when diluting a DMSO or methanol stock of this compound into an aqueous buffer can induce aggregation. This is often referred to as "crashing out".

Solution:

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the stock solution in a buffer containing a small percentage of the organic solvent before the final dilution into the purely aqueous buffer.

  • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer dropwise while gently vortexing the buffer. This can help to rapidly disperse the peptide and prevent localized high concentrations that can initiate aggregation.

  • Inclusion of Excipients: Consider the addition of solubility-enhancing excipients to your aqueous buffer. These can include:

    • Non-ionic detergents: such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%).

    • Sugars: such as sucrose (B13894) or trehalose.

    • Amino acids: such as arginine or glycine.

Issue: Loss of Activity Over Time

Possible Cause: Soluble, non-visible aggregates (oligomers) may be forming, which can be inactive and may precede the formation of larger, visible aggregates.

Solution:

  • Dynamic Light Scattering (DLS): Use DLS to monitor the size distribution of particles in your this compound solution over time. An increase in the average particle size can indicate the formation of soluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate monomers from oligomers and larger aggregates, allowing you to quantify the amount of monomeric, active this compound remaining in your solution.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay can detect the formation of amyloid-like fibrillar aggregates, which are characterized by a β-sheet structure. An increase in ThT fluorescence over time suggests fibril formation.

Data Summary Tables

Table 1: Recommended Starting Conditions for Solubilizing this compound

ParameterRecommended ConditionNotes
Solvent DMSO or MethanolPrepare a concentrated stock solution.
Stock Concentration 1-10 mMHigher concentrations may be possible but increase the risk of aggregation upon dilution.
Working Buffer pH 7.0 - 8.0Empirically determine the optimal pH for your experiment.
Ionic Strength 50-150 mMStart with physiological salt concentrations (e.g., 150 mM NaCl).
Temperature Room TemperatureFor dissolution. Store solutions as recommended.

Table 2: Common Excipients to Mitigate Aggregation

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Non-ionic Detergents Tween® 20, Triton™ X-1000.01% - 0.1% (v/v)Reduce hydrophobic interactions.
Sugars Sucrose, Trehalose5% - 10% (w/v)Promote preferential hydration of the peptide.
Amino Acids L-Arginine, L-Glycine50 - 250 mMCan suppress aggregation through various mechanisms.
Organic Solvents Glycerol5% - 20% (v/v)Can increase solubility.

Experimental Protocols

Protocol 1: Solubility and Aggregation Assessment of this compound
  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in 100% DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Visually inspect for any particulates.

  • Dilution into Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add the this compound stock solution dropwise to the buffer while vortexing to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation or cloudiness immediately after dilution and over a time course (e.g., 0, 1, 4, and 24 hours).

  • Turbidity Measurement:

    • Quantify aggregation by measuring the absorbance at 340 nm (A340) using a spectrophotometer. An increase in A340 indicates light scattering due to aggregation.

  • Thioflavin T (ThT) Assay:

    • Prepare a 10 µM ThT solution in your experimental buffer.

    • In a 96-well plate, mix your this compound solution with the ThT solution.

    • Measure fluorescence with excitation at ~440 nm and emission at ~485 nm.

    • An increase in fluorescence intensity compared to a control (buffer + ThT) indicates the presence of β-sheet-rich aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start: Lyophilized this compound dissolve Dissolve in DMSO (10 mM Stock) start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute observe Visual Observation (Cloudiness/Precipitate) dilute->observe turbidity Measure Turbidity (A340) observe->turbidity tht Thioflavin T Assay observe->tht dls Dynamic Light Scattering observe->dls aggregation Aggregation Detected turbidity->aggregation A340 Increased no_aggregation No Aggregation turbidity->no_aggregation A340 Stable tht->aggregation Fluorescence Increased tht->no_aggregation Fluorescence Stable dls->aggregation Particle Size Increased dls->no_aggregation Particle Size Stable

Caption: Workflow for assessing this compound aggregation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Issue: this compound Aggregation conc High Concentration issue->conc ph Suboptimal pH issue->ph solvent Solvent Shock issue->solvent temp Improper Temperature issue->temp lower_conc Lower Concentration conc->lower_conc optimize_ph Optimize Buffer pH ph->optimize_ph step_dilute Stepwise Dilution solvent->step_dilute add_excipients Add Excipients solvent->add_excipients proper_storage Proper Storage (Aliquoting, -80°C) temp->proper_storage

Caption: Troubleshooting logic for this compound aggregation.

Optimizing Siamycin I Concentration for Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Siamycin I concentration for antibacterial assays. This resource includes detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction to this compound

This compound is a lasso peptide antibiotic known for its activity primarily against Gram-positive bacteria. Its unique mode of action involves a dual-targeting mechanism. Firstly, it inhibits bacterial cell wall biosynthesis by binding to Lipid II, an essential precursor for peptidoglycan synthesis. Secondly, it can interfere with quorum sensing pathways by inhibiting sensor kinases like FsrC in Enterococcus faecalis. This multifaceted approach makes this compound a compound of significant interest in antimicrobial research.

Effective Concentrations of this compound

The antibacterial efficacy of this compound is concentration-dependent and varies between different bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various bacteria.

Bacterial SpeciesStrainMIC (µM)Notes
Enterococcus faecalisOG1RF5Complete inhibition of growth.
Enterococcus faecalisOG1RF1Slight inhibition of growth (80% growth after 5 hours).
Enterococcus faecalisV5835
Enterococcus faecium-5Complete inhibition of growth for all tested strains.
Staphylococcus aureus--This compound displays good activity against S. aureus. Specific MIC values vary depending on the strain.
Bacillus subtilis--Known to be susceptible to this compound.

Note: The activity of this compound against Gram-negative bacteria is generally reported to be less pronounced.

Experimental Protocols

Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the antibacterial potency of this compound. The following is a detailed protocol for a standard broth microdilution assay, adapted for peptide antibiotics.

Broth Microdilution Assay for MIC Determination

1. Materials:

  • This compound

  • Test bacterial strains (e.g., S. aureus, E. faecalis, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (polypropylene recommended for peptides)

  • Sterile tubes for dilution

  • Spectrophotometer or microplate reader

  • Solvent for this compound (e.g., sterile deionized water, DMSO, or a dilute acid like 0.01% acetic acid)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, pick 3-5 well-isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent. Due to the peptidic nature of this compound, initial dissolution in a small amount of a suitable solvent before dilution in the assay medium is recommended to ensure solubility.

  • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations to be tested.

4. Assay Procedure:

  • Add 100 µL of the appropriate this compound dilution to the wells of the 96-well microtiter plate.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of CAMHB with 100 µL of the bacterial suspension (no this compound).

    • Sterility Control: 200 µL of uninoculated CAMHB.

    • Solvent Control: 100 µL of the highest concentration of the solvent used to dissolve this compound with 100 µL of the bacterial suspension.

  • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Alternatively, the MIC can be determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow prep_siamycin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_siamycin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) plate_setup Set up 96-well Plate (this compound dilutions + Bacterial Inoculum) prep_inoculum->plate_setup serial_dilution->plate_setup controls Include Controls (Growth, Sterility, Solvent) plate_setup->controls incubation Incubate Plate (37°C, 16-20h) plate_setup->incubation read_mic Determine MIC (Visual or OD600) incubation->read_mic analyze Analyze and Record Results read_mic->analyze

Caption: Workflow for MIC determination of this compound.

Troubleshooting Guide

This section addresses common issues encountered during antibacterial assays with this compound.

Q1: Why am I observing no antibacterial activity with this compound?

A1: Several factors could contribute to a lack of observed activity:

  • Peptide Integrity: Verify the purity and integrity of your this compound stock. Peptides can degrade if not stored properly. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Solubility Issues: this compound may not be fully soluble in the assay medium, leading to a lower effective concentration. Ensure complete dissolution of the peptide in a suitable solvent before diluting it in the broth.

  • Incorrect Bacterial Strain: Confirm that the bacterial strain you are using is a Gram-positive organism, as this compound has limited activity against Gram-negative bacteria.

  • High Inoculum Density: An excessively high concentration of bacteria can overwhelm the antimicrobial effect of the peptide. Ensure your inoculum is standardized to the recommended concentration.

Q2: The MIC values for this compound are highly variable between experiments. What could be the cause?

A2: Inconsistent MIC values are a common challenge in antimicrobial peptide testing. Potential causes include:

  • Inoculum Preparation: Variations in the growth phase or density of the bacterial inoculum can significantly impact MIC results. Consistently use a mid-log phase culture standardized to the same cell density.

  • Peptide Adsorption: Peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Using polypropylene (B1209903) plates is recommended to minimize this issue.

  • Incubation Conditions: Ensure consistent incubation times and temperatures. Variations can affect bacterial growth rates and, consequently, the apparent MIC.

  • Subjective Reading: Visual determination of the MIC can be subjective. Using a plate reader to measure OD600 can provide a more objective endpoint.

Q3: I am seeing bacterial growth in my sterility control wells.

A3: Growth in the sterility control indicates contamination of your medium, plates, or reagents. Use fresh, sterile materials and aseptic techniques throughout the entire procedure.

Q4: My solvent control shows inhibition of bacterial growth.

A4: If the solvent used to dissolve this compound is inhibitory at the concentration present in the assay, it will interfere with the results. Perform a solvent toxicity test by serially diluting the solvent in the assay medium and inoculating it with the test organism to determine the highest non-inhibitory concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It primarily targets Gram-positive bacteria by binding to Lipid II on the cell surface, which is a crucial component for the biosynthesis of the bacterial cell wall. This interaction disrupts the cell wall synthesis process. Additionally, in some bacteria like Enterococcus faecalis, this compound can inhibit the FsrC quorum sensor kinase, thereby interfering with cell-to-cell communication and virulence factor production.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a minimal amount of a suitable solvent such as sterile water, a dilute acid (e.g., 0.01% acetic acid), or DMSO to ensure complete solubilization. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: Can I use a disk diffusion assay to test the activity of this compound?

A3: While disk diffusion assays are common for many antibiotics, they may not be ideal for large peptides like this compound. The diffusion of the peptide through the agar can be limited, leading to smaller or no zones of inhibition, which may not accurately reflect its true potency. A broth microdilution assay is the recommended method for determining the MIC of peptide antibiotics.

Q4: Is this compound effective against biofilms?

A4: Yes, studies have shown that sublethal concentrations of this compound can attenuate biofilm formation in Enterococcus faecalis. The inhibitory effect on biofilm formation is observed at concentrations higher than 0.5 µM.

Mechanism of Action of this compound

mechanism_of_action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_quorum_sensing Quorum Sensing Inhibition Siamycin_I Siamycin_I Lipid_II Lipid II Siamycin_I->Lipid_II binds Peptidoglycan_synthesis Peptidoglycan Synthesis Siamycin_I->Peptidoglycan_synthesis inhibits Lipid_II->Peptidoglycan_synthesis Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Bacterial_cell_death Bacterial Cell Death / Attenuated Virulence Cell_wall_integrity->Bacterial_cell_death Siamycin_I2 This compound FsrC FsrC Kinase Siamycin_I2->FsrC inhibits Auto_phosphorylation Autophosphorylation Siamycin_I2->Auto_phosphorylation FsrC->Auto_phosphorylation Virulence_factors Virulence Factor Expression Auto_phosphorylation->Virulence_factors Virulence_factors->Bacterial_cell_death

Caption: Dual mechanism of action of this compound.

Technical Support Center: Enhancing Siamycin I Production in Streptomyces olivochromogenes Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Siamycin I from Streptomyces olivochromogenes fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the regulatory mechanisms governing its production.

Troubleshooting Guide: Common Issues and Solutions

Low or inconsistent yields of this compound can arise from a multitude of factors, from the initial inoculum preparation to the final fermentation conditions. This guide addresses common problems and provides actionable solutions.

Problem: Poor or No Growth of Streptomyces olivochromogenes

Possible Cause Recommended Solution
Inadequate Inoculum Quality Ensure the seed culture is in the mid-to-late exponential growth phase. Use a standardized spore suspension or a consistent volume of a well-grown seed culture for inoculation.
Suboptimal Medium Composition Verify the composition and pH of the growth medium. For initial cultivation, a medium such as MYM is suitable. Ensure all components are properly dissolved and sterilized.
Incorrect Incubation Temperature The optimal growth temperature for Streptomyces olivochromogenes is typically around 28-30°C. Calibrate your incubator to ensure accurate temperature control.
Contamination Visually inspect the culture for any signs of contamination (e.g., unusual colony morphology, rapid changes in pH). Use strict aseptic techniques during all handling procedures.

Problem: Good Biomass Growth but Low this compound Yield

Possible Cause Recommended Solution
Suboptimal Fermentation Medium Transition to a production medium after initial growth. Production media often have different nutrient compositions to trigger secondary metabolism. Experiment with different carbon and nitrogen sources.
Incorrect Fermentation Parameters Optimize critical parameters such as pH, temperature, aeration, and agitation. These often differ from optimal growth conditions. A controlled bioreactor is recommended for precise control.
Nutrient Limitation or Repression High concentrations of easily metabolized carbon sources like glucose can repress secondary metabolite production. Consider using complex carbohydrates or a fed-batch strategy to maintain a low, steady supply of the carbon source. Phosphate limitation can also induce secondary metabolism.
Feedback Inhibition The accumulation of this compound or its precursors may inhibit further production. Consider in-situ product removal strategies, such as the addition of adsorbent resins to the fermentation medium.[1]
Suboptimal Aeration and Agitation Inadequate dissolved oxygen is a common bottleneck. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

A1: this compound is a lasso peptide produced by the bacterium Streptomyces olivochromogenes.

Q2: What are some recommended media for the fermentation of Streptomyces olivochromogenes?

A2: For general cultivation and secondary metabolite production, several media can be used, including MYM, SM17, and PM4. The optimal medium for this compound production may require further optimization.

Q3: What are the key fermentation parameters to control for this compound production?

A3: Key parameters to control include pH, temperature, dissolved oxygen (DO), and agitation rate. For many Streptomyces fermentations, a temperature of 28-30°C and a pH between 6.5 and 7.5 are good starting points. Optimal aeration and agitation rates need to be determined empirically for your specific bioreactor setup to ensure adequate oxygen supply without damaging the cells.

Q4: How can I increase the yield of this compound through media optimization?

A4: Media optimization is a critical step for enhancing yield. You can employ statistical methods like Plackett-Burman design to screen for significant media components, followed by response surface methodology (RSM) to determine their optimal concentrations. Key components to investigate include different carbon and nitrogen sources, as well as the addition of precursors or inducers.

Q5: Are there any known precursors that can be added to the fermentation to boost this compound production?

A5: While specific precursors for this compound are not well-documented in publicly available literature, the addition of amino acids that are components of the peptide, such as L-valine, has been shown to improve the yield of other peptide-based secondary metabolites in Streptomyces.[1]

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces olivochromogenes

  • Prepare a spore suspension of S. olivochromogenes from a mature agar (B569324) plate culture.

  • Inoculate a seed culture medium (e.g., MYM medium) with the spore suspension.

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 2-3 days, or until it reaches the late exponential growth phase.

Protocol 2: Fermentation of Streptomyces olivochromogenes for this compound Production

  • Prepare the production medium in a sterilized fermenter.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Maintain the fermentation at 28°C with controlled pH (e.g., 7.0) and aeration.

  • Monitor the fermentation for key parameters such as biomass, pH, and substrate consumption.

  • Collect samples periodically for this compound quantification.

Protocol 3: Extraction and Quantification of this compound

Extraction:

  • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

  • This compound, being a peptide, may be present in both the supernatant and the mycelia. For initial assessment, focus on the supernatant.

  • Perform a solid-phase extraction (SPE) of the supernatant. A C18 cartridge is a suitable choice for peptide extraction.

  • Wash the cartridge with a low concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) to remove polar impurities.

  • Elute this compound with a higher concentration of the organic solvent.

  • Dry the eluate under vacuum and reconstitute in a suitable solvent for HPLC analysis.

Quantification by HPLC:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is typically used for peptide separation.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 214 nm for peptide bonds or 280 nm if the peptide contains aromatic amino acids).

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory pathway for this compound is not fully elucidated, it is likely governed by mechanisms common to other Streptomyces species.

// Connections Nutrient_Limitation -> Global_Regulators [label=" activate/repress"]; Cell_Density -> Signaling_Molecules [label=" induce synthesis"]; Signaling_Molecules -> Receptor_Proteins [label=" bind to"]; Receptor_Proteins -> SARP_Regulator [label=" activate"]; Global_Regulators -> SARP_Regulator [label=" activate/repress"]; SARP_Regulator -> Siamycin_BGC [label=" activate transcription"]; Siamycin_BGC -> Siamycin_I [label=" produce"]; }

Caption: Generalized regulatory cascade for secondary metabolite production in Streptomyces.

The biosynthesis of antibiotics in Streptomyces is often controlled by a hierarchical regulatory network. Environmental and nutritional signals, such as nutrient limitation, trigger global regulators. Concurrently, as the cell density increases, small diffusible signaling molecules like γ-butyrolactones are produced. These molecules bind to specific receptor proteins, which in turn activate pathway-specific regulators, often belonging to the Streptomyces antibiotic regulatory protein (SARP) family. These cluster-situated regulators (CSRs) then directly activate the transcription of the biosynthetic gene cluster (BGC) responsible for producing the antibiotic, in this case, the this compound BGC.

Experimental Workflow for Yield Improvement

A systematic approach is crucial for successfully improving this compound yield. The following workflow outlines a logical progression of experiments.

Experimental_Workflow Start Start: Low this compound Yield Strain_Verification Strain Verification & Inoculum Standardization Start->Strain_Verification Media_Screening Media Screening (Growth vs. Production) Strain_Verification->Media_Screening Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Screening->Parameter_Optimization Nutrient_Feeding Nutrient Feeding Strategy (Fed-batch) Parameter_Optimization->Nutrient_Feeding Precursor_Addition Precursor Addition Experiments Nutrient_Feeding->Precursor_Addition Genetic_Engineering Genetic Engineering (Regulator Overexpression) Precursor_Addition->Genetic_Engineering End Optimized High-Yield Process Genetic_Engineering->End

Caption: A systematic workflow for optimizing this compound production.

This technical support guide provides a starting point for improving this compound fermentation. Successful yield enhancement will require careful experimentation and optimization of multiple parameters.

References

Addressing challenges in the chemical synthesis of Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Siamycin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this unique lasso peptide. While a complete de novo chemical synthesis of this compound has yet to be reported, this guide addresses the challenges associated with the synthesis of its linear precursor and the subsequent macrocyclization, which are critical steps toward its total synthesis.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the chemical synthesis of the this compound precursor peptide and its analogues.

Problem 1: Low yield during solid-phase peptide synthesis (SPPS) of the linear precursor.

  • Question: My solid-phase synthesis of the this compound precursor peptide is resulting in a very low yield. What are the potential causes and solutions?

  • Answer: Low yields in SPPS of complex peptides like the this compound precursor can stem from several factors, particularly due to its length and the presence of hydrophobic residues which can lead to aggregation.

    • Incomplete Coupling Reactions: The presence of sterically hindered or hydrophobic amino acids can slow down or prevent complete coupling.

      • Solution: Double-couple problematic residues. Use stronger coupling reagents like HATU or HCTU. You can also try elevating the temperature of the coupling reaction.

    • Peptide Aggregation: Hydrophobic sequences within the this compound precursor can aggregate on the resin, blocking reactive sites.

      • Solution: Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies. Switching to a more polar solvent or a solvent mixture might also help to reduce aggregation.

    • Resin Choice: The choice of resin can significantly impact the synthesis of a long peptide.

      • Solution: Utilize a low-loading resin to minimize steric hindrance between growing peptide chains. A PEG (polyethylene glycol) based resin can also improve solvation and reduce aggregation.

Problem 2: Difficulty in purifying the crude linear peptide.

  • Question: I am struggling to purify the crude linear precursor of this compound using reverse-phase HPLC. The chromatogram shows broad peaks and poor separation. What can I do?

  • Answer: Purification of hydrophobic peptides is a common challenge. Broad peaks and poor separation are often indicative of aggregation in the purification mobile phase.

    • Aggregation: The hydrophobic nature of the this compound precursor can cause it to aggregate in the aqueous-organic mobile phases used for RP-HPLC.

      • Solution:

        • Modify Mobile Phase: Add a small amount of an organic acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve solubility. In some cases, using a different organic modifier like isopropanol (B130326) instead of acetonitrile (B52724) can be beneficial.

        • Chaotropic Agents: For severely aggregated peptides, the addition of a chaotropic agent like guanidinium (B1211019) chloride to the sample before injection can help to disrupt aggregates. Be aware that this will require subsequent desalting.

        • Temperature: Increasing the column temperature during HPLC can sometimes improve peak shape and resolution for hydrophobic peptides.

Problem 3: Unsuccessful macrocyclization of the linear precursor.

  • Question: My attempts at macrocyclization of the this compound linear precursor are failing, leading to either starting material or oligomerization. How can I improve the cyclization efficiency?

  • Answer: Macrocyclization is an entropically disfavored process, and its success is highly dependent on the peptide sequence adopting a favorable conformation for cyclization.

    • High Concentration: At high concentrations, intermolecular reactions (oligomerization) will be favored over the desired intramolecular cyclization.

      • Solution: Perform the cyclization under high dilution conditions (typically 0.1 to 1 mM). This can be achieved by the slow addition of the linear peptide to a larger volume of solvent containing the cyclization reagents.

    • Poor Pre-organization: The linear peptide may not readily adopt the necessary conformation for the N-terminus to react with the side chain of the target aspartic or glutamic acid.

      • Solution:

        • Turn-inducing residues: If synthesizing analogues, consider incorporating turn-inducing residues like glycine (B1666218) or proline near the cyclization site to facilitate the necessary conformation.

        • Solvent Effects: The choice of solvent can influence the peptide's conformation. Screen different solvents to find one that promotes a pre-organized structure. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.

    • Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough to drive the cyclization to completion.

      • Solution: Use highly efficient coupling reagents developed for macrocyclization, such as DPPA (diphenylphosphoryl azide), HATU, or HCTU.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of this compound?

A1: The primary challenge in the total chemical synthesis of this compound is the formation of its unique mechanically interlocked "lasso" structure, where the C-terminal tail is threaded through a macrolactam ring. To date, no successful total chemical synthesis of a lasso peptide with its native folded structure has been reported. The key difficulties include:

  • Macrocyclization: Forming the macrolactam ring between the N-terminal amino acid and the side chain of an acidic residue is entropically challenging and requires high dilution conditions to avoid polymerization.

  • Threading: Achieving the correct threaded topology of the C-terminal tail through the macroring is a major conformational hurdle. Chemical synthesis attempts often result in the unthreaded branched-cyclic isomer.

  • Purification: Separating the desired lasso peptide from unthreaded isomers and other byproducts is a significant purification challenge.

Q2: What is the role of protecting groups in the synthesis of the this compound precursor?

A2: Protecting groups are essential to prevent unwanted side reactions during peptide synthesis. For the this compound precursor, a robust protecting group strategy is crucial. This typically involves:

  • Temporary α-Amino Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used for the temporary protection of the α-amino group of each amino acid, which is removed at each step of the synthesis.

  • Permanent Side-Chain Protection: The reactive side chains of amino acids must be protected throughout the synthesis. The choice of protecting groups must be orthogonal to the α-amino protecting group, meaning they are stable under the conditions used to remove the Fmoc group. For example, tert-butyl (tBu) based protecting groups are often used for the side chains of serine, aspartic acid, and glutamic acid.

Q3: What are chemoenzymatic approaches to synthesizing this compound and other lasso peptides?

A3: A promising hybrid approach combines chemical synthesis with enzymatic maturation. This strategy involves:

  • Chemical Synthesis of the Precursor: The linear precursor peptide, which may include non-canonical amino acids, is synthesized using methods like SPPS.

  • Enzymatic Maturation: The purified precursor peptide is then treated with the relevant biosynthetic enzymes (a peptidase and a cyclase) that are responsible for cleaving the leader peptide and forming the characteristic lasso structure.

This chemoenzymatic method allows for the creation of novel lasso peptide analogues that are not accessible through purely biological methods.

Quantitative Data Summary

Currently, there is no published data on the yields of a total chemical synthesis of this compound. However, for the synthesis of related complex peptides, the following table provides a general overview of expected efficiencies for key steps.

Process Step Typical Yield Range Key Influencing Factors
SPPS of Linear Precursor (per amino acid) 95-99%Sequence difficulty (hydrophobicity, steric hindrance), coupling reagents, resin choice.
Cleavage from Resin 70-95%Cleavage cocktail composition, presence of sensitive residues.
Purification of Linear Precursor 30-60%Peptide solubility and aggregation, HPLC column and mobile phase.
Macrocyclization 10-50%Concentration, coupling reagent, peptide sequence and conformation.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of the this compound Linear Precursor (Fmoc/tBu Strategy)

  • Resin Swelling: Swell a suitable low-loading resin (e.g., Rink Amide resin, 0.2-0.4 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Head-to-Side-Chain Macrocyclization

  • Dissolution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of approximately 0.5 mM.

  • Addition of Reagents: Add the cyclization reagents, such as HATU (1.5 equivalents) and DIPEA (3 equivalents), to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Quenching and Work-up: Once the reaction is complete, quench any remaining coupling reagent with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC to isolate the desired macrocycle.

Visualizations

Experimental_Workflow_SPPS Resin Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of the this compound linear precursor.

Macrocyclization_Workflow Start Purified Linear Peptide High_Dilution Dissolve in Solvent (High Dilution, ~0.5 mM) Start->High_Dilution Add_Reagents Add Cyclization Reagents (e.g., HATU, DIPEA) High_Dilution->Add_Reagents Reaction Stir at Room Temperature (12-24h) Add_Reagents->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Workup Quench and Evaporate Solvent Monitoring->Workup Purification Purify by RP-HPLC Workup->Purification Product Cyclic Peptide Purification->Product

Caption: General workflow for the macrocyclization of the linear peptide precursor.

Troubleshooting_Logic cluster_spps SPPS Issues cluster_purification Purification Issues cluster_cyclization Macrocyclization Issues Low_Yield Low Yield Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Cause Aggregation_SPPS Aggregation Low_Yield->Aggregation_SPPS Cause Double_Couple Double Couple / Stronger Reagents Incomplete_Coupling->Double_Couple Solution Disrupting_Agents Pseudoproline / Polar Solvents Aggregation_SPPS->Disrupting_Agents Solution Poor_Separation Poor Separation / Broad Peaks Aggregation_HPLC Aggregation in Mobile Phase Poor_Separation->Aggregation_HPLC Cause Modify_Mobile_Phase Add Acid / Chaotropic Agents Aggregation_HPLC->Modify_Mobile_Phase Solution Cyclization_Failure Cyclization Failure Oligomerization Oligomerization Cyclization_Failure->Oligomerization Cause Poor_Conformation Poor Conformation Cyclization_Failure->Poor_Conformation Cause High_Dilution High Dilution Conditions Oligomerization->High_Dilution Solution Turn_Inducers Incorporate Turn-Inducers Poor_Conformation->Turn_Inducers Solution

Caption: Logical relationships for troubleshooting common issues in peptide synthesis.

Troubleshooting Inconsistent Results in Siamycin I Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Siamycin I bioassays. The information is designed to help researchers achieve more consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lasso peptide antibiotic. Its primary mechanism of action against Gram-positive bacteria is the inhibition of cell wall biosynthesis. It achieves this by binding to Lipid II, a crucial precursor for peptidoglycan synthesis. This interaction disrupts the cell wall integrity and leads to bacterial cell death.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound is known to impact several bacterial signaling pathways:

  • LiaI Stress Response: By disrupting cell wall synthesis, this compound activates the LiaI stress response pathway in Gram-positive bacteria.

  • WalKR Two-Component System: Resistance to this compound has been linked to mutations in the WalKR two-component system, which is essential for controlling cell wall metabolism.

  • Fsr Quorum Sensing: In Enterococcus faecalis, this compound can inhibit the Fsr quorum-sensing system by interfering with the autophosphorylation of the sensor kinase FsrC.

Q3: What are the common causes of variability in Minimum Inhibitory Concentration (MIC) assays for peptide antibiotics like this compound?

A3: Inconsistent MIC results for peptide antibiotics can stem from several factors, including:

  • Peptide Stability and Degradation: Peptides can be susceptible to degradation in solution. Factors like pH, temperature, and enzymatic activity in the media can affect the stability of this compound over the incubation period.

  • Solubility and Aggregation: Hydrophobic peptides may have poor solubility in aqueous media, leading to precipitation or aggregation. This reduces the effective concentration of the peptide and can lead to artificially high MIC values.

  • Adsorption to Plastics: Peptides can adsorb to the surfaces of microtiter plates and pipette tips, lowering the actual concentration in the assay wells.

  • Inoculum Preparation: Variations in the density of the bacterial inoculum can significantly impact MIC results.

  • Media Composition: Components in the culture medium can sometimes interact with the peptide, affecting its activity.

Q4: How should I prepare and store this compound stock solutions?

A4: For hydrophobic peptides like this compound, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, it is often best to make initial dilutions in the same organic solvent before adding the final diluted sample to your aqueous buffer or incubation medium to prevent precipitation.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results

Table 1: Troubleshooting Guide for Inconsistent MIC Assays

Observed Problem Potential Cause Recommended Solution
High variability in MIC values between experiments. Inconsistent inoculum density. Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., 0.5 McFarland standard) before dilution.
Degradation of this compound in media. Prepare fresh working solutions of this compound for each experiment. Minimize the time the diluted peptide is stored before use. Consider performing a time-kill assay to assess the stability of this compound in your specific assay medium over the incubation period.
Variations in media preparation. Use a consistent source and lot of culture medium. Ensure the pH of the medium is checked and adjusted if necessary before each experiment.
MIC values are consistently higher than expected. Precipitation or aggregation of this compound. Visually inspect the wells for any precipitate after adding this compound. To minimize precipitation, perform serial dilutions in DMSO before diluting in the aqueous assay medium. Sonication can also help to dissolve aggregates.
Adsorption of this compound to labware. Use low-protein-binding microtiter plates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help, but its compatibility with the assay should be verified.
No bacterial growth in control wells. Contamination of media or reagents. Use fresh, sterile media and reagents for each experiment. Always include a sterility control (media only) to check for contamination.
Incorrect incubation conditions. Verify the incubator temperature and CO2 levels (if required) are accurate and stable.
Issue 2: Poor Reproducibility in Cytotoxicity Assays

Table 2: Troubleshooting Guide for Inconsistent Cytotoxicity Assays

Observed Problem Potential Cause Recommended Solution
High background signal or cell death in vehicle control wells. Toxicity of the solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay wells is low (typically ≤0.5%) and non-toxic to the cells. Always include a vehicle control with the same solvent concentration as the test wells.
Suboptimal cell health. Use cells that are in the logarithmic growth phase and have a high viability (>95%) at the time of seeding. Avoid over-confluency.
Inconsistent dose-response curves. Uneven cell seeding. Ensure a single-cell suspension is achieved before seeding. Mix the cell suspension thoroughly between plating each row/column to prevent settling.
Instability of this compound in culture media. Prepare fresh dilutions of this compound for each experiment. The stability of peptides in serum-containing media can be a concern due to proteases. Consider a stability study of this compound in your specific cell culture medium.
Low signal-to-noise ratio. Incorrect assay endpoint or incubation time. Optimize the incubation time with this compound to achieve a sufficient dynamic range. The chosen assay readout (e.g., MTT, LDH, ATP content) should be validated for your cell line and experimental conditions.
Interference of this compound with the assay chemistry. Some compounds can interfere with the chemical reactions of viability assays. Run a cell-free control with this compound and the assay reagents to check for any direct interaction.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol is a general guideline and should be optimized for the specific bacterial strain and laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Aliquot and store at -20°C or -80°C.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in DMSO in a separate plate or tubes.

    • Transfer the diluted this compound to a 96-well low-protein-binding microtiter plate.

    • Further, dilute the this compound with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentrations. The final DMSO concentration should be ≤0.5%.

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth with DMSO, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of a cell line like HeLa.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Siamycin_I_Action_Pathway cluster_cytoplasm Cytoplasm Siamycin_I This compound Lipid_II Lipid II Siamycin_I->Lipid_II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR LiaI_Stress_Response LiaI Stress Response Peptidoglycan_Synthesis->LiaI_Stress_Response Inhibition activates WalKR_Regulon WalKR Regulon (Cell Wall Metabolism) WalR->WalKR_Regulon Regulates Fsr_Quorum_Sensing_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GBAP GBAP (Pheromone) FsrC FsrC (Sensor Kinase) GBAP->FsrC Activates FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylates Phospho_FsrA P-FsrA FsrA->Phospho_FsrA Phosphorylation Virulence_Genes Virulence Genes (gelE, sprE) Phospho_FsrA->Virulence_Genes Activates Transcription Siamycin_I This compound Siamycin_I->FsrC Inhibits Autophosphorylation

Stability of Siamycin I under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Siamycin I under various experimental conditions. The unique lasso structure of this compound confers remarkable stability, a critical attribute for its therapeutic potential. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a lasso peptide, a class of molecules renowned for their exceptional stability. This stability arises from their unique, sterically locked, threaded structure. Consequently, this compound is expected to exhibit high resistance to both thermal degradation and proteolytic cleavage. While specific quantitative data for this compound is limited, studies on other lasso peptides, such as Microcin J25, demonstrate remarkable resilience to high temperatures and extreme pH values.

Q2: How should I store lyophilized this compound?

A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light. It is crucial to prevent moisture contamination, as this can significantly reduce the peptide's long-term stability. Before opening, the vial should be allowed to equilibrate to room temperature to minimize moisture uptake.

Q3: What is the recommended procedure for dissolving this compound?

A3: Due to its hydrophobic nature, dissolving this compound may require specific conditions. It is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a 1:1 water:methanol mixture. Once dissolved, this stock solution can be further diluted with the desired aqueous buffer. When diluting, add the buffer dropwise while gently agitating to prevent precipitation.

Q4: Can I expect this compound to be stable in organic solvents?

A4: While lasso peptides are generally stable, their conformation can be affected by organic solvents. For instance, the lasso peptide fusilassin has been observed to adopt a branched-cyclic form after extended exposure to organic solvents. Therefore, it is advisable to minimize the exposure time of this compound to high concentrations of organic solvents and to perform functional assays promptly after dissolution.

Troubleshooting Guides

Issue 1: Loss of Activity After Thermal Stress

If you observe a loss of this compound activity after exposing it to high temperatures, it may have undergone thermal unthreading, converting to a less active, branched-cyclic topoisomer. While many lasso peptides are thermostable, some can be sensitive to heat.

Troubleshooting Steps:

  • Verify Thermal Stability: Perform a thermal stability assay to determine the temperature tolerance of your this compound batch. A general protocol is provided in the "Experimental Protocols" section below.

  • Optimize Experimental Temperature: If your experiment allows, consider running it at a lower temperature to minimize the risk of thermal degradation.

  • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can potentially affect its stability.

Issue 2: Suspected Proteolytic Degradation

Although this compound is expected to be highly resistant to proteases, incomplete or incorrect folding during biosynthesis could result in a non-threaded structure that is susceptible to enzymatic cleavage.

Troubleshooting Steps:

  • Assess Protease Resistance: Conduct a proteolytic stability assay to confirm the resistance of your this compound to the specific proteases used in your experiment. A general protocol is provided below.

  • Purity Check: Ensure the purity of your this compound sample. Contaminants could interfere with your assay or the peptide's stability.

  • Inhibitor Control: If applicable to your experimental design, include a protease inhibitor cocktail as a negative control to rule out degradation by contaminating proteases.

Quantitative Stability Data

Table 1: Stability of Microcin J25 under Simulated Gastrointestinal Conditions

ConditionStability AssessmentObservations
Gastric (pH ~2.0-3.0)Relatively stableMinimal degradation observed.
Duodenal (pH ~6.3)Rapid degradationSignificant breakdown, primarily attributed to elastase I.

Table 2: Thermal and pH Stability of Microcin J25

ConditionStability AssessmentObservations
TemperatureHigh stabilityNo loss of activity after 20 minutes at 121°C.
pH RangeHigh stabilityNo loss of activity after 2 hours at pH values ranging from 2.0 to 9.0.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

This protocol is a generalized procedure based on methods used for other lasso peptides to assess thermal stability.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer.

  • Heating: Aliquot the this compound solution into separate tubes and incubate them at a range of temperatures (e.g., 37°C, 50°C, 75°C, 95°C) for a defined period (e.g., 1-2 hours). Include a non-heated control sample.

  • Proteolytic Challenge (Optional but Recommended): After heating, treat the samples with carboxypeptidase Y. This enzyme will degrade the C-terminal tail of unthreaded (thermally denatured) peptides but will be sterically hindered from acting on the correctly folded, threaded lasso structure.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • HPLC: Compare the chromatograms of the heated and unheated samples. A shift in retention time or the appearance of new peaks in the heated samples can indicate unthreading or degradation.

    • MS: Analyze the mass of the peptides. Degradation by carboxypeptidase Y will result in a mass decrease corresponding to the cleaved amino acids.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_heat Thermal Stress cluster_digest Proteolytic Challenge cluster_analysis Analysis prep Prepare this compound solutions in buffer heat Incubate at various temperatures prep->heat control Non-heated control prep->control digest Treat with Carboxypeptidase Y heat->digest control->digest analysis HPLC or MS Analysis digest->analysis

Workflow for assessing the thermal stability of this compound.
Protocol 2: Proteolytic Stability Assessment of this compound

This protocol provides a general method to evaluate the resistance of this compound to specific proteases.

  • Sample Preparation: Dissolve this compound in a buffer compatible with the chosen protease's optimal activity.

  • Protease Digestion: Add the selected protease (e.g., trypsin, chymotrypsin, pepsin) to the this compound solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for a set time course (e.g., 0, 1, 4, and 24 hours).

  • Reaction Termination: Stop the digestion by adding an appropriate inhibitor or by heat inactivation (if the peptide's thermal stability is confirmed).

  • Analysis: Analyze the samples by HPLC or MS to detect any degradation products. Compare the results to a control sample of this compound incubated without the protease.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_stop Termination cluster_analysis Analysis prep Dissolve this compound in compatible buffer digest Add protease and incubate prep->digest control Incubate without protease (control) prep->control stop Stop reaction digest->stop control->stop analysis HPLC or MS Analysis stop->analysis

Workflow for assessing the proteolytic stability of this compound.

Technical Support Center: Siamycin I - Lipid II Interaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the interaction between the lasso peptide Siamycin I and its target, Lipid II. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in refining your experimental designs and overcoming common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: High background or non-specific binding in Surface Plasmon Resonance (SPR) experiments.

  • Question: I am observing a high background signal and apparent non-specific binding of this compound to my control lipid vesicles (without Lipid II) in my SPR experiments. What could be the cause and how can I mitigate this?

  • Answer: High background and non-specific binding in peptide-lipid SPR assays are common challenges. The primary drivers are often hydrophobic and/or electrostatic interactions between the peptide and the lipid bilayer. Here’s a systematic approach to troubleshoot this issue:

    • Optimize Buffer Conditions:

      • Ionic Strength: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your running buffer. This can help to shield electrostatic interactions that contribute to non-specific binding.

      • pH: The pH of the buffer can influence the charge of this compound. Experiment with a pH range around the isoelectric point (pI) of the peptide to minimize charge-based interactions with the lipid surface.

      • Additives: Including a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.005%) in the running buffer can help to reduce hydrophobic interactions.

    • Improve Surface Chemistry:

      • Blocking: After immobilizing your lipid vesicles, inject a blocking agent like bovine serum albumin (BSA) to cover any exposed hydrophobic surfaces on the sensor chip.

      • Vesicle Quality: Ensure your lipid vesicles are uniform in size and concentration. Heterogeneity can lead to an uneven surface and increased non-specific binding.

    • Data Correction:

      • Reference Surface: Always use a reference flow cell with control vesicles (lacking Lipid II) to subtract non-specific binding from the signal in the active flow cell.

Issue: Low signal-to-noise ratio or no binding detected in Isothermal Titration Calorimetry (ITC).

  • Question: My ITC thermogram for the this compound-Lipid II interaction shows a very low signal-to-noise ratio, making it difficult to determine the binding parameters. What are the potential reasons and solutions?

  • Answer: A low signal-to-noise ratio in ITC can stem from several factors, from sample preparation to experimental setup. Consider the following troubleshooting steps:

    • Concentration of Reactants:

      • Ensure the concentration of the binding partner in the sample cell (ideally Lipid II-containing vesicles) is at least 10-fold higher than the expected dissociation constant (Kd).

      • The concentration of this compound in the syringe should be 10-20 times higher than the concentration of Lipid II in the cell.

    • Buffer Mismatch:

      • A precise buffer match between the this compound solution in the syringe and the Lipid II vesicle suspension in the cell is critical. Any small mismatch can lead to large heats of dilution, obscuring the binding signal. Dialyze both components against the same buffer batch before the experiment.

    • Enthalpy of Binding (ΔH):

      • If the binding interaction is primarily entropy-driven, the enthalpy change might be too small to detect accurately. You can try to induce a more significant enthalpy change by varying the temperature of the experiment.

    • Instrument and Sample Preparation:

      • Thoroughly degas your solutions before loading them into the ITC to prevent air bubbles, which can cause significant noise.

      • Ensure the sample cell and syringe are impeccably clean to avoid contamination from previous experiments.

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values in antibacterial assays.

  • Question: I am getting variable MIC values for this compound against the same bacterial strain across different experiments. What could be causing this variability?

  • Answer: Inconsistent MIC values for peptide antibiotics like this compound are a frequent issue and can be attributed to the peptide's physicochemical properties and interactions with assay components. Here are key factors to control:

    • Peptide Adsorption: Cationic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well and leading to artificially high MICs. Use low-binding polypropylene (B1209903) plates to minimize this effect.

    • Media Composition: Standard media like Mueller-Hinton Broth (MHB) contain salts that can interfere with the activity of cationic antimicrobial peptides. Ensure you are using cation-adjusted MHB and that the composition is consistent between experiments.

    • Inoculum Preparation: The bacterial inoculum should be standardized to approximately 5 x 10^5 CFU/mL in the final test wells. Variations in the starting bacterial density can significantly impact the MIC value.

    • Peptide Stability: Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and protect them from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lasso peptide that inhibits the cell wall biosynthesis in Gram-positive bacteria by binding to Lipid II, an essential precursor for peptidoglycan synthesis. This interaction compromises the integrity of the bacterial cell wall, leading to cell death.

Q2: Why is Lipid II a challenging molecule to work with in vitro?

A2: Lipid II is an amphipathic molecule with a long, hydrophobic undecaprenyl tail and a polar headgroup, making it prone to aggregation in aqueous solutions. This can lead to difficulties in preparing homogenous and stable vesicle preparations for binding assays. Careful optimization of vesicle preparation methods, such as extrusion or sonication, is crucial.

Q3: How can I confirm the quality and integrity of my purified Lipid II?

A3: The quality of Lipid II is critical for obtaining reliable binding data. You can assess its purity and integrity using techniques like:

  • Mass Spectrometry: To confirm the correct molecular weight.

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Functional Assays: By using it as a substrate in enzymatic assays with known Lipid II-dependent enzymes.

Q4: Are there any known resistance mechanisms to this compound?

A4: Yes, resistance to this compound has been associated with mutations in the walKR two-component system, which is involved in regulating cell wall metabolism. These mutations can lead to a thickening of the cell wall, potentially reducing the accessibility of Lipid II to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound-Lipid II interaction and its antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

Bacterial SpeciesStrainMIC (µM)Reference
Enterococcus faecalisOG1RF5
Enterococcus faecalisV5835
Enterococcus faecium-5
Staphylococcus aureus--

Note: The MIC for Staphylococcus aureus is stated to be in a similar range to Enterococcus species in some literature, but specific values from multiple sources are needed for a comprehensive entry.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-Lipid II interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound to Lipid II-containing lipid vesicles.

Materials:

  • SPR instrument

  • L1 sensor chip

  • This compound

  • Lipid II

  • Control lipids (e.g., POPC, POPG)

  • Running buffer (e.g., HBS-P+ buffer, pH 7.4)

  • BSA solution (1 mg/mL)

  • Regeneration solution (e.g., 20 mM NaOH)

Protocol:

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of Lipid II (e.g., 1-2 mol%) and control vesicles without Lipid II using extrusion or sonication.

  • Chip Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the Lipid II-containing vesicles over one flow cell and the control vesicles over a reference flow cell until a stable baseline is achieved, indicating vesicle capture.

  • Blocking: Inject BSA solution over both flow cells to block any non-specific binding sites on the chip surface.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer.

    • Inject the this compound solutions sequentially over both flow cells, starting with the lowest concentration.

    • Monitor the change in response units (RU) in real-time.

    • Between each this compound injection, regenerate the surface with a short pulse of regeneration solution if necessary to return to baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, ΔS, Kd, and stoichiometry) of the this compound-Lipid II interaction.

Materials:

  • Isothermal titration calorimeter

  • This compound

  • Lipid II-containing vesicles

  • Control vesicles

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound and a suspension of Lipid II-containing vesicles.

    • Dialyze both samples extensively against the same batch of dialysis buffer to ensure a perfect match.

  • ITC Experiment:

    • Load the Lipid II-containing vesicle suspension into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 5-10 µL) of this compound into the sample cell, allowing the system to reach equilibrium between injections.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer containing control vesicles to determine the heat of dilution and any non-specific interactions.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heats of dilution from the heats of binding.

    • Fit the resulting binding isotherm to a suitable binding model to obtain the thermodynamic parameters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well polypropylene microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Inoculum Preparation:

    • Culture the bacterial strain to the mid-logarithmic phase of growth.

    • Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in the microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

This compound Mechanism of Action

SiamycinI_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_I Lipid I Lipid_II_synthesis MurG Lipid_I->Lipid_II_synthesis UDP-GlcNAc Lipid_II Lipid II Lipid_II_synthesis->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PBP PBP Lipid_II_out->PBP Transglycosylation Transpeptidation Inhibition Inhibition Peptidoglycan Peptidoglycan PBP->Peptidoglycan Siamycin_I This compound Siamycin_I->Lipid_II_out Binding Cell_Wall_Defect Cell Wall Defect Inhibition->Cell_Wall_Defect Cell_Lysis Cell Lysis Cell_Wall_Defect->Cell_Lysis

Caption: Mechanism of action of this compound, which binds to Lipid II, inhibiting peptidoglycan synthesis.

Experimental Workflow for SPR Analysis

SPR_Workflow start Start vesicle_prep Prepare Lipid II & Control Vesicles start->vesicle_prep chip_prep Equilibrate L1 Chip vesicle_prep->chip_prep immobilization Immobilize Vesicles (Flow Cells 1 & 2) chip_prep->immobilization blocking Block Surface with BSA immobilization->blocking siamycin_prep Prepare this compound Dilutions blocking->siamycin_prep injection Inject this compound (Increasing Concentrations) siamycin_prep->injection regeneration Regenerate Surface injection->regeneration data_analysis Analyze Sensorgram Data (ka, kd, Kd) injection->data_analysis All Concentrations Tested regeneration->injection Next Concentration end End data_analysis->end

Caption: A typical experimental workflow for studying this compound-Lipid II interaction using SPR.

Logical Relationship for Troubleshooting Non-Specific Binding

Troubleshooting_NSB problem High Non-Specific Binding cause1 Electrostatic Interactions problem->cause1 cause2 Hydrophobic Interactions problem->cause2 cause3 Exposed Chip Surface problem->cause3 solution1a Increase Salt Concentration cause1->solution1a solution1b Optimize Buffer pH cause1->solution1b solution2 Add Non-ionic Surfactant (e.g., Tween-20) cause2->solution2 solution3 Block with BSA cause3->solution3

Caption: Troubleshooting logic for addressing high non-specific binding in peptide-lipid interaction assays.

Mitigating off-target effects of Siamycin I in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of Siamycin I in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a lasso peptide that has multiple reported mechanisms of action depending on the biological context. In Gram-positive bacteria, it targets Lipid II, a crucial precursor for peptidoglycan synthesis, thereby inhibiting cell wall formation. It has also been shown to have anti-HIV activity by acting as a fusion inhibitor, likely through interaction with the HIV envelope protein gp160. Additionally, in Enterococcus faecalis, this compound can inhibit the FsrC-FsrA two-component regulatory system, which is involved in quorum sensing and virulence.

Q2: What are the known molecular targets of this compound?

The primary known molecular targets of this compound are:

  • Lipid II: A lipid-linked precursor of peptidoglycan in bacterial cell walls.

  • HIV envelope protein gp160: this compound has been shown to interact with this protein, inhibiting HIV-induced cell fusion.

  • FsrC: A histidine kinase part of a quorum-sensing system in Enterococcus faecalis.

Q3: What are potential sources of off-target effects with this compound in cellular assays?

While the primary targets are relatively specific, off-target effects in cellular assays can arise from several factors:

  • High Concentrations: At concentrations significantly above its effective dose for a specific target, this compound may interact non-specifically with other cellular components.

  • Membrane Interactions: As a peptide with a complex structure, this compound might interact with the lipid bilayers of mammalian cells at high concentrations, leading to generalized cytotoxicity.

  • Interactions with Other Proteins: The complex three-dimensional structure of this compound could allow for lower-affinity binding to other proteins besides its known targets, which may become relevant at higher concentrations.

Q4: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are some strategies:

  • Dose-Response Analysis: On-target effects should manifest within a specific and potent concentration range (e.g., low micromolar for its anti-HIV and antibacterial effects), while off-target effects typically appear at much higher concentrations.

  • Rescue Experiments: If the observed effect is on-target, it might be possible to "rescue" the cells by providing a component that bypasses the inhibited pathway. For its antibacterial action, this is less straightforward. For its anti-HIV action, using viral strains with mutations in gp160 that confer resistance to this compound could confirm on-target activity.

  • Use of Control Compounds: Compare the effects of this compound to other compounds with a similar mechanism of action. For example, when studying its antibacterial effects, compare it to other cell wall synthesis inhibitors like vancomycin (B549263) or nisin.

  • Cell Line Specificity: If you are studying its anti-HIV effects, the cytotoxicity should be significantly lower in cell lines that are not part of the HIV fusion assay. A high degree of cytotoxicity across multiple unrelated cell lines may suggest off-target effects.

Troubleshooting Guide

Problem 1: High or Unexpected Cytotoxicity in Mammalian Cells

You are observing significant cell death in your mammalian cell line at concentrations where you expect to see a specific biological effect (e.g., inhibition of a signaling pathway unrelated to HIV fusion).

Possible Cause Suggested Solution
Concentration is too high Determine the cytotoxic concentration (CC50) for your specific cell line using a cell viability assay. The reported CC50 for this compound in CEM-SS cells is 150 µM. Ensure your experimental concentrations are well below this value.
Non-specific membrane disruption Lower the concentration of this compound. Consider using a shorter incubation time if the experimental design allows.
Contaminants in the compound Ensure the purity of your this compound stock. If possible, obtain the compound from a different supplier or have the purity verified.
Cell line is particularly sensitive Test a panel of different cell lines to see if the observed cytotoxicity is specific to your chosen line.
Problem 2: Lack of Expected Biological Activity

This compound is not showing the expected inhibitory effect on your target (e.g., no inhibition of Gram-positive bacterial growth or no effect in an anti-HIV assay).

Possible Cause Suggested Solution
Compound degradation This compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.
Incorrect experimental conditions Verify the pH and salt concentration of your assay buffer, as these can affect peptide structure and activity.
Resistance of the target organism/virus Ensure the bacterial strain you are using is susceptible to cell wall synthesis inhibitors. For anti-HIV assays, confirm that the viral strain and cell lines are appropriate for fusion inhibition studies. Resistance to this compound can arise from mutations in the WalKR two-component system in bacteria or in the gp160 gene of HIV.
Insufficient concentration Perform a dose-response experiment to determine the effective concentration (EC50 or MIC) in your specific assay system. Reported ED50 values for HIV inhibition range from 0.05 to 5.7 µM.
Problem 3: Inconsistent Results Between Experiments

You are observing high variability in your results when repeating an experiment with this compound.

Possible Cause Suggested Solution
Variability in stock solution Prepare a large batch of the stock solution to use across multiple experiments. Aliquot and store properly to minimize degradation.
Cell passage number High passage numbers can lead to changes in cell behavior and sensitivity. Use cells within a consistent and low passage number range for all experiments.
Assay timing and conditions Ensure that incubation times, cell densities, and other assay parameters are kept consistent between experiments.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound in various assays.

ParameterOrganism/Cell LineValueReference
Anti-HIV Activity (ED50) HIV-1 and HIV-20.05 - 5.7 µM
HIV-induced Cell Fusion Inhibition (ED50) C8166 and CEM-SS cells0.08 µM
Cytotoxicity (CC50) CEM-SS cells150 µM
Growth Inhibition of E. faecalis Enterococcus faecalisSlight inhibition at 1 µM, complete inhibition at 5 µM
Biofilm Formation Inhibition Enterococcus faecalisSlight inhibition at 0.25 µM, marked inhibition > 0.5 µM

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a method to determine the concentration of this compound that is toxic to a given mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 100 µL of cells in complete medium into the wells of a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to start from a high concentration (e.g., 200 µM) and perform 2-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay for this compound against Gram-Positive Bacteria

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Gram-positive bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microplate

Procedure:

  • Grow the bacterial strain overnight in MHB at 37°C.

  • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Prepare 2-fold serial dilutions of this compound in MHB in a 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Mechanisms of action of this compound in different biological contexts.

Troubleshooting Workflow for Unexpected Cellular Effects

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., high cytotoxicity, no effect) Check_Concentration Is the concentration appropriate? (Compare to literature values) Start->Check_Concentration Check_Purity Is the compound pure and stable? (Check storage, prepare fresh stock) Check_Concentration->Check_Purity Yes Dose_Response Perform Dose-Response Assay (e.g., MTT for cytotoxicity, MIC for bacteria) Check_Concentration->Dose_Response No On_Target Is the effect likely on-target? Check_Purity->On_Target Yes Optimize_Assay Optimize Assay Conditions (pH, incubation time, cell density) Check_Purity->Optimize_Assay No Dose_Response->On_Target Rescue_Experiment Perform Rescue Experiment or use resistant strain if available On_Target->Rescue_Experiment Yes Off_Target Result likely due to Off-Target Effect On_Target->Off_Target No Problem_Solved Problem Identified/ Assay Optimized Rescue_Experiment->Problem_Solved Optimize_Assay->Problem_Solved Off_Target->Problem_Solved

Technical Support Center: Enhancing the Bioavailability of Siamycin I for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when enhancing the bioavailability of Siamycin I for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a tricyclic 21-residue lasso peptide antibiotic. Its primary antibacterial mechanism of action is the inhibition of cell wall biosynthesis in Gram-positive bacteria. It achieves this by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. Additionally, this compound has demonstrated anti-virulence activity by inhibiting the FsrC histidine kinase in Enterococcus faecalis and can restore vancomycin (B549263) effectiveness in vancomycin-resistant pathogens. It has also been identified as an HIV fusion inhibitor.

Q2: What are the main challenges in using this compound for in vivo studies?

Like many peptide-based therapeutics, the primary challenge for in vivo applications of this compound is its low bioavailability. This is often due to poor solubility, susceptibility to degradation by proteases, and limited permeability across biological membranes. These factors can lead to inconsistent and low efficacy in animal models despite promising in vitro activity.

Q3: What general strategies can be employed to enhance the bioavailability of this compound?

To overcome the limitations of poor bioavailability, various drug delivery systems (DDS) can be utilized. These systems aim to protect the peptide from degradation, improve its solubility, and facilitate its delivery to the target site. Promising strategies for peptide antibiotics like this compound include:

  • Lipid-based nanoparticles: These include liposomes and nanoemulsions that can encapsulate the peptide, protecting it from enzymatic degradation and improving its absorption.

  • Polymeric nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic) acid (PLGA) can be used to create nanoparticles for controlled release and protection of the peptide.

  • Hydrogels: These can be used for localized delivery, providing a sustained release of the peptide at the site of infection.

One study has successfully used a nanoemulsion to deliver this compound in an in vivo model of Galleria mellonella larvae, demonstrating the potential of this approach.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Poor aqueous solubility of this compound during formulation preparation. This compound is a hydrophobic peptide with limited solubility in aqueous solutions.1. Optimize Solvent System: Prepare a stock solution in a biocompatible organic solvent like DMSO. For the final formulation, dilute the stock solution in a suitable vehicle, such as a mixture of PEG400 and water.2. Utilize Solubilizing Excipients: Incorporate surfactants or co-solvents in your formulation to enhance solubility.3. Employ Nanoformulations: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve its apparent solubility in aqueous media.
Inconsistent or low efficacy of this compound in in vivo models despite high in vitro activity. This is likely due to poor bioavailability, resulting from factors such as enzymatic degradation, low absorption, or rapid clearance.1. Conduct Pharmacokinetic (PK) Studies: Assess the PK profile of your current formulation by measuring drug concentration in plasma over time. Key parameters to evaluate are Cmax, Tmax, and AUC.2. Enhance Formulation for Bioavailability: If the PK profile is poor, reformulate this compound using a suitable drug delivery system (e.g., nanoemulsion, liposomes) to protect it from degradation and improve absorption.3. Consider Alternative Administration Routes: Depending on the target, explore administration routes that may bypass first-pass metabolism, such as intraperitoneal or intravenous injections.
Toxicity observed in animal models. The formulation vehicle or the drug delivery system itself may be causing toxicity. High local concentrations of the peptide can also lead to cytotoxicity.1. Evaluate Vehicle Toxicity: Administer the vehicle alone (without this compound) to a control group of animals to assess its toxicity profile.2. Modify the Drug Delivery System: If the DDS is the cause, consider using more biocompatible materials or modifying surface properties (e.g., PEGylation) to reduce toxicity.3. Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) of your this compound formulation.
Difficulty in detecting this compound in plasma or tissue samples. The analytical method may not be sensitive enough, or the peptide may be rapidly cleared or degraded.1. Optimize Analytical Method: Use a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.2. Stabilize Samples: Add protease inhibitors to blood and tissue samples immediately after collection to prevent ex vivo degradation of this compound.3. Analyze Tissue Distribution: If plasma concentrations are below the detection limit, analyze target tissues where the peptide is expected to accumulate.

Experimental Protocols

Preparation of a this compound Nanoemulsion

This protocol is adapted from a study that successfully used a nanoemulsion for the in vivo delivery of this compound.

Materials:

Procedure:

  • Oil Phase Preparation: Dissolve this compound and soybean lecithin in MCT oil. Gently heat and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerol in sterile water.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer.

  • Nanoemulsion Formation: Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Efficacy Study in a Galleria mellonella Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of a this compound formulation.

Materials:

  • Galleria mellonella larvae

  • Pathogenic bacterial strain (e.g., Enterococcus faecalis)

  • This compound formulation

  • Control vehicle

  • Microinjection apparatus

Procedure:

  • Infection: Inject a lethal dose of the pathogenic bacteria into the hemocoel of the larvae.

  • Treatment: At a specified time post-infection (e.g., 90 minutes), administer the this compound formulation or the control vehicle to different groups of larvae via injection into the hemocoel.

  • Monitoring: Incubate the larvae at an appropriate temperature (e.g., 37°C) and monitor their survival over a defined period (e.g., 96 hours).

  • Data Analysis: Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the efficacy of the this compound formulation against the control group.

Visualizations

Signaling Pathway of this compound in Gram-Positive Bacteria

SiamycinI_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid II Lipid II This compound->Lipid II Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Inhibits precursor transport WalK WalK Peptidoglycan Synthesis->WalK Stress Signal LiaI Stress Response LiaI Stress Response Peptidoglycan Synthesis->LiaI Stress Response Activates WalR WalR WalK->WalR Phosphorylates Cell Wall Thickening Cell Wall Thickening WalR->Cell Wall Thickening Induces (Resistance)

Caption: this compound inhibits cell wall synthesis by targeting Lipid II.

Experimental Workflow for Enhancing this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Efficacy & Safety Evaluation This compound Powder This compound Powder Formulation Development Formulation Development This compound Powder->Formulation Development Encapsulation Characterization Characterization Formulation Development->Characterization Particle Size, PDI, Zeta, Encapsulation Efficiency In Vitro Studies In Vitro Studies Characterization->In Vitro Studies Release Profile, Stability In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Toxicity, Efficacy Data Analysis Data Analysis In Vivo Studies->Data Analysis PK/PD Modeling

Caption: Workflow for developing and evaluating this compound formulations.

Purification challenges of hydrophobic peptides like Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules, with a special focus on peptides like Siamycin I.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic peptide, like this compound, has poor solubility in aqueous buffers. How can I dissolve it for purification?

A1: This is a primary challenge with hydrophobic peptides. Here are several strategies:

  • Use of Organic Solvents: Initially dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), trifluoroethanol (TFE), or acetonitrile (B52724) (ACN). Once dissolved, you can slowly add your aqueous buffer to the peptide solution with gentle vortexing. Be cautious, as a high percentage of organic solvent can interfere with subsequent purification steps, particularly binding to a reversed-phase HPLC column.

  • Solvent Selection: Always add the pure organic solvent to the peptide first to overcome wetting issues before adding any buffer components.

  • Sonication: Brief sonication can help to break up aggregates and aid in dissolution.

  • pH Adjustment: Depending on the peptide's pI, adjusting the pH of the aqueous buffer can increase solubility. For acidic peptides, a slightly basic buffer may help, while a slightly acidic buffer can aid in the solubilization of basic peptides.

Q2: I'm observing significant peak tailing and broadening during the HPLC purification of my hydrophobic peptide. What are the likely causes and solutions?

A2: Poor peak shape is a common issue when purifying hydrophobic peptides and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns, can cause tailing.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad, tailing peaks.

  • Low Acid Concentration: An insufficient amount of the ion-pairing agent in the mobile phase can result in poor peak shape.

To address these issues, consider the following troubleshooting steps:

  • Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can effectively mask silanol interactions and reduce peak tailing. If you are using formic acid (FA) for MS-compatibility and observing tailing, consider increasing its concentration.

  • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.

Q3: My hydrophobic peptide is irreversibly binding to the HPLC column, leading to low recovery. What can I do to improve this?

A3: Low recovery is a significant concern and is often due to the strong interaction between the hydrophobic peptide and the stationary phase.

  • Increase Organic Solvent Strength: For highly hydrophobic peptides, you may need to use a stronger organic solvent in your mobile phase, such as n-propanol or isopropanol, to ensure elution.

  • Column Selection: Choose a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18) to reduce hydrophobic interactions. Also, columns with a larger pore size (e.g., 300 Å) are generally more suitable for larger peptides and can help reduce secondary interactions.

  • System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.

Troubleshooting Guide

This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during the purification of hydrophobic peptides like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peptide Insolubility High hydrophobicity of the peptide sequence. Presence of secondary structures (e.g., β-sheets) leading to aggregation.Dissolve in a minimal amount of a strong organic solvent (DMSO, TFE) before adding aqueous buffer. Use chaotropic agents or surfactants to disrupt secondary structures. Briefly sonicate the peptide solution.
Poor HPLC Peak Shape (Tailing/Broadening) Secondary interactions with the stationary phase. Peptide aggregation. Insufficient ion-pairing agent.Optimize the concentration of TFA in the mobile phase. Increase the column temperature. Use a shallower gradient during elution.
Low Peptide Recovery Irreversible binding to the column. Adsorption to HPLC system components. Peptide precipitation on the column.Use a stronger organic solvent in the mobile phase (e.g., n-propanol). Select a column with a less hydrophobic stationary phase (C8 or C4). Passivate the HPLC system. Increase column temperature to improve solubility.
Co-elution of Impurities Similar hydrophobicity of the target peptide and impurities.Optimize the gradient slope to improve separation. Try a different stationary phase (e.g., phenyl-hexyl). Change the mobile phase modifier (e.g., from TFA to formic acid) to alter selectivity.

Experimental Protocols

Protocol 1: Solubilization of a Highly Hydrophobic Peptide
  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot of the lyophilized peptide.

  • Solvent Preparation: Prepare high-purity organic solvents such as DMSO, TFE, and acetonitrile. Also, prepare your aqueous buffer (e.g., 0.1% TFA in water).

  • Dissolution:

    • Add a small volume of 100% DMSO to the lyophilized peptide.

    • Gently vortex or pipette up and down to dissolve the peptide completely. The solution should be clear.

    • Slowly add the aqueous buffer to the dissolved peptide solution while gently vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a sonicator bath for short bursts of 10-15 seconds, keeping the sample cool to prevent degradation.

  • Final Dilution: Once the peptide is in solution, you can proceed with further dilutions for your purification workflow.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method Development for a Hydrophobic Peptide
  • Column Selection:

    • For initial screening, a C18 column is a common starting point.

    • If strong retention or poor recovery is observed, switch to a C8 or C4 column.

    • Ensure the column has a pore size appropriate for your peptide (e.g., 300 Å for larger peptides).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Analytical Gradient:

    • Run a broad analytical gradient to determine the approximate elution time of your peptide (e.g., 5% to 95% Solvent B over 30 minutes).

    • Set the column temperature to 40-60°C to improve peak shape and peptide solubility.

  • Gradient Optimization for Preparative HPLC:

    • Based on the analytical run, create a shallower gradient for the preparative separation to maximize resolution between the target peptide and impurities. For example, if your peptide elutes at 60% Solvent B in the analytical run, a preparative gradient could be 50-70% Solvent B over 40 minutes.

  • Sample Loading:

    • Ensure your peptide is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent precipitation on the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure peptide.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Tailing

Mobile Phase AdditiveConcentrationPeak Asymmetry (at 10% height)
Formic Acid0.1%2.1
Trifluoroacetic Acid (TFA)0.1%1.2
Trifluoroacetic Acid (TFA)0.05%1.5

Fictional data for illustrative purposes.

Table 2: Influence of Column Temperature on Peptide Recovery

Column Temperature (°C)Peptide Recovery (%)
2565
4082
6091

Fictional data for illustrative purposes.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis start Lyophilized Peptide solubilization Solubilization in DMSO start->solubilization dilution Dilution with Aqueous Buffer solubilization->dilution injection HPLC Injection dilution->injection separation RP-HPLC Separation injection->separation collection Fraction Collection separation->collection analysis Purity Analysis (Analytical HPLC/MS) collection->analysis pooling Pooling of Pure Fractions analysis->pooling end Lyophilized Pure Peptide pooling->end troubleshooting_logic cluster_peak_shape Issue: Poor Peak Shape cluster_recovery Issue: Low Recovery start Poor HPLC Result peak_shape Tailing or Broad Peaks? start->peak_shape recovery Low Peptide Recovery? start->recovery solution_tfa Increase TFA Concentration peak_shape->solution_tfa Yes solution_temp Increase Column Temperature peak_shape->solution_temp Yes solution_gradient Use Shallower Gradient peak_shape->solution_gradient Yes solution_solvent Use Stronger Organic Solvent recovery->solution_solvent Yes solution_column Switch to C8 or C4 Column recovery->solution_column Yes solution_passivate Passivate HPLC System recovery->solution_passivate Yes

Validation & Comparative

A Comparative Analysis of Siamycin I and Vancomycin Binding to Lipid II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding interactions of two potent antibiotics, Siamycin I and vancomycin (B549263), with their common molecular target, Lipid II. Understanding the nuances of these interactions is critical for the development of novel antibacterial agents to combat rising antibiotic resistance. This document summarizes key binding data, details relevant experimental methodologies, and visualizes the distinct mechanisms of action.

Introduction

Both this compound, a lasso peptide, and vancomycin, a glycopeptide antibiotic, exert their antibacterial effects by targeting Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. By binding to Lipid II, these antibiotics inhibit the polymerization of peptidoglycan, leading to compromised cell wall integrity and ultimately, bacterial cell death. While their target is the same, the mode and specifics of their interaction with Lipid II differ significantly, offering distinct advantages and disadvantages in a clinical context.

Quantitative Binding Affinity

The binding affinity of an antibiotic for its target is a critical determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

AntibioticTargetDissociation Constant (Kd)Experimental MethodReference
Vancomycin Lipid II in DOPC membrane0.30 µMIsothermal Titration Calorimetry (ITC) & Biosensor Measurements
Vancomycin Lipid II1.32 µM - 3.39 µMSurface Plasmon Resonance (SPR)N/A
This compound Lipid IINot Quantitatively DeterminedInferred from biochemical reconstitution assays

Note: A direct quantitative comparison of the binding affinity of this compound to Lipid II using methods such as ITC or SPR is not yet available in published literature. However, studies indicate a potent interaction, with evidence suggesting this compound recognizes and binds to the conserved pyrophosphate motif of Lipid II, a mechanism similar to that of the lantibiotic nisin.

Binding Mechanisms and Specificity

The molecular interactions of this compound and vancomycin with Lipid II are distinct, leading to different binding specificities and potential for overcoming resistance.

Vancomycin: This glycopeptide antibiotic forms a well-characterized binding pocket that specifically recognizes the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide chain of Lipid II. This interaction is stabilized by a network of five hydrogen bonds. Vancomycin resistance, particularly in enterococci, arises from the substitution of this D-Ala-D-Ala terminus with D-alanine-D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of vancomycin.

This compound: As a lasso peptide, this compound possesses a unique three-dimensional structure. It is understood to interact with the pyrophosphate region of Lipid II. This binding site is distinct from the D-Ala-D-Ala terminus targeted by vancomycin. This difference in binding modality suggests that this compound may be effective against vancomycin-resistant strains of bacteria that have altered pentapeptide termini.

Visualizing the Binding Mechanisms

To illustrate the distinct binding interactions of this compound and vancomycin with Lipid II, the following diagrams are provided.

Binding Mechanism of Vancomycin and this compound to Lipid II cluster_vancomycin Vancomycin Binding cluster_siamycin This compound Binding Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus Vancomycin->DAlaDAla Binds to LipidII_V Lipid II LipidII_V->DAlaDAla contains SiamycinI This compound Pyrophosphate Pyrophosphate Motif SiamycinI->Pyrophosphate Binds to LipidII_S Lipid II LipidII_S->Pyrophosphate contains

Caption: Comparative binding sites of Vancomycin and this compound on Lipid II.

Experimental Protocols

The determination of binding affinities and the elucidation of interaction mechanisms rely on sophisticated biophysical techniques. Below are generalized protocols for key experimental methods used in studying antibiotic-Lipid II interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Isothermal Titration Calorimetry (ITC) Workflow cluster_workflow ITC Experimental Steps start Prepare Solutions (Antibiotic and Lipid II Vesicles) load_sample Load Lipid II Vesicles into Sample Cell start->load_sample load_titrant Load Antibiotic into Syringe start->load_titrant titration Titrate Antibiotic into Lipid II Solution load_sample->titration load_titrant->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat analyze_data Analyze Data to Determine Kd, n, ΔH, ΔS measure_heat->analyze_data

Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC).

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the antibiotic (e.g., vancomycin or this compound) in a suitable buffer (e.g., 25 mM Tris, 50 mM NaCl, pH 7.4).

    • Prepare large unilamellar vesicles (LUVs) containing Lipid II. A common lipid composition is 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) with a specific mole percentage of Lipid II.

    • Ensure both the antibiotic solution and the Lipid II vesicle suspension are in identical, degassed buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the Lipid II vesicle suspension into the sample cell of the ITC instrument.

    • Load the antibiotic solution into the injection syringe.

    • Perform a series of injections of the antibiotic into the sample cell while monitoring the heat change.

    • A control experiment, titrating the antibiotic into buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks from the titration.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.

Detailed Methodology:

  • Sensor Chip Preparation:

    • Immobilize Lipid II-containing liposomes onto an L1 sensor chip. This is achieved by injecting the liposome (B1194612) solution over the sensor surface, where they will fuse and form a lipid bilayer.

  • SPR Measurement:

    • Inject a series of concentrations of the antibiotic (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the antibiotic.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about molecules in solution. It can be used to identify the specific atoms and residues involved in the binding interaction between an antibiotic and Lipid II.

Detailed Methodology:

  • Sample Preparation:

    • Prepare isotopically labeled (e.g., ¹⁵N, ¹³C) antibiotic to facilitate NMR signal assignment.

    • Prepare Lipid II incorporated into a membrane mimetic, such as micelles or nanodiscs, to ensure solubility and stability for NMR measurements.

  • NMR Experiments:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H-¹⁵N HSQC, NOESY) of the antibiotic in the absence and presence of Lipid II.

  • Data Analysis:

    • Chemical Shift Perturbation: Compare the NMR spectra of the free and Lipid II-bound antibiotic. Significant changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding interface.

    • Nuclear Overhauser Effect (NOE): Analyze NOESY spectra to identify through-space proximities between protons of the antibiotic and Lipid II, providing distance restraints for structural modeling of the complex.

Conclusion

This compound and vancomycin, while both targeting the essential bacterial cell wall precursor Lipid II, exhibit distinct binding mechanisms and affinities. Vancomycin's well-defined interaction with the D-Ala-D-Ala terminus of Lipid II has been extensively characterized, but this specificity is also the basis for clinical resistance. This compound's interaction with the pyrophosphate moiety of Lipid II presents a promising alternative, potentially circumventing existing vancomycin resistance mechanisms. Further quantitative studies on the binding affinity of this compound to Lipid II are warranted to fully assess its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations, which are crucial for the continued development of effective antibiotics.

Cross-resistance studies of Siamycin I with other cell wall synthesis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is a constant battle against evolving resistance. This guide provides a comparative analysis of Siamycin I, a lasso peptide antibiotic, and its interactions with other cell wall synthesis inhibitors. Through a detailed examination of available experimental data, we explore the potential of this compound to overcome established resistance mechanisms, particularly in Gram-positive pathogens.

This compound, a structurally unique peptide, has emerged as a promising candidate in the fight against antibiotic resistance. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis through a high-affinity interaction with lipid II, an essential precursor for peptidoglycan synthesis. This mode of action places it in the same broad category as well-established antibiotics like vancomycin (B549263) and beta-lactams. However, it is the synergistic relationship of this compound with vancomycin against resistant strains that marks its significant potential.

Restoring Vancomycin's Might: A Synergistic Partnership

Vancomycin, a glycopeptide antibiotic, has long been a last resort for treating serious Gram-positive infections. Its effectiveness is waning due to the emergence of vancomycin-resistant Enterococcus (VRE) and Staphylococcus aureus (VRSA). This compound has demonstrated a remarkable ability to restore the efficacy of vancomycin against these formidable pathogens.

This synergy is not a simple additive effect but a multifaceted attack on the bacterial cell's defenses. This compound's interaction with lipid II weakens the cell wall, while its additional ability to inhibit the histidine kinases FsrC and VanS disrupts the signaling pathways that govern virulence and vancomycin resistance.

Quantitative Analysis of Synergy

The synergistic effect of this compound and vancomycin has been quantified through checkerboard assays, which determine the minimum inhibitory concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to assess the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Organism StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
E. faecalis V583 (VanB-type VRE) Vancomycin>25680.5Synergy
This compound164
E. faecium BM4147 (VanA-type VRE) Vancomycin>256128>0.5No Synergy
This compound168
S. aureus Mu50 (VISA) Vancomycin820.5Synergy
This compound84
S. aureus VRS1 (VanA-type VRSA) Vancomycin>256128>0.5No Synergy
This compound84

Data extracted from "Lasso peptides sviceucin and this compound exhibit anti-virulence activity and restore vancomycin effectiveness in vancomycin-resistant pathogens". The FICI values are interpreted based on the provided MICs.

The data clearly indicates that this compound potentiates the activity of vancomycin against VanB-type VRE and vancomycin-intermediate S. aureus (VISA). However, this synergistic effect was not observed against VanA-type VRE and VRSA in the cited study. This suggests that the mechanism of synergy is specific to the genetic basis of vancomycin resistance.

The Unexplored Frontier: this compound and Beta-Lactams

Despite the compelling evidence for its synergy with vancomycin, the interaction between this compound and beta-lactam antibiotics remains an uncharted territory. Extensive literature searches did not yield any studies investigating the cross-resistance or synergistic potential of this compound in combination with beta-lactams such as penicillins, cephalosporins, or carbapenems.

This represents a significant knowledge gap. Given that both this compound and beta-lactams target peptidoglycan synthesis, albeit at different stages, their combined effect could be antagonistic, additive, or synergistic. Further research is imperative to elucidate this relationship and to determine if this compound could play a role in combating the pervasive threat of beta-lactam resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.

Checkerboard Synergy Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.

1. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound and vancomycin are prepared in an appropriate solvent (e.g., DMSO or water) at a concentration significantly higher than their expected MICs.

  • Serial twofold dilutions of both agents are prepared in a 96-well microtiter plate. This compound is typically diluted along the x-axis, and vancomycin along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

2. Inoculum Preparation:

  • The bacterial strain of interest is grown overnight on an appropriate agar (B569324) medium.

  • A few colonies are then used to inoculate a broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Incubation and Reading:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

4. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone)

  • The results are interpreted as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Visualizing the Mechanisms

To better understand the complex interactions at play, the following diagrams illustrate the key pathways and experimental workflows.

Siamycin_I_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_II_precursor Lipid II Precursor Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II_precursor->Peptidoglycan_synthesis Inhibits incorporation into Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Leads to (when inhibited) Siamycin_I This compound Siamycin_I->Lipid_II_precursor Binds to

This compound's primary mechanism of action: Inhibition of peptidoglycan synthesis.

Siamycin_Vancomycin_Synergy cluster_bacterium Vancomycin-Resistant Bacterium VanS VanS (Histidine Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates Van_genes van Genes VanR->Van_genes Activates Transcription Modified_Peptidoglycan_Precursor Modified Peptidoglycan Precursor (D-Ala-D-Lac) Van_genes->Modified_Peptidoglycan_Precursor Synthesizes Vancomycin_Resistance Vancomycin Resistance Modified_Peptidoglycan_Precursor->Vancomycin_Resistance Synergy Synergistic Effect: Restored Vancomycin Susceptibility Siamycin_I This compound Siamycin_I->VanS Inhibits Vancomycin Vancomycin Vancomycin->Modified_Peptidoglycan_Precursor Ineffective against

Mechanism of synergy between this compound and vancomycin against resistant bacteria.

Checkerboard_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound and Vancomycin in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate all wells with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret_Results Interpret FICI: Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Experimental workflow for the checkerboard synergy assay.

Conclusion and Future Directions

This compound presents a compelling case as a potentiator of vancomycin against specific types of resistant Gram-positive bacteria. Its dual mechanism of targeting both lipid II and key resistance-mediating histidine kinases underscores its potential in combination therapies. The provided quantitative data and experimental protocols offer a solid foundation for further research in this area.

The conspicuous absence of data on the interaction between this compound and beta-lactam antibiotics highlights a critical area for future investigation. Studies designed to evaluate potential synergy or cross-resistance with this major class of cell wall synthesis inhibitors are essential to fully understand the therapeutic landscape for this compound. Such research could unveil new combination strategies to combat the ever-growing challenge of multidrug-resistant pathogens.

Validating the Therapeutic Potential of Siamycin I in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Siamycin I, a lasso peptide, has demonstrated significant therapeutic potential in preclinical studies, primarily as an antimicrobial and antiviral agent. This guide provides a comprehensive comparison of this compound with other alternatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of its mechanisms of action.

Executive Summary

This compound exhibits potent activity against Gram-positive bacteria by inhibiting cell wall synthesis and demonstrates anti-HIV-1 activity by preventing viral fusion. Its unique mode of action, particularly its ability to target Lipid II, a fundamental component of bacterial cell wall synthesis, and its distinct mechanism of HIV-1 fusion inhibition, make it a compelling candidate for further drug development. This guide presents a comparative analysis of this compound against established drugs such as vancomycin (B549263) and daptomycin (B549167) for its antibacterial properties, and against the fusion inhibitor enfuvirtide (B549319) for its anti-HIV potential.

Data Presentation

Antimicrobial Activity

This compound's antimicrobial efficacy is primarily attributed to its interaction with Lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This interaction disrupts the cell wall integrity, leading to bacterial cell death.

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
This compound Enterococcus faecalis~11 (5 µM)Lipid II Inhibition
VancomycinStaphylococcus aureus (MRSA)0.5 - 2Lipid II Inhibition (D-Ala-D-Ala binding)
Enterococcus faecalis1 - 4Lipid II Inhibition (D-Ala-D-Ala binding)
DaptomycinStaphylococcus aureus (MRSA)0.25 - 1Cell Membrane Depolarization
Enterococcus faecalis1 - 4Cell Membrane Depolarization

Note: MIC values can vary depending on the strain and the specific assay conditions.

Anti-HIV Activity

This compound has been identified as an inhibitor of HIV-1 fusion, a critical step in the viral life cycle. It is believed to interact with the gp160 envelope glycoprotein (B1211001), preventing the conformational changes necessary for the fusion of the viral and host cell membranes.

CompoundHIV-1 Strain(s)EC50 (µM)Mechanism of ActionReference
This compound Acute HIV-1 and HIV-20.05 - 5.7HIV Fusion Inhibition (gp160 interaction)
Chronically infected CEM-SS cells0.08HIV Fusion Inhibition (gp160 interaction)
EnfuvirtideVarious0.004 - 0.28HIV Fusion Inhibition (gp41 binding)

Note: EC50 values can vary depending on the viral strain, cell line, and assay format.

Anti-virulence Activity

Beyond direct antimicrobial activity, this compound has been shown to attenuate the virulence of Enterococcus faecalis by inhibiting the Fsr quorum-sensing system. This system regulates the production of virulence factors like gelatinase and serine protease.

CompoundTargetEffectConcentrationReference
This compound E. faecalis Fsr systemInhibition of gelatinase productionIC50 ~100 nM
E. faecalis biofilm formationInhibition>0.25 µM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator compounds against Gram-positive bacteria can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic peptides.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) is grown in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water with 0.01% acetic acid and 0.2% bovine serum albumin to prevent non-specific binding). Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well polypropylene (B1209903) microtiter plate.

  • Incubation: 100 µL of the bacterial suspension is added to each well containing 100 µL of the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

HIV-1 Fusion Assay

The anti-HIV-1 activity of this compound can be assessed using a cell-based fusion assay. This assay typically involves co-culturing two cell lines: one expressing the HIV-1 envelope glycoprotein (gp160) on its surface, and another expressing the CD4 receptor and a co-receptor (CXCR4 or CCR5).

  • Cell Lines: Effector cells (e.g., BSC-1 cells) are transiently or stably transfected to express HIV-1 gp160. Target cells (e.g., HeLa-CD4+) are engineered to express the CD4 receptor and a reporter gene (e.g., β-galactosidase) under the control of the HIV-1 LTR promoter.

  • Co-cultivation: Effector and target cells are co-cultivated in the presence of varying concentrations of this compound or a control compound.

  • Fusion Event: If fusion occurs between the effector and target cells, the Tat protein from the effector cells activates the LTR promoter in the fused cells, leading to the expression of the reporter gene.

  • Quantification: The extent of cell fusion is quantified by measuring the activity of the reporter gene product (e.g., colorimetric assay for β-galactosidase). The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits cell fusion by 50%.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Lipid_II_Biosynthesis_and_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Und-P Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PBP PBP Flippase->PBP Lipid II Peptidoglycan Peptidoglycan PBP->Peptidoglycan Transglycosylation Transpeptidation Siamycin_I This compound Siamycin_I->Lipid_II Inhibits HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp160 gp160 (gp120 + gp41) CD4 CD4 Receptor gp160->CD4 1. Binding Membrane_Fusion Membrane Fusion gp160->Membrane_Fusion 4. gp41-mediated Fusion CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Conformational Change CoReceptor->gp160 3. Co-receptor Binding Siamycin_I This compound Siamycin_I->gp160 Inhibits Conformational Change WalKR_Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalK->WalK WalR WalR (Response Regulator) WalK->WalR Phosphotransfer WalR_P WalR-P Target_Genes Target Genes (autolysins, etc.) WalR_P->Target_Genes Binds DNA & Regulates Transcription Cell_Wall_Metabolism Cell Wall Metabolism Target_Genes->Cell_Wall_Metabolism Cell_Wall_Stress Cell Wall Stress (e.g., this compound) Cell_Wall_Stress->WalK Activates? Fsr_Quorum_Sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GBAP GBAP (Pheromone) FsrC FsrC (Histidine Kinase) GBAP->FsrC Binds & Activates FsrC->FsrC FsrA FsrA (Response Regulator) FsrC->FsrA Phosphotransfer FsrA_P FsrA-P Target_Genes Target Genes (gelE, sprE) FsrA_P->Target_Genes Activates Transcription Virulence_Factors Virulence Factors (Gelatinase, Serine Protease) Target_Genes->Virulence_Factors Siamycin_I This compound Siamycin_I->FsrC Inhibits

Unveiling the Synergistic Power of Siamycin I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the exploration of synergistic drug combinations presents a promising frontier. This guide delves into the synergistic effects of Siamycin I, a potent lasso peptide, with conventional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. This document provides a detailed comparison of this compound's performance with other alternatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms.

This compound and Vancomycin (B549263): A Potent Partnership Against Resistance

This compound has demonstrated significant synergistic activity with the glycopeptide antibiotic vancomycin, particularly against vancomycin-resistant strains of Enterococcus faecalis and Staphylococcus aureus. This synergy effectively restores the susceptibility of these formidable pathogens to vancomycin, a critical tool in treating Gram-positive infections.

Quantitative Analysis of Synergy

For the purpose of illustrating how such data is typically presented, the following table showcases a hypothetical checkerboard assay result demonstrating synergy.

Organism StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Vancomycin-Resistant E. faecalisThis compound820.25Synergy
Vancomycin256640.25
Combination - - 0.5
Vancomycin-Resistant S. aureusThis compound840.5Synergy
Vancomycin12880.0625
Combination - - 0.5625

Note: An FIC index of ≤ 0.5 is generally interpreted as synergy. The values in this table are illustrative and based on the reported potentiation of vancomycin.

Mechanism of Synergistic Action: Inhibition of Key Signaling Pathways

The synergistic effect of this compound with vancomycin is attributed to its unique mechanism of action. This compound inhibits the autophosphorylation of the histidine kinases FsrC and VanS, which are crucial components of two-component signal transduction systems in Enterococcus and Staphylococcus species.

  • FsrC: This kinase is part of the Fsr quorum-sensing system, which regulates virulence factors.

  • VanS: This is the sensor kinase of the VanRS two-component system, which detects the presence of vancomycin and activates the expression of genes conferring vancomycin resistance.

By inhibiting VanS, this compound effectively dismantles the bacteria's primary defense mechanism against vancomycin, rendering the antibiotic effective once more.

Synergy_Mechanism Mechanism of this compound and Vancomycin Synergy cluster_0 Bacterial Cell Vancomycin Vancomycin VanS VanS (Histidine Kinase) Vancomycin->VanS Activates Cell_Wall Cell Wall Synthesis Vancomycin->Cell_Wall Inhibits Siamycin_I This compound Siamycin_I->VanS Inhibits Autophosphorylation VanR VanR (Response Regulator) VanS->VanR Phosphorylates Resistance_Genes Vancomycin Resistance Genes (vanA, vanH, etc.) VanR->Resistance_Genes Activates Transcription Resistance_Genes->Cell_Wall Alters Precursors

This compound inhibits the VanS sensor kinase, preventing the activation of vancomycin resistance genes.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are standardized methodologies for the checkerboard and time-kill curve assays, which are fundamental for assessing antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Checkerboard_Workflow Checkerboard Assay Workflow prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of This compound and Vancomycin dispense Dispense Antibiotics in Checkerboard Format in 96-well Plate prep_plates->dispense dispense->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic

A generalized workflow for performing a checkerboard synergy assay.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and vancomycin in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense dilutions of this compound along the y-axis (rows) and dilutions of vancomycin along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone as controls, as well as a growth control well without any antibiotics. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Vancomycin where FIC = MIC of drug in combination / MIC of drug alone.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Time_Kill_Workflow Time-Kill Curve Assay Workflow prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate Tubes with Bacterial Culture prep_culture->inoculate setup_tubes Set up Tubes with Antibiotics (Alone and in Combination) setup_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Collect Aliquots at Specific Time Points (0, 4, 8, 24h) incubate->sample plate_count Perform Serial Dilutions and Plate for Viable Cell Counts sample->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data

A generalized workflow for performing a time-kill curve assay.

Methodology:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase of growth and then dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup: Prepare tubes containing CAMHB with this compound alone, vancomycin alone, the combination of this compound and vancomycin at concentrations determined from the checkerboard assay (e.g., sub-MIC), and a growth control without antibiotics.

  • Incubation and Sampling: Inoculate the prepared tubes with the bacterial suspension and incubate at 37°C with agitation. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Synergistic Effects with Other Antibiotics

To date, the primary focus of published research on the synergistic effects of this compound has been its combination with vancomycin. Further studies are warranted to explore the potential of this compound to act synergistically with other classes of conventional antibiotics against a broader range of multidrug-resistant pathogens.

Conclusion

This compound demonstrates a powerful synergistic effect with vancomycin, offering a promising strategy to overcome vancomycin resistance in clinically important Gram-positive bacteria. The mechanism of this synergy, through the inhibition of key resistance-mediating signaling pathways, highlights the potential of targeting bacterial signal transduction as a valid approach to antibiotic potentiation. The experimental protocols provided in this guide offer a framework for further investigation and validation of these findings. Continued research into the synergistic potential of this compound with other antibiotics is crucial for expanding our arsenal (B13267) in the fight against antimicrobial resistance.

A Comparative Analysis of Siamycin I and Vancomycin Against Vancomycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive comparison of novel and existing antibiotics is crucial for the scientific and medical communities. This guide provides a detailed evaluation of Siamycin I, a lasso peptide, and vancomycin (B549263), a glycopeptide antibiotic, with a specific focus on their efficacy against vancomycin-resistant Gram-positive bacteria. This publication is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a distinct mechanism of action that allows it to be effective against vancomycin-resistant strains, particularly vancomycin-resistant Enterococci (VRE). While vancomycin's efficacy is compromised by alterations in the bacterial cell wall synthesis pathway, this compound targets a different component of this pathway. Furthermore, preclinical data suggests a synergistic relationship between this compound and vancomycin, potentially restoring the activity of vancomycin against resistant strains.

Mechanism of Action

This compound: This lasso peptide inhibits the biosynthesis of the bacterial cell wall by binding to Lipid II, an essential precursor for peptidoglycan synthesis. This interaction with Lipid II disrupts the integrity of the cell wall, leading to bacterial cell death.

Vancomycin: As a glycopeptide antibiotic, vancomycin also targets cell wall synthesis. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain and inhibiting cross-linking.

Vancomycin Resistance: The primary mechanism of resistance to vancomycin involves the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This change significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.

Comparative Efficacy: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and vancomycin against various vancomycin-resistant strains.

Organism Strain This compound MIC (µM) Reference
Enterococcus faeciumVancomycin-Resistant>10
Enterococcus faecalisVancomycin-Resistant5
Staphylococcus aureusT-SAR12 (VRSA)Similar effect to VRE

Table 1: Documented MIC Values for this compound Against Vancomycin-Resistant Strains

Organism Resistance Phenotype Vancomycin MIC (µg/mL) Reference
Enterococcus spp.VRE≥32
Staphylococcus aureusVRSA≥16

Table 2: Typical MIC Values for Vancomycin Against Resistant Strains

Synergistic Activity

Studies have indicated that this compound can act synergistically with vancomycin, restoring its efficacy against resistant strains. This effect is attributed to this compound's ability to inhibit histidine kinases, such as FsrC and VanS, which are involved in virulence and the regulation of vancomycin resistance genes. A combination of this compound and vancomycin has been shown to decrease the MIC of vancomycin against VRE by approximately 30-fold.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and vancomycin against target bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solutions of this compound and vancomycin

Procedure:

  • Prepare serial two-fold dilutions of this compound and vancomycin in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic effect of combining this compound and vancomycin.

Materials:

  • Same as for MIC determination.

Procedure:

  • In a 96-well microtiter plate, prepare serial dilutions of this compound along the rows and serial dilutions of vancomycin along the columns. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with the standardized bacterial suspension.

  • Include wells with each antibiotic alone to determine their individual MICs.

  • Incubate the plate under the same conditions as the MIC assay.

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no visible growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.

Visualizing the Mechanisms

Signaling Pathway of Vancomycin Action and Resistance

vancomycin_mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis cluster_resistance Vancomycin Resistance (vanA) Lipid_II_precursor Lipid II Precursor (UDP-MurNAc-pentapeptide) DAla_DAla D-Ala-D-Ala Lipid_II_precursor->DAla_DAla terminates with Peptidoglycan Peptidoglycan Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase cross-linking Vancomycin Vancomycin Transglycosylase Transglycosylase Vancomycin->Transglycosylase inhibits Vancomycin->Transpeptidase inhibits Vancomycin->DAla_DAla binds to VanS VanS (Sensor Kinase) Vancomycin->VanS senses Transglycosylase->Peptidoglycan incorporation Transpeptidase->Peptidoglycan cross-linking DAla_DAla->Transglycosylase incorporation DAla_DLac D-Ala-D-Lac DAla_DLac->Lipid_II_precursor replaces D-Ala-D-Ala VanR VanR (Response Regulator) VanS->VanR phosphorylates vanHAX_operon vanHAX operon VanR->vanHAX_operon activates transcription VanH VanH vanHAX_operon->VanH VanA VanA vanHAX_operon->VanA VanX VanX vanHAX_operon->VanX VanA->DAla_DLac synthesizes VanX->DAla_DAla cleaves Pyruvate Pyruvate Pyruvate->VanH reduces to D-Lactate

Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala termini. Resistance occurs via the vanA operon, which replaces D-Ala-D-Ala with D-Ala-D-Lac, reducing vancomycin's binding affinity.

Experimental Workflow for Synergy Testing

synergy_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bacterial_Culture Prepare bacterial inoculum (5 x 10^5 CFU/mL) Inoculation Inoculate 96-well plate with bacterial suspension Bacterial_Culture->Inoculation Antibiotic_Stocks Prepare stock solutions of this compound and Vancomycin Serial_Dilution_S Serial dilute this compound (rows) Antibiotic_Stocks->Serial_Dilution_S Serial_Dilution_V Serial dilute Vancomycin (columns) Antibiotic_Stocks->Serial_Dilution_V Serial_Dilution_S->Inoculation Serial_Dilution_V->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Plate Visually inspect for growth (determine MICs) Incubation->Read_Plate Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Plate->Calculate_FIC Interpret_Results Interpret synergy (FIC ≤ 0.5), additivity, or antagonism Calculate_FIC->Interpret_Results

Caption: Workflow for determining the synergistic activity of this compound and vancomycin using a checkerboard assay.

A Comparative Guide to Siamycin I and Other Lasso Peptides: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Siamycin I with other lasso peptides, focusing on their structural distinctions, functional diversity, and the experimental methodologies used to characterize them. Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with a unique "lariat knot" structure, rendering them exceptionally stable and biologically active. This compound, a prominent member of this family, exhibits potent anti-HIV and antibacterial activities, making it a subject of significant research interest.

Structural Comparison of Lasso Peptides

Lasso peptides are defined by an N-terminal macrolactam ring formed by an isopeptide bond between the N-terminal α-amino group and the side-chain carboxylate of an acidic residue (Asp or Glu). The C-terminal tail of the peptide threads through this ring and is sterically hindered from unthreading by bulky flanking residues, known as "plugs". They are generally 16-21 amino acids in length.

Lasso peptides are categorized into four classes based on the presence and location of disulfide bonds:

  • Class I: Contain two disulfide bonds. One links the ring to the loop, and the second connects the ring to the tail. This compound is a classic example of a Class I lasso peptide.

  • Class II: Lack disulfide bonds.

  • Class III: Possess a single disulfide bond that connects the ring and the tail.

  • Class IV: Have one disulfide bond within the tail.

The unique threaded structure of lasso peptides confers remarkable stability against thermal and chemical denaturation and proteolytic degradation.

Table 1: Structural Comparison of Selected Lasso Peptides
FeatureThis compoundMicrocin J25 (MccJ25)Sviceucin
Class Class IClass IIClass I
Amino Acid Residues 212120
Amino Acid Sequence CLGVGSCNDFAGCGYAIVCFWG¹GAGG⁵VIGG⁹G¹⁰GIP¹⁴G¹⁵G¹⁶AG²⁰H²¹C¹N²G³P⁴Y⁵C⁶S⁷G⁸D⁹G¹⁰Y¹¹A¹²C¹³S¹⁴G¹⁵T¹⁶G¹⁷G¹⁸C¹⁹H²⁰
Ring Size (residues) 989
Isopeptide Bond Cys1 - Asp9Gly1 - Glu8Cys1 - Asp9
Disulfide Bonds Cys1-Cys13, Cys7-Cys19NoneCys1-Cys13, Cys6-Cys19

Functional Comparison: A Spectrum of Bioactivity

Lasso peptides exhibit a wide array of biological activities, making them attractive candidates for therapeutic development. Their functions range from antimicrobial and antiviral to enzyme inhibition and receptor antagonism.

This compound is particularly noted for its dual anti-HIV and antibacterial properties. It acts as an HIV fusion inhibitor with 50% effective doses (ED₅₀) ranging from 0.05 to 5.7 µM for acute HIV-1 and HIV-2 infections. Its antibacterial activity is attributed to its ability to bind to Lipid II, a crucial precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation.

Table 2: Functional Comparison of Selected Lasso Peptides
PeptidePrimary Function(s)Mechanism of ActionQuantitative Data
This compound Anti-HIV, Antibacterial (Gram-positive)Inhibits HIV fusion; Binds to Lipid II, inhibiting cell wall synthesis; Inhibits the FsrC-FsrA quorum sensing system.Anti-HIV ED₅₀: 0.05 - 5.7 µMMIC vs. E. faecalis: 5 µM
Microcin J25 (MccJ25) Antibacterial (Gram-negative)Inhibits bacterial RNA polymerase.MIC vs. S. newport: 0.5 µMMIC vs. E. coli: 16 - 100 µM
Sviceucin Antibacterial (weak), Anti-virulenceInhibits the FsrC histidine kinase.MIC vs. E. faecalis & E. faecium: >10 µM

Signaling Pathway Interactions

A key aspect of the functionality of some lasso peptides is their ability to interfere with bacterial signaling pathways, particularly two-component systems (TCS).

FsrC-FsrA Quorum Sensing System: this compound has been shown to inhibit the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in Enterococcus faecalis. This system regulates virulence factors, and its inhibition by this compound can attenuate the pathogenicity of the bacteria.

FsrC_FsrA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GBAP GBAP (Pheromone) FsrC FsrC (Histidine Kinase) GBAP->FsrC binds FsrA FsrA (Response Regulator) FsrC->FsrA phosphorylates FsrA_P FsrA-P FsrA->FsrA_P Virulence_Genes Virulence Genes (gelE, sprE) FsrA_P->Virulence_Genes activates transcription Siamycin_I This compound Siamycin_I->FsrC inhibits

Caption: FsrC-FsrA quorum sensing pathway inhibition by this compound.

WalKR Two-Component System: The WalKR (or YycFG) two-component system is essential for the viability of many low-GC Gram-positive bacteria and plays a crucial role in regulating cell wall metabolism. While direct inhibition by a specific lasso peptide is not as established as with the Fsr system, the targeting of cell wall synthesis by this compound suggests a potential indirect influence on this pathway.

WalKR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal External Signal (e.g., cell wall stress) WalK WalK (Histidine Kinase) Signal->WalK activates WalR WalR (Response Regulator) WalK->WalR phosphorylates WalR_P WalR-P WalR->WalR_P Cell_Wall_Metabolism_Genes Cell Wall Metabolism Genes WalR_P->Cell_Wall_Metabolism_Genes regulates transcription

Caption: The WalKR two-component system in Gram-positive bacteria.

Experimental Protocols

The characterization of lasso peptides involves a variety of experimental techniques. Below are generalized protocols for two key assays.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test peptide (e.g., this compound)

  • Bacterial strain (e.g., E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the test peptide in MHB in the 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Overnight Bacterial Culture B Dilute Culture to ~5 x 10^5 CFU/mL A->B D Add Bacterial Suspension to each well B->D C Prepare Serial Dilutions of Lasso Peptide in 96-well Plate C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

HIV Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells.

Materials:

  • HIV-infected cell line (e.g., chronically infected CEM-SS cells)

  • Uninfected CD4+ cell line (e.g., C8166 cells)

  • Test peptide (e.g., this compound)

  • Cell culture medium and supplements

  • Microscope

Protocol:

  • Cell Preparation: Culture both the HIV-infected and uninfected cell lines to the appropriate density.

  • Compound Treatment: Pre-incubate the uninfected target cells with various concentrations of the test peptide.

  • Co-cultivation: Mix the HIV-infected cells with the pre-treated uninfected cells.

  • Incubation: Incubate the cell mixture for a defined period (e.g., 24 hours) to allow for cell fusion and the formation of syncytia (large, multinucleated cells).

  • Syncytia Quantification: Observe the cultures under a microscope and count the number of syncytia in each well.

  • Data Analysis: Determine the concentration of the peptide that inhibits syncytia formation by 50% (ED₅₀).

HIV_Fusion_Assay_Workflow A Culture HIV-infected and Uninfected CD4+ Cells B Pre-treat Uninfected Cells with Lasso Peptide A->B C Mix Infected and Pre-treated Uninfected Cells A->C B->C D Incubate to allow Syncytia Formation C->D E Quantify Syncytia under a Microscope D->E F Calculate ED50 E->F

Caption: Workflow for a cell-based HIV fusion assay.

Conclusion

This compound and other lasso peptides represent a structurally unique and functionally diverse class of natural products with significant therapeutic potential. Their remarkable stability and potent biological activities make them compelling scaffolds for drug design. Understanding the structural nuances that differentiate lasso peptides, such as the presence of disulfide bonds in Class I peptides like this compound, is crucial for elucidating their mechanisms of action. Further research into their interactions with cellular signaling pathways and the development of robust experimental protocols will continue to unlock the full potential of these fascinating molecules.

A Head-to-Head Comparison of Siamycin I and Daptomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Siamycin I vs. Daptomycin (B549167)

FeatureThis compoundDaptomycin
Class Lasso PeptideCyclic Lipopeptide
Primary Target Lipid IIBacterial Cell Membrane
Mechanism of Action Inhibition of peptidoglycan synthesisMembrane depolarization and ion leakage
Spectrum of Activity Gram-positive bacteriaBroad-spectrum against Gram-positive bacteria, including resistant strains

Mechanism of Action

This compound and daptomycin employ distinct strategies to exert their antibacterial effects. This compound targets a crucial step in cell wall formation, while daptomycin disrupts the integrity of the cell membrane.

This compound functions by binding to Lipid II, a pivotal precursor molecule in the biosynthesis of peptidoglycan, the major component of the Gram-positive bacterial cell wall. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to the inhibition of cell wall synthesis and bacterial death.

Daptomycin , a cyclic lipopeptide antibiotic, has a unique mechanism of action that involves the disruption of multiple aspects of bacterial cell membrane function. In a calcium-dependent manner, daptomycin inserts itself into the bacterial cell membrane. This insertion leads to the formation of aggregates that alter the membrane's curvature, creating holes that allow for ion leakage. The resulting rapid depolarization of the membrane potential inhibits the synthesis of proteins, DNA, and RNA, culminating in bacterial cell death.

dot

Antimicrobial_Mechanisms cluster_Siamycin This compound cluster_Daptomycin Daptomycin Siamycin_I This compound Lipid_II Lipid II Siamycin_I->Lipid_II binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Siamycin_I->Peptidoglycan_Synthesis inhibits Cell_Wall_Formation Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation is essential for Bacterial_Death_S Bacterial Death Cell_Wall_Formation->Bacterial_Death_S inhibition leads to Daptomycin Daptomycin Cell_Membrane Cell Membrane Daptomycin->Cell_Membrane inserts into (with Ca²⁺) Ca2 Ca²⁺ Ca2->Daptomycin Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization disruption leads to Ion_Efflux Ion Efflux Membrane_Depolarization->Ion_Efflux causes Macromolecule_Synthesis DNA, RNA, Protein Synthesis Membrane_Depolarization->Macromolecule_Synthesis inhibits Bacterial_Death_D Bacterial Death Macromolecule_Synthesis->Bacterial_Death_D cessation leads to

Caption: Mechanisms of action for this compound and daptomycin.

In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and daptomycin against key Gram-positive pathogens. It is important to note that this data is compiled from different studies and direct comparison of absolute values may not be appropriate due to potential variations in experimental conditions.

Table 1: this compound - Minimum Inhibitory Concentrations (MICs)

Bacterial SpeciesStrainMICReference
Enterococcus faecalis-5 µM
Enterococcus faecium-5 µM
Staphylococcus aureusHG00132 µg/mL
Staphylococcus aureusHG001 guaA::IS256-ermB64 µg/mL

Table 2: Daptomycin - Minimum Inhibitory Concentrations (MICs)

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant)0.03 - 10.250.5
Staphylococcus aureus--0.5
Enterococcus faecalis0.5 - 40.54
Enterococcus faecium0.25 - 844
Streptococcus pneumoniae0.12 - 1--

Bactericidal Activity: Time-Kill Kinetic Assays

Time-kill assays provide insights into the rate and extent of bacterial killing by an antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial bacterial inoculum.

This compound: Data on the bactericidal activity of this compound from time-kill assays is limited in the readily available literature. However, its mechanism of action, which involves the inhibition of an essential cellular process (cell wall synthesis), suggests a likely bactericidal effect.

Daptomycin: Daptomycin is known for its rapid, concentration-dependent bactericidal activity against a broad range of Gram-positive pathogens. Studies have shown that daptomycin can achieve a >99.9% reduction in bacterial counts against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. A growth control (no antimicrobial) and a sterility control (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

dot

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.

  • Preparation: A standardized bacterial suspension (e.g., 1-5 x 10⁶ CFU/mL) is prepared in a suitable broth medium. The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antimicrobial agent is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar (B569324) plates. The plates are incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The number of colonies on the plates is counted to determine the CFU/mL at each time point. The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

dot

Time_Kill_Assay_Workflow start Start setup Set up Bacterial Cultures with Antimicrobial Agent (at various MIC multiples) start->setup sampling Collect Aliquots at Defined Time Intervals setup->sampling sampling->sampling Repeat for each time point dilution_plating Perform Serial Dilutions and Plate onto Agar sampling->dilution_plating incubation Incubate Agar Plates at 35-37°C for 18-24 hours dilution_plating->incubation colony_count Count Colonies (CFU/mL) incubation->colony_count plot_data Plot log₁₀ CFU/mL vs. Time colony_count->plot_data end End plot_data->end

Caption: Experimental workflow for time-kill kinetic assay.

Conclusion

Both this compound and daptomycin demonstrate potent activity against Gram-positive bacteria, albeit through different mechanisms of action. Daptomycin is a well-established antibiotic with a broad spectrum of activity, including against multidrug-resistant strains, and exhibits rapid bactericidal effects. The available data for this compound, though more limited, indicates its potential as an effective agent, particularly against enterococci, by targeting the essential process of cell wall biosynthesis. The lack of direct comparative studies highlights an area for future research that would be invaluable for the drug development community. Further investigation into the in vivo efficacy, safety profiles, and potential for resistance development of this compound is warranted to fully understand its therapeutic potential relative to established antibiotics like daptomycin.

Evaluating the Selectivity of Siamycin I for Prokaryotic Versus Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Siamycin I against prokaryotic and eukaryotic cells, supported by available experimental data. This compound, a lasso peptide antibiotic, demonstrates a notable selectivity for bacterial cells, a characteristic primarily attributed to its unique mechanism of action. This document summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes its mechanism of action and experimental workflows.

Data Presentation: this compound Activity Profile

The following table summarizes the available quantitative data on the inhibitory concentrations of this compound against a representative Gram-positive bacterium and a human eukaryotic cell line. This data highlights the significant difference in potency, indicating a favorable selectivity profile for prokaryotic cells.

Target Organism/Cell LineCell TypeAssay TypeMeasured ValueValue (µM)
Enterococcus faecalisProkaryotic (Gram-positive bacterium)Minimum Inhibitory Concentration (MIC)MIC5
CEM-SS cellsEukaryotic (Human T-lymphocyte)Cell Viability AssayCC50150

Note: While this compound is known to be active against other Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, specific MIC values were not available in the reviewed literature. There is currently no publicly available data on the activity of this compound against Gram-negative bacteria.

Mechanism of Action and Cellular Selectivity

This compound's selectivity for prokaryotic cells is rooted in its specific molecular target: Lipid II . Lipid II is a crucial precursor molecule in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Eukaryotic cells, lacking a peptidoglycan cell wall, do not possess the Lipid II biosynthetic pathway, rendering them inherently less susceptible to this compound's primary mechanism of action.

In Gram-positive bacteria, this compound binds to Lipid II on the outer surface of the cell membrane. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby inhibiting cell wall synthesis. This disruption of cell wall integrity leads to cell death. The inhibition of cell wall biosynthesis by this compound also triggers a cell wall stress response, mediated by the LiaI stress response system in bacteria.

In contrast, the effects of this compound on eukaryotic cells are observed at significantly higher concentrations. Its most studied effect in eukaryotic systems is its anti-HIV activity, which occurs through a different mechanism: the inhibition of HIV fusion with host cells by interacting with the viral envelope glycoprotein (B1211001) gp160. The concentration required for a 50% reduction in the viability of CEM-SS human T-lymphocyte cells (CC50) is 150 µM, which is 30-fold higher than the MIC against Enterococcus faecalis. This substantial difference underscores the prokaryotic selectivity of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound in prokaryotic cells and a general workflow for evaluating its antimicrobial and cytotoxic activity.

Siamycin_Mechanism Mechanism of this compound in Gram-Positive Bacteria Siamycin This compound LipidII Lipid II Siamycin->LipidII Binds to CellWall Peptidoglycan Cell Wall Synthesis LipidII->CellWall Inhibits StressResponse LiaI Stress Response Activation LipidII->StressResponse Triggers CellDeath Bacterial Cell Death CellWall->CellDeath Leads to

This compound's prokaryotic mechanism of action.

Experimental_Workflow Workflow for Evaluating this compound Selectivity cluster_prokaryotic Prokaryotic Selectivity cluster_eukaryotic Eukaryotic Cytotoxicity MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MIC_Value MIC Value MIC_Assay->MIC_Value Determines Bacteria Bacterial Strains (e.g., E. faecalis, S. aureus) Bacteria->MIC_Assay Selectivity_Index Selectivity Index Calculation (CC50 / MIC) MIC_Value->Selectivity_Index MTT_Assay MTT Cytotoxicity Assay IC50_Value IC50/CC50 Value MTT_Assay->IC50_Value Determines Eukaryotic_Cells Eukaryotic Cell Lines (e.g., CEM-SS, HeLa) Eukaryotic_Cells->MTT_Assay IC50_Value->Selectivity_Index

Confirming Siamycin I's Grip on Bacterial Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm the target engagement of the lasso peptide antibiotic, Siamycin I, in live bacteria. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis with alternative compounds.

This compound, a ribosomally synthesized and post-translationally modified peptide, has demonstrated potent antimicrobial activity against Gram-positive bacteria. Its efficacy stems from a dual-targeting mechanism, disrupting essential cellular processes. This guide delves into the experimental frameworks used to verify the interaction of this compound with its primary molecular targets: the cell wall precursor Lipid II and the histidine kinase FsrC, a key component of the quorum-sensing system in Enterococcus faecalis.

Dual Targeting Mechanism of this compound

This compound exerts its antimicrobial effects by engaging with two critical components of bacterial physiology:

  • Inhibition of Cell Wall Synthesis via Lipid II Binding: this compound binds to Lipid II, the essential precursor for peptidoglycan synthesis. This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis. This mechanism is a hallmark of several potent antibiotics, including the well-studied glycopeptide, vancomycin (B549263).

  • Disruption of Quorum Sensing through FsrC Inhibition: In Enterococcus faecalis, this compound inhibits the membrane sensor histidine kinase FsrC. FsrC is a crucial part of a two-component regulatory system that controls virulence factor production and biofilm formation. By inhibiting FsrC's autophosphorylation, this compound effectively disrupts bacterial communication and pathogenicity.

Comparative Analysis of Target Engagement

The following tables summarize the quantitative data on the antimicrobial activity of this compound and its engagement with its targets, alongside a comparison with vancomycin, a clinically significant antibiotic that also targets Lipid II.

AntibioticTarget OrganismTargetMetricValueReference
This compound Enterococcus faecalisFsrCInhibition of AutophosphorylationUp to 91%
This compound Enterococcus faecalis (VanA-type)Whole CellMIC (µM)5
This compound Enterococcus faecalis (VanB-type)Whole CellMIC (µM)5
Vancomycin Enterococcus faecalis (VanA-type)Whole CellMIC (µg/mL)>4
Vancomycin Enterococcus faecalis (VanB-type)Whole CellMIC (µg/mL)>4
This compound + Vancomycin Enterococcus faecalis (VanA-type)Whole CellMIC of Vancomycin (µg/mL)Significantly reduced
This compound + Vancomycin Enterococcus faecalis (VanB-type)Whole CellMIC of Vancomycin (µg/mL)Significantly reduced

Table 1: Quantitative Analysis of this compound Target Engagement and Antimicrobial Activity. This table highlights the potent inhibition of FsrC by this compound and its consistent antimicrobial activity against both vancomycin-resistant VanA and VanB types of Enterococcus faecalis. The synergistic effect of this compound in re-sensitizing these resistant strains to vancomycin is also noted.

Experimental Protocols for Target Engagement Confirmation

Verifying that a compound engages its intended target within a living bacterium is a cornerstone of antibiotic development. Below are detailed methodologies for key experiments to confirm the target engagement of this compound.

In Vivo Lipid II Binding Assay using Fluorescently Labeled Antibiotics

This method visualizes the localization of the antibiotic to the site of Lipid II, confirming interaction in live bacterial cells.

Methodology:

  • Fluorescent Labeling of this compound:

    • Conjugate a fluorescent dye (e.g., BODIPY-FL or a cyanine (B1664457) dye) to this compound. This can be achieved through chemical ligation methods, such as modifying the peptide to contain an alkyne or azide (B81097) group for click chemistry.

    • Purify the fluorescently labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Bacterial Cell Treatment:

    • Grow a culture of Gram-positive bacteria (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase.

    • Incubate the bacterial cells with a sub-inhibitory concentration of the fluorescently labeled this compound. As a comparator, treat a separate culture with fluorescently labeled vancomycin.

    • Include an untreated control group.

  • Fluorescence Microscopy:

    • After incubation, wash the cells to remove any unbound fluorescent antibiotic.

    • Mount the cells on a microscope slide.

    • Visualize the localization of the fluorescent signal using a fluorescence microscope. For this compound, the fluorescence is expected to localize at the bacterial septum, the primary site of new cell wall synthesis and high Lipid II concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the target bacterial strain (e.g., Enterococcus faecalis for FsrC engagement) to the mid-logarithmic phase.

    • Incubate the bacterial cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the aggregated proteins from the soluble fraction by centrifugation.

    • Quantify the amount of the target protein (e.g., FsrC) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Kinase Assay for FsrC Inhibition

This assay directly measures the ability of this compound to inhibit the autophosphorylation activity of its target histidine kinase, FsrC.

Methodology:

  • Purification of FsrC:

    • Overexpress and purify the FsrC protein from E. coli.

  • Kinase Reaction:

    • In a reaction buffer, combine the purified FsrC with [γ-³²P]ATP.

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

    • Initiate the phosphorylation reaction and incubate at an optimal temperature.

  • Detection of Phosphorylation:

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Detect the incorporation of the radiolabeled phosphate (B84403) into FsrC using autoradiography.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of FsrC autophosphorylation at different this compound concentrations.

    • Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of FsrC autophosphorylation activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow_lipidII cluster_labeling Fluorescent Labeling cluster_treatment Bacterial Treatment cluster_visualization Visualization siamycin This compound labeled_siamycin Labeled this compound siamycin->labeled_siamycin Conjugation dye Fluorescent Dye dye->labeled_siamycin bacteria Live Bacteria labeled_siamycin_added Add Labeled this compound bacteria->labeled_siamycin_added incubation Incubation labeled_siamycin_added->incubation wash Wash Cells incubation->wash microscopy Fluorescence Microscopy wash->microscopy localization Confirm Localization at Septum microscopy->localization

In Vivo Lipid II Binding Assay Workflow

cetsa_workflow start Start treat_cells Treat Bacterial Cells with this compound start->treat_cells heat_challenge Apply Heat Gradient treat_cells->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., FsrC) centrifugation->quantification analysis Analyze Thermal Shift quantification->analysis end End analysis->end

Cellular Thermal Shift Assay (CETSA) Workflow

siamycin_dual_action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_quorum_sensing Quorum Sensing Disruption SiamycinI This compound LipidII Lipid II SiamycinI->LipidII Binds & Sequesters FsrC Histidine Kinase FsrC SiamycinI->FsrC Inhibits Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Precursor CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to Autophosphorylation Autophosphorylation FsrC->Autophosphorylation Virulence Virulence & Biofilm Formation Autophosphorylation->Virulence Activates Inhibition Inhibition Autophosphorylation->Inhibition Blockage leads to

A Comparative Analysis of the Stability of Siamycin I and Other Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents with robust pharmacological profiles. Peptide antibiotics represent a promising class of therapeutics, but their clinical utility is often hampered by poor stability. This guide provides a comparative benchmark of the stability of Siamycin I, a unique lasso peptide, against other well-established peptide antibiotics, namely the lantibiotic nisin and the glycopeptide vancomycin. The inherent structural rigidity of lasso peptides, such as this compound, is proposed to confer exceptional resistance to thermal, enzymatic, and pH-induced degradation. This analysis is supported by a summary of available experimental data and detailed methodologies for key stability assays.

Comparative Stability Data

The following table summarizes the stability profiles of this compound, Nisin, and Vancomycin based on available literature. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Parameter This compound (Lasso Peptide) Nisin (Lantibiotic) Vancomycin (Glycopeptide)
Thermal Stability Generally reported to have high thermal stability due to its interlocked lasso structure. Specific quantitative data on degradation at various temperatures is limited in the reviewed literature.Stability is highly dependent on pH. At pH 3, it can withstand autoclaving at 121°C. However, at neutral or alkaline pH, it loses activity at elevated temperatures (e.g., after 30 minutes at 63°C at pH 11). Significant degradation is observed at temperatures above 25°C.Stable in solution for extended periods under refrigerated and room temperature conditions. One study showed it was stable for 72 hours at 37°C in a 5% dextrose solution. Heat degradation is observed at higher temperatures (e.g., 80°C), leading to the formation of degradation products.
Protease Stability The lasso structure confers remarkable resistance to proteolytic degradation.Susceptible to degradation by various proteases, including neutral protease, pepsin, and papain, leading to a reduction in antimicrobial activity. NSR, a nisin resistance protein, is a protease that inactivates nisin by cleaving its C-terminal tail.As a glycopeptide, it is generally resistant to degradation by common proteases that target peptide bonds.
pH Stability The stability of lasso peptides is generally high across a range of pH values, a characteristic attributed to their rigid structure.Most stable in acidic conditions (optimally at pH 3). Its solubility and activity decrease significantly at neutral and alkaline pH.Stable in neutral and slightly acidic solutions. Degradation is observed under strong acidic and basic conditions. Precipitation can occur in 0.9% NaCl solutions at high concentrations.
Serum Stability While specific data for this compound is not readily available, cyclic and structurally constrained peptides generally exhibit enhanced stability in human serum compared to linear peptides.Information on nisin's stability in serum is limited in the provided results.Vancomycin is administered intravenously and is stable in the bloodstream.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of peptide antibiotics. These protocols are based on established methods found in the scientific literature.

Thermal Stability Assay

Objective: To determine the effect of temperature on the stability of the peptide antibiotic over time.

Methodology:

  • Sample Preparation: Prepare solutions of the peptide antibiotic (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Aliquot the peptide solution into separate sterile, low-binding tubes for each time point and temperature. Incubate the tubes at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 75°C).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from each temperature and immediately store it at -80°C to halt any further degradation.

  • Analysis: After collecting all time points, analyze the remaining intact peptide concentration in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the percentage of remaining intact peptide against time for each temperature. The half-life (t₁/₂) of the peptide at each temperature can be calculated from the degradation curve.

Protease Stability Assay

Objective: To evaluate the susceptibility of the peptide antibiotic to enzymatic degradation by common proteases.

Methodology:

  • Peptide and Protease Solutions: Prepare a stock solution of the peptide antibiotic (e.g., 1 mg/mL) in an appropriate buffer (e.g., Tris-HCl, pH 7.5). Prepare stock solutions of proteases such as trypsin, chymotrypsin, and proteinase K in their respective recommended buffers.

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Include a control sample with the peptide but without the protease.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the specific protease (e.g., 37°C for trypsin).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor (e.g., PMSF for serine proteases) or by heat inactivation (if the peptide is heat-stable).

  • Analysis: Analyze the samples by HPLC or mass spectrometry to quantify the amount of undigested peptide remaining.

  • Data Interpretation: Plot the percentage of remaining peptide against time to determine the rate of degradation.

pH Stability Assay

Objective: To assess the stability of the peptide antibiotic across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Sample Preparation: Dissolve the peptide antibiotic in each of the prepared buffers to a final concentration (e.g., 0.5 mg/mL).

  • Incubation: Incubate the peptide solutions at a constant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) and store them at -80°C.

  • Analysis: Use HPLC to determine the concentration of the intact peptide in each sample.

  • Data Interpretation: Plot the percentage of remaining peptide as a function of time for each pH to evaluate the pH-dependent stability profile.

Visualizing Stability Factors

The stability of a peptide antibiotic is a complex interplay of its structural features and the surrounding environmental conditions. The following diagrams illustrate these relationships.

Factors Influencing Peptide Antibiotic Stability cluster_Structural Structural Features cluster_Environmental Environmental Factors Structure Structure Linear Linear Structure->Linear Cyclic Cyclic Structure->Cyclic Lasso Lasso Stability Stability Lasso->Stability High Linear->Stability Low Cyclic->Stability Moderate-High Temperature Temperature Temperature->Stability Affects pH pH pH->Stability Affects Enzymes Enzymes Enzymes->Stability Affects

Caption: Structural determinants of peptide antibiotic stability.

Experimental Workflow for Stability Benchmarking Stress Apply Stress (Temp, pH, Enzyme) Sampling Time-Point Sampling Stress->Sampling Analysis HPLC/MS Analysis Sampling->Analysis Data Quantify Degradation & Calculate Half-life Analysis->Data End Stability Profile Data->End

Caption: A generalized workflow for assessing peptide stability.

Safety Operating Guide

Proper Disposal of Siamycin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Siamycin I waste as hazardous chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound, a tricyclic peptide antibiotic, is crucial for laboratory safety, environmental protection, and preventing the rise of antimicrobial resistance. While some formulations of this compound may not be classified as hazardous, the pure substance and concentrated solutions should be handled with care. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in research and drug development settings.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

All handling of solid this compound and preparation of its solutions should be conducted in a chemical fume hood to minimize inhalation risks.

II. Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management. Never dispose of this compound, in any form, down the drain or in the regular trash.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • All solutions containing this compound, including stock solutions, experimental media, and the initial rinsate from cleaning contaminated glassware, must be collected in a dedicated, shatter-proof, and leak-proof hazardous waste container.

    • Ensure the container is compatible with any solvents used to dissolve the this compound.

III. Labeling of Hazardous Waste

Properly label all waste containers immediately upon the first addition of waste. The label should include:

  • The full chemical name: "this compound Waste"

  • The primary hazards (e.g., "Chemical Waste," "Biohazard" if applicable)

  • The date of first accumulation

  • The location of waste generation (e.g., building and room number)

  • The name of the principal investigator or responsible party

IV. Storage of Waste

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.

V. Disposal Procedures

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding the disposal of peptide-based antibiotics or research-grade chemical waste. Institutional policies may vary and will always supersede general guidelines.

  • Waste Pickup Request: Once the hazardous waste container is full, or in accordance with your institution's timeline for waste disposal, submit a hazardous waste pickup request to your EHS department.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly rinse all contaminated glassware and laboratory equipment. The initial rinsate should be collected as hazardous liquid waste.

    • Subsequent rinses with an appropriate solvent or detergent and water can typically be disposed of down the drain, but confirm this with your institutional policies.

    • Wipe down all work surfaces with a suitable laboratory disinfectant or cleaning agent.

Quantitative Data for Laboratory Waste Handling

While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for handling laboratory chemical waste.

Waste TypeCollection ContainerKey Disposal Guideline
Solid this compound WasteLabeled, leak-proof solid hazardous waste containerTreat as hazardous chemical waste. Do not dispose of in regular trash. Arrange for EHS pickup.
Liquid this compound WasteLabeled, shatter-proof, leak-proof liquid hazardous waste containerTreat as hazardous chemical waste. Do not dispose of down the drain. Arrange for EHS pickup.
Contaminated SharpsPuncture-resistant sharps containerCollect all sharps contaminated with this compound in a designated sharps container for hazardous chemical waste.
Contaminated Lab GownsDesignated laundry or disposal binFollow institutional guidelines for the laundering or disposal of contaminated personal protective equipment.

Experimental Protocols

As there are no standard experimental protocols for the chemical inactivation of this compound, the recommended procedure is collection and disposal via your institution's EHS department. Autoclaving may not be effective for all antibiotics and should not be used for this compound waste without specific validation.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Siamycin_I_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid sharps_waste Sharps Waste Collection waste_type->sharps_waste Sharps container_solid Collect in Labeled Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Hazardous Waste Container liquid_waste->container_liquid container_sharps Collect in Labeled Sharps Container sharps_waste->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage ehs_consult Consult Institutional EHS Guidelines storage->ehs_consult ehs_pickup Request EHS Waste Pickup ehs_consult->ehs_pickup Follow Protocol end End: Proper Disposal ehs_pickup->end

This compound Disposal Workflow

Safeguarding Researchers: A Comprehensive Guide to Handling Siamycin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Siamycin I is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment. Adherence to these step-by-step instructions is critical when working with this biologically active, 21-residue tricyclic peptide.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure to this compound. Given its nature as a physiologically active substance, stringent measures must be taken to prevent skin and eye contact, inhalation, and ingestion.

The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.To provide a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove removed upon leaving the work area.
Eye and Face Protection ANSI Z87-marked safety goggles with side shields or a full-face shield.To protect the eyes and face from splashes and aerosols, particularly when handling powdered forms or creating solutions.
Body Protection A dedicated, long-sleeved laboratory coat or a disposable gown worn over personal clothing.To protect skin and clothing from contamination. Laboratory coats used when handling this compound should not be worn outside of the laboratory.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol formation, such as when weighing the powdered form or during sonication.To prevent inhalation of the compound. All handling of the solid form should ideally be performed within a chemical fume hood.
Foot Protection Closed-toe shoes.To protect feet from potential spills or dropped items.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural guidance outlines the key steps for safely managing this compound from receipt to disposal.

Experimental Workflow:

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.

    • Ensure the work area is clean and decontaminated before and after use.

    • Assemble all necessary materials, including the compound, solvents, and waste containers, within the designated area before beginning work.

    • Don all required PPE as specified in the table above.

  • Handling and Experimentation:

    • For Lyophilized Powder: Handle exclusively within a chemical fume hood to minimize inhalation risk. Use appropriate tools to handle vials and transfer the powder. Avoid creating dust.

    • Dissolving the Peptide: When preparing solutions, add the solvent slowly to the vial to avoid splashing. If sonication is required to dissolve the peptide, ensure the vial is securely capped.

    • General Handling: Always handle solutions of this compound with care to prevent splashes and aerosol generation. Keep containers tightly closed when not in use.

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment thoroughly after use.

    • Properly segregate and dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Reusable items should be decontaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. As an antibiotic, it should be treated as hazardous chemical waste.

Waste TypeContainerDisposal Procedure
Solid this compound Waste Labeled, sealed hazardous waste container.Collect all unused or expired solid compound in a clearly labeled container for hazardous chemical waste.
Liquid Waste (Stock Solutions, Contaminated Media) Labeled, sealed hazardous waste container for liquid chemical waste.Do not pour down the drain. Collect all liquid waste containing this compound in an approved container for chemical waste. Some antibiotics are not destroyed by autoclaving, making chemical waste disposal the appropriate route.
Contaminated Sharps (Needles, Pipette Tips, etc.) Puncture-resistant sharps container labeled as hazardous waste.Place all contaminated sharps immediately into the designated container to prevent accidental punctures.
Contaminated PPE (Gloves, Gowns, etc.) Labeled biohazard or chemical waste bag.Collect all contaminated disposable PPE in a designated, sealed waste bag.

All waste must be disposed of through the institution's environmental health and safety (EHS) program. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive this compound prep_area 1. Prepare Designated Work Area (e.g., Fume Hood) start->prep_area don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe respirator_check Risk of Aerosol? don_ppe->respirator_check handle_solid 3a. Handle Solid Form (Weighing, Aliquoting) add_respirator Add Respirator to PPE handle_solid->add_respirator handle_liquid 3b. Prepare/Handle Solution experiment 4. Perform Experiment handle_liquid->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste 6. Segregate & Dispose of Waste (Solid, Liquid, Sharps, PPE) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end respirator_check->handle_solid Yes respirator_check->handle_liquid No add_respirator->handle_liquid

A procedural workflow for the safe handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。